Product packaging for waglerin(Cat. No.:CAS No. 144856-56-4)

waglerin

Cat. No.: B1176055
CAS No.: 144856-56-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Waglerin, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

144856-56-4

Molecular Formula

C13H16N2O

Synonyms

waglerin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Waglerin Peptides: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin peptides, isolated from the venom of the Temple Pit Viper (Tropidolaemus wagleri), are a unique class of small neurotoxic peptides.[1][2] Unlike the majority of viperid venoms which are primarily hemotoxic, waglerins exert their lethal effects through potent and selective antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to paralysis and respiratory failure.[1][3][4] This high degree of specificity, particularly for certain nAChR subtypes, has made waglerins invaluable tools in neuroscience research and a subject of interest in drug development. This guide provides a comprehensive overview of the structure, function, and experimental analysis of this compound peptides.

Molecular Structure of this compound Peptides

Waglerins are small peptides, typically consisting of 22 to 24 amino acids.[5][6] Several isoforms have been identified, with this compound-1 being the most extensively studied. The primary structure is characterized by a high proline content and the presence of a single intramolecular disulfide bond, which is crucial for its biological activity.[5][7]

Amino Acid Sequence

The amino acid sequences of several this compound isoforms have been determined. This compound-1 has the following 22-amino acid sequence:

GGKPDLRPCYPPCHYIPRPKPR [8]

A variant known as SL-I has an additional Ser-Leu at the N-terminus.[8] Another isoform, this compound-2, differs from this compound-1 by a single amino acid substitution at position 10 (Histidine to Tyrosine).[7]

Disulfide Bonding and Tertiary Structure

A key structural feature of waglerins is a single intramolecular disulfide bond formed between two cysteine residues.[5][7] In a synthetic analogue of this compound-1, this bond is between Cys9 and Cys13.[9] This disulfide bridge is essential for the peptide's toxicity; synthetic analogues lacking this bond are non-toxic.[5] The high proline content and the disulfide bond likely contribute to a relatively rigid and extended conformation, which is thought to be important for its interaction with the nAChR.[5]

Function and Mechanism of Action

This compound peptides are competitive antagonists of the muscle-type nicotinic acetylcholine receptor (nAChR).[10][11] They bind to the receptor, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting neuromuscular transmission.[1] This blockade of nAChR function leads to muscle paralysis and, at sufficient doses, death by respiratory failure.[1][4]

Selective Antagonism of nAChR Subtypes

A remarkable feature of this compound-1 is its high degree of selectivity for specific nAChR subunits. The adult muscle nAChR is a pentamer composed of two α1 subunits, one β1, one δ, and one ε (epsilon) subunit. The fetal form contains a γ (gamma) subunit in place of the ε subunit.

This compound-1 exhibits a profound selectivity for the ε-subunit-containing adult form of the muscle nAChR.[12][13] It binds with significantly higher affinity to the α-ε subunit interface compared to the α-δ or α-γ interfaces.[3][10][11] This selectivity is so pronounced that neonatal mice, which express the fetal γ-subunit, are resistant to the lethal effects of this compound-1.[12][13] As the ε-subunit replaces the γ-subunit during development, the mice become susceptible to the toxin.[12][13]

Species-Specific Affinity

The binding affinity of this compound-1 to the nAChR also shows significant species specificity. It binds with approximately 100-fold greater affinity to the mouse nAChR than to the rat or human receptors.[10][11] This difference in affinity has been attributed to specific amino acid residues within both the α and ε subunits of the receptor.[10] For instance, in the mouse ε subunit, residues Asp-59 and Tyr-115 are key determinants for high-affinity binding.[10]

Interaction with GABAa Receptors

In addition to its primary target, the nAChR, this compound-1 has also been shown to modulate the function of ionotropic GABAa receptors in the central nervous system.[1][9][11] Depending on the specific neurons, it can either potentiate or suppress the current activated by GABA.[9][11] This dual activity suggests that waglerins may have broader effects on neuronal signaling than initially thought.

Quantitative Data on this compound-1 Activity

The biological activity of this compound-1 has been quantified through various experimental assays, primarily focusing on its interaction with the nAChR. The following table summarizes key quantitative data.

ParameterValueSpecies/SystemExperimental ConditionReference
IC50 50 nMAdult MouseInhibition of end-plate response to acetylcholine[3][11][12]
Binding Affinity Selectivity ~2100-fold higher for α-ε vs. α-δ interfaceMouse nAChRReceptor binding studies[10][11]
Binding Affinity Selectivity ~3700-fold higher for α-ε vs. α-γ interfaceMouse nAChRReceptor binding studies with mutant subunits[14]
Species Selectivity ~100-fold higher affinity for mouse vs. rat/human nAChRnAChRReceptor binding studies[10][11]
Lethal Dose (LD50) 0.33 mg/kg (i.p.)MouseIn vivo toxicity study[8]

Experimental Protocols

The study of this compound peptides involves a range of experimental techniques to elucidate their structure, function, and interaction with their molecular targets. Below are outlines of key experimental methodologies.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd or Ki) of this compound for its receptor.

Objective: To quantify the binding of a radiolabeled ligand (e.g., ¹²⁵I-α-bungarotoxin) to the nAChR in the presence and absence of unlabeled this compound.

Methodology:

  • Receptor Preparation: Cell membranes expressing the nAChR of interest are prepared from tissue homogenates or cultured cells.[15]

  • Assay Setup:

    • Total Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled ligand.[15]

    • Non-specific Binding: Incubate the receptor preparation with the radiolabeled ligand in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled α-bungarotoxin or this compound) to saturate all specific binding sites.[15]

    • Competition Binding: Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of unlabeled this compound.[15]

  • Incubation: Allow the binding reaction to reach equilibrium.[15]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[15][16]

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[15]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.[15]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[15]

In Vitro Electrophysiology

This method is used to measure the functional effect of this compound on the nAChR ion channel activity at the neuromuscular junction.

Objective: To record and analyze the electrical signals (end-plate potentials and currents) at the neuromuscular junction in the presence of this compound.

Methodology:

  • Preparation: Isolate a muscle with its attached nerve (e.g., mouse phrenic nerve-hemidiaphragm).[4]

  • Recording Setup: Place the preparation in a recording chamber perfused with a physiological saline solution. Use sharp microelectrodes to impale muscle fibers near the end-plate region to record intracellularly.[13]

  • Stimulation: Stimulate the motor nerve to evoke end-plate potentials (EPPs) or miniature end-plate potentials (MEPPs) which result from the spontaneous release of acetylcholine.[12][13]

  • This compound Application: Apply this compound to the bath at known concentrations.

  • Data Acquisition: Record the amplitude and frequency of MEPPs and the amplitude of EPPs before and after the application of this compound.[12][13]

  • Data Analysis:

    • Measure the change in the amplitude of MEPPs and EPPs in the presence of this compound.

    • For studying the effect on postsynaptic receptors, acetylcholine can be applied directly to the end-plate via iontophoresis, and the resulting depolarization can be measured.[3][12]

    • Generate concentration-response curves to determine the IC50 of this compound for inhibiting the acetylcholine-induced response.[3][12]

Visualizations

Signaling Pathway

Waglerin_nAChR_Pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (α₂βδε) ACh->nAChR Binds to & Activates This compound This compound-1 This compound->nAChR Competitively Binds & Inhibits Paralysis Paralysis nAChR->Paralysis Ion_Channel Ion Channel (Na⁺ influx) nAChR->Ion_Channel Opens Muscle_Contraction Muscle Fiber Contraction Ion_Channel->Muscle_Contraction Leads to

Caption: this compound-1 competitively antagonizes the nAChR at the neuromuscular junction.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep Prepare nAChR-expressing cell membranes start->prep setup Set up binding reactions: - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubate to reach equilibrium setup->incubate filter Separate bound & free ligand via filtration incubate->filter count Quantify radioactivity (gamma counter) filter->count analyze Analyze data: - Calculate specific binding - Determine IC50 & Ki count->analyze end End analyze->end

Caption: Workflow for determining this compound binding affinity using a radioligand assay.

Logical Relationship: this compound-1 Selectivity

Waglerin_Selectivity cluster_receptor nAChR Subunit Interface cluster_species Species This compound This compound-1 alpha_epsilon α-ε (Adult) This compound->alpha_epsilon High Affinity alpha_gamma α-γ (Fetal) This compound->alpha_gamma Low Affinity alpha_delta α-δ This compound->alpha_delta Very Low Affinity mouse Mouse alpha_epsilon->mouse Highest Affinity rat_human Rat / Human alpha_epsilon->rat_human Lower Affinity

Caption: Logical relationships of this compound-1 binding selectivity for nAChR subtypes and species.

References

Waglerin-1: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 (B1151378), a 22-amino acid peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), is a potent and selective antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR). Its high affinity and specificity for the adult isoform of the muscle nAChR make it an invaluable tool for studying the structure, function, and pharmacology of this critical component of the neuromuscular junction. This technical guide provides an in-depth overview of this compound-1's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the Adult Muscle nAChR

This compound-1 functions as a competitive antagonist at the nAChR, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing channel activation. This blockade of neuromuscular transmission leads to paralysis and, at sufficient doses, respiratory failure, which is the primary cause of death in mice injected with the toxin.[1]

A key feature of this compound-1's action is its remarkable selectivity for the adult (α1)₂β1δε isoform over the fetal (α1)₂β1γδ isoform of the muscle nAChR.[2][3][4][5][6] This selectivity is attributed to its high-affinity binding to the interface between the α and ε subunits.[2][7][8] Studies have shown that this compound-1 binds with approximately 2100-fold greater affinity to the α-ε subunit interface compared to the α-δ interface within the mouse nAChR.[8]

Quantitative Analysis of this compound-1 Activity

The inhibitory potency of this compound-1 has been quantified in various experimental systems. The following tables summarize the key quantitative data regarding its interaction with nAChRs.

Receptor Subtype Species Assay Type Parameter Value Reference
Adult Muscle nAChR ((α1)₂β1δε)MouseElectrophysiology (ACh-induced response)IC₅₀50 nM[3]
Neonatal Muscle nAChR ((α1)₂β1γδ)MouseElectrophysiology (ACh-induced response)% of control at 1 µM73 ± 2%[3]
Adult Muscle nAChR (ε-subunit KO)MouseElectrophysiology (ACh-induced response)EffectNo effect[3]
α-ε subunit interfaceMouseBinding AssayFold-selectivity vs. α-δ~2100-fold[8]
α-ε subunit interfaceMouse vs. Human/RatBinding AssayFold-selectivity~100-fold higher for mouse[8][9]

Table 1: Functional Potency and Selectivity of this compound-1

Species Subunit Residue Position(s) Amino Acid (High Affinity) Amino Acid (Low Affinity) Reference
Mouse vs. Ratε59Aspartic Acid (D)Glutamic Acid (E)[8]
Mouse vs. Ratε115Tyrosine (Y)Serine (S)[8]
Mouse vs. Humanα1187Tryptophan (W)Serine (S)[8]
Mouse vs. Humanα1189Phenylalanine (F)Threonine (T)[8]

Table 2: Key Amino Acid Residues for this compound-1 Species Selectivity

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol describes the functional characterization of this compound-1's inhibitory activity on nAChRs expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNAs for the desired nAChR subunits (e.g., mouse α1, β1, δ, and ε for the adult receptor; or α1, β1, δ, and γ for the fetal receptor) from linearized cDNA templates.

  • Inject approximately 50 nL of the cRNA mixture (in a 1:1:1:1 molar ratio) into each oocyte.

  • Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with 1.8 mM CaCl₂, 1 mM MgCl₂, and 50 µg/mL gentamycin.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 0.1 mM MgCl₂, 10 mM HEPES, pH 7.2).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

  • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀, typically 1-10 µM for muscle nAChRs) to establish a baseline current.

  • To determine the IC₅₀ of this compound-1, co-apply increasing concentrations of this compound-1 (e.g., 1 nM to 10 µM) with the fixed concentration of ACh.

  • Record the peak inward current in response to each co-application.

  • Wash the oocyte with recording solution between applications until the ACh response returns to baseline.

  • Normalize the current responses in the presence of this compound-1 to the control ACh response and plot the data to determine the IC₅₀ value.

c. Data Analysis: Fit the concentration-response data to the Hill equation to determine the IC₅₀ and Hill coefficient.

Radioligand Competition Binding Assay

This protocol details the method for determining the binding affinity (Ki) of this compound-1 to nAChRs expressed in a mammalian cell line (e.g., HEK293).

a. Cell Culture and Membrane Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired nAChR subunits.

  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet and resuspend it in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation.

b. Competition Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin, near its Kd), and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 100 µM nicotine (B1678760) or unlabeled α-bungarotoxin).

    • Competition: Membrane preparation, radioligand, and increasing concentrations of unlabeled this compound-1.

  • Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound-1 concentration to generate a competition curve and determine the IC₅₀ value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound-1 Action

Waglerin1_Mechanism cluster_receptor Muscle nAChR (Adult) nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Waglerin_bound This compound-1 Bound (Closed & Inactive) nAChR_closed->Waglerin_bound Ion_flow Na+ Influx nAChR_open->Ion_flow Paralysis Paralysis Waglerin_bound->Paralysis ACh Acetylcholine (ACh) ACh->nAChR_closed Binds to α-ε and α-δ interfaces ACh->Waglerin_bound Binding Blocked Waglerin1 This compound-1 Waglerin1->nAChR_closed Competitively Binds (High affinity for α-ε) Waglerin1->Waglerin_bound Muscle_Contraction Muscle Contraction Ion_flow->Muscle_Contraction

Caption: Competitive antagonism of the adult muscle nAChR by this compound-1.

Experimental Workflow for TEVC Assay

TEVC_Workflow start Start prep_oocytes Prepare & Defolliculate Xenopus Oocytes start->prep_oocytes inject_cRNA Inject nAChR Subunit cRNAs (e.g., α1, β1, δ, ε) prep_oocytes->inject_cRNA incubate Incubate Oocytes (2-5 days) inject_cRNA->incubate setup_rig Setup TEVC Rig incubate->setup_rig record_control Record Control ACh Response setup_rig->record_control apply_this compound Co-apply ACh + this compound-1 (Concentration Gradient) record_control->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition washout Washout record_inhibition->washout analyze_data Analyze Data (Determine IC50) record_inhibition->analyze_data washout->record_control Repeat for each concentration end End analyze_data->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Logical Relationship of this compound-1 Selectivity

Waglerin_Selectivity cluster_mouse Mouse nAChR cluster_human_rat Human/Rat nAChR Waglerin1 This compound-1 m_adult Adult (α1)₂β1δε Waglerin1->m_adult High Affinity (IC50 = 50 nM) Binds to α-ε interface m_fetal Fetal (α1)₂β1γδ Waglerin1->m_fetal Low Affinity hr_adult Adult (α1)₂β1δε Waglerin1->hr_adult Very Low Affinity (100-fold lower than mouse) node_m_a_epsilon α-ε interface (Asp59, Tyr115 in ε) m_adult->node_m_a_epsilon node_hr_a_epsilon α-ε interface (Glu59, Ser115 in ε) hr_adult->node_hr_a_epsilon

Caption: Species and isoform selectivity of this compound-1 for nAChRs.

Conclusion

This compound-1 stands out as a highly selective and potent competitive antagonist of the adult muscle nicotinic acetylcholine receptor. Its mechanism of action, centered on the blockade of the α-ε subunit interface, has been extensively characterized, providing valuable insights into the molecular pharmacology of nAChRs. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound-1 as a tool to probe nAChR function and to explore novel therapeutic strategies targeting the neuromuscular junction.

References

An In-depth Technical Guide to Waglerin Isoforms and Their Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerins are a group of small peptide toxins isolated from the venom of the Temple Pit Viper, Tropidolaemus wagleri. These peptides are potent and selective antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), with Waglerin-1 (B1151378) being the most extensively studied isoform. Their high specificity for certain nAChR subunits has made them valuable tools in neuroscience research and potential leads for drug development. This technical guide provides a comprehensive overview of the known this compound isoforms, their specific activities on nAChRs and GABA-A receptors, and detailed experimental protocols for their study.

This compound Isoforms and Their Amino Acid Sequences

At least five isoforms of this compound have been identified, each with a unique amino acid sequence. The primary structures of these isoforms are presented in Table 1. A key structural feature of waglerins is the presence of a single intramolecular disulfide bond, which is crucial for their biological activity.[1]

Table 1: Amino Acid Sequences of this compound Isoforms

IsoformAmino Acid SequenceLength (Residues)Disulfide Bridge
This compound-1GGKPDLRPCYPPCHYIPRPKPR22Cys9-Cys13
This compound-2GGKPDLRPCYPPCHYIPRPKPR22Cys9-Cys13
This compound-3
This compound-4SLGGKPDLRPCYPPCHYIPRPKPR24Cys11-Cys15
This compound SL-I

Note: The exact sequences for this compound-3 and SL-I were not explicitly detailed in the provided search results, though their existence is noted.

Specific Activity of this compound Isoforms

The biological activity of this compound isoforms has been primarily characterized by their lethal effects in animal models and their inhibitory action on nAChRs and GABA-A receptors.

Lethality

The acute toxicity of synthetic this compound isoforms has been determined in mice via intraperitoneal injection. The median lethal dose (LD50) values are summarized in Table 2. These data indicate that this compound SL-I is the most potent of the tested isoforms in terms of lethality.

Table 2: Lethality of Synthetic this compound Isoforms in Mice [1]

IsoformMurine i.p. LD50 (mg/kg)
This compound I0.33
This compound SL-I0.22
This compound II0.51
Activity on Nicotinic Acetylcholine Receptors (nAChRs)

Waglerins are competitive antagonists of muscle-type nAChRs. Their primary mechanism of action is the blockade of neuromuscular transmission, leading to respiratory failure.[2]

This compound-1 exhibits a high degree of selectivity for the adult (ε-subunit containing) form of the muscle nAChR over the fetal (γ-subunit containing) form.[3][4] This isoform has an IC50 of 50 nM for the adult wild-type mouse nAChR.[3][4] this compound-1 binds with significantly higher affinity to the α-ε subunit interface compared to the α-δ or α-γ interfaces.[5] There is also a marked species-selectivity, with this compound-1 binding with much higher affinity to mouse nAChRs than to rat or human receptors.[6]

This compound-3 and This compound-4 have also been described as selective inhibitors of the ε-subunit of the nAChR, though specific IC50 values are not as readily available in the literature.[3][7]

Table 3: Specific Activity of this compound Isoforms on Nicotinic Acetylcholine Receptors

IsoformReceptor TargetSpeciesActivity TypePotency (IC50)Reference(s)
This compound-1Adult muscle nAChR (ε-subunit)MouseCompetitive Antagonist50 nM[3][4]
This compound-3Adult muscle nAChR (ε-subunit)-Selective Inhibitor-[3]
This compound-4Adult muscle nAChR (ε-subunit)-Selective Inhibitor-[7]
Activity on GABA-A Receptors

In addition to their effects on nAChRs, some this compound isoforms have been shown to modulate GABA-A receptors.

This compound-1 has a dual effect on GABA-A receptors in murine hypothalamic neurons, potentiating GABA-activated currents in some neurons while suppressing them in others.[8] In neonatal rat nucleus accumbens neurons, this compound-1 depresses GABA-induced currents with an IC50 of 2.5 µM .[9]

Table 4: Specific Activity of this compound-1 on GABA-A Receptors

IsoformReceptor TargetSpeciesActivity TypePotency (IC50)Reference(s)
This compound-1GABA-A ReceptorRat (neonatal)Depression of I(GABA)2.5 µM[9]
This compound-1GABA-A ReceptorMousePotentiation/Suppression of I(GABA)-[8]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by waglerins is the cholinergic signaling at the neuromuscular junction. By blocking nAChRs, waglerins prevent acetylcholine from binding and depolarizing the muscle cell, thus inhibiting muscle contraction.

Below are diagrams illustrating the mechanism of action of waglerins and a typical experimental workflow for their characterization.

waglerin_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Vesicles->ACh Release fusion ACh ACh ACh Release->ACh nAChR nAChR Binding Site ACh->nAChR:port Binds to This compound This compound This compound->nAChR:port Blocks Ion Channel Ion Channel (Closed) nAChR->Ion Channel No Activation No Depolarization No Depolarization Ion Channel->No Depolarization results in

Caption: Mechanism of this compound action at the neuromuscular junction.

experimental_workflow cluster_extraction Toxin Isolation cluster_characterization Activity Characterization cluster_analysis Data Analysis venom Crude Venom (Tropidolaemus wagleri) hplc Reverse-Phase HPLC venom->hplc Fractionation isoforms Purified this compound Isoforms hplc->isoforms ld50 In Vivo Lethality Assay (LD50 in mice) isoforms->ld50 electrophysiology Electrophysiology (TEVC/Patch-Clamp) isoforms->electrophysiology binding_assay Competitive Binding Assay isoforms->binding_assay ic50 Determine IC50/Ki Values ld50->ic50 electrophysiology->ic50 binding_assay->ic50 pathway Elucidate Signaling Pathway ic50->pathway

Caption: Experimental workflow for this compound isoform characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound isoforms.

In Vivo Lethality Assay (LD50 Determination in Mice)

This protocol is for determining the median lethal dose (LD50) of a this compound isoform in a mouse model.

Materials:

  • Male Swiss Webster mice (18-20 g)

  • Purified this compound isoform, lyophilized

  • Sterile, pyrogen-free 0.9% saline

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least 48 hours before the experiment.

  • Toxin Preparation: Reconstitute the lyophilized this compound isoform in sterile 0.9% saline to a desired stock concentration. Prepare a series of dilutions from the stock solution.

  • Dose Administration:

    • Divide the mice into groups of 8-10 animals per dose group, plus a control group receiving only saline.

    • Administer a single intraperitoneal (i.p.) injection of a specific dose of the this compound solution to each mouse in the respective group. The injection volume should be consistent across all animals (e.g., 0.1 mL).

  • Observation:

    • Observe the animals continuously for the first 4 hours and then at regular intervals for up to 24-48 hours.

    • Record the time of death for each animal.

  • Data Analysis:

    • Calculate the percentage of mortality for each dose group.

    • Determine the LD50 value using a suitable statistical method, such as probit analysis. The LD50 is the dose that is lethal to 50% of the test animals.[10]

Electrophysiological Recording (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the effect of this compound isoforms on nAChRs expressed in Xenopus laevis oocytes.[11][12][13][14]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α, β, δ, ε)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Recording solution (e.g., ND96)

  • This compound isoform stock solution

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

  • Micromanipulators

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs for the nAChR subunits.

    • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -50 to -70 mV.

  • This compound Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) to evoke an inward current.

    • After washing out the ACh, co-apply the same concentration of ACh with increasing concentrations of the this compound isoform.

    • Record the peak current amplitude in response to each application.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current responses to the control response (ACh alone).

    • Plot the normalized current as a function of the this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound isoforms for nAChRs.

Materials:

  • Cell membranes expressing the target nAChR (e.g., from transfected cell lines or Torpedo electric organ)

  • Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin)

  • Purified this compound isoform

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a microtiter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the this compound isoform (the competitor).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR antagonist).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of the this compound isoform.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the nAChR that are critical for this compound binding.

General Workflow:

  • Identify Potential Binding Site Residues: Based on structural models or sequence alignments with related receptors, identify amino acid residues in the nAChR subunits that are likely to interact with this compound.

  • Design Mutagenic Primers: Design oligonucleotide primers containing the desired base pair changes to mutate the codon for the target amino acid.

  • Perform PCR Mutagenesis: Use a plasmid containing the cDNA of the nAChR subunit as a template and perform PCR with the mutagenic primers to generate the mutated plasmid.

  • Transform and Select: Transform the PCR product into competent E. coli cells and select for colonies containing the mutated plasmid.

  • Sequence Verification: Isolate the plasmid DNA from the selected colonies and sequence the entire gene to confirm the desired mutation and the absence of any other unintended mutations.

  • Functional Analysis: Express the mutated nAChR in a suitable system (e.g., Xenopus oocytes or a mammalian cell line) and perform electrophysiological or binding assays as described above to determine the effect of the mutation on this compound binding and activity. A significant change in the IC50 or Ki value for the mutated receptor compared to the wild-type receptor indicates that the mutated residue is important for this compound interaction.[6][15]

Conclusion

The this compound peptides represent a fascinating family of neurotoxins with high specificity for certain subtypes of nicotinic acetylcholine receptors. Their well-defined structure-activity relationships and selective antagonism make them invaluable probes for studying the pharmacology and physiology of nAChRs. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of these potent peptides. Further research is warranted to fully characterize the activity of all this compound isoforms and to explore their potential as lead compounds for the development of novel therapeutics targeting cholinergic and GABAergic systems.

References

Waglerin-1: A Deep Dive into its Selective Binding Affinity for Nicotinic Acetylcholine Receptor Subunits

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Waglerin-1 (B1151378), a 22-amino acid peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), has garnered significant interest within the scientific community for its potent and highly selective antagonism of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This technical guide provides a comprehensive overview of this compound-1's binding affinity for different nAChR subunits, details the experimental protocols used to elucidate these interactions, and visualizes the key pathways and experimental workflows.

Core Concepts: The Nicotinic Acetylcholine Receptor

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system.[3] These receptors are pentameric structures composed of various subunits. The muscle-type nAChR undergoes a developmental switch in its subunit composition. The fetal form consists of α1, β1, γ, and δ subunits in a (α1)₂β1γδ stoichiometry. In contrast, the adult form replaces the γ subunit with an ε (epsilon) subunit, resulting in an (α1)₂β1εδ stoichiometry.[4][5] This subunit substitution is a critical determinant of this compound-1's selective action.

Quantitative Analysis of this compound-1 Binding Affinity

This compound-1 exhibits a remarkable selectivity for the adult, ε-subunit-containing nAChR, acting as a competitive antagonist.[4][6] Its binding affinity is significantly higher for the α-ε subunit interface compared to the α-δ or the fetal-specific α-γ interface.[2][7] This selectivity is also species-dependent, with a notably higher affinity for the mouse nAChR compared to rat and human counterparts.[1]

Receptor Subunit CompositionSpeciesMethodAffinity Metric (Value)Reference
Adult Muscle nAChR (α1₂β1εδ)Mouse (wild-type)Electrophysiology (ACh response)IC₅₀ = 50 nM[4][5]
Adult Muscle nAChR (α1₂β1εδ)Mouse (heterozygous KO)Electrophysiology (ACh response)1 µM this compound-1 decreased ACh response to 4 ± 1% of control[4][5]
Neonatal Muscle nAChR (α1₂β1γδ)Mouse (wild-type, <11 days old)Electrophysiology (ACh response)1 µM this compound-1 decreased ACh response to 73 ± 2% of control[4][5]
Adult Muscle nAChR (ε-subunit KO)Mouse (homozygous KO)Electrophysiology (ACh response)No effect[4][5]
α-ε interfaceMouseNot specified2100-fold tighter binding than α-δ interface[1]
α-ε interfaceMouse vs. Rat/HumanNot specified100-fold tighter binding in mouse[1]

Key Findings from Binding Studies:

  • This compound-1's lethality is linked to its potent blockade of the mature, ε-subunit-containing nAChR.[4][5]

  • The peptide binds with over 2000-fold higher affinity to the α-ε site compared to the α-δ or α-γ binding sites in the mouse nAChR.[2]

  • Specific amino acid residues at the α and ε subunit interfaces are responsible for the observed species selectivity. For instance, residues at positions 59 and 115 of the ε subunit mediate the difference in this compound-1 affinity between mouse and rat nAChRs.[1] In human nAChRs, residues in both the α and ε subunits contribute to the lower affinity compared to the mouse receptor.[1]

Experimental Protocols

The characterization of this compound-1's binding affinity for nAChR subunits has been achieved through a combination of electrophysiological and molecular biology techniques.

In Vitro Electrophysiology

This method directly assesses the functional consequences of this compound-1 binding on nAChR activity.

Objective: To measure the inhibitory effect of this compound-1 on acetylcholine-induced currents in muscle cells.

Methodology:

  • Preparation: Neuromuscular preparations, such as the triangularis sterni muscle of the mouse, are dissected and maintained in a physiological bath.[5]

  • Recording: Intracellular recordings are made from muscle fibers using sharp microelectrodes to measure membrane potential and synaptic events.

  • ACh Application: Acetylcholine (ACh) is applied iontophoretically to the end-plate region to evoke a depolarizing response.[4][5]

  • This compound-1 Application: this compound-1 is introduced into the bath at various concentrations.

  • Data Acquisition: The amplitude of the ACh-induced response is measured before and after the application of this compound-1. The concentration-response curve is then plotted to determine the IC₅₀ value.

  • Synaptic Potential Recording: Spontaneous miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) are also recorded to assess the pre- and postsynaptic effects of the toxin.[4][5]

Radioligand Binding Assays

While not explicitly detailed for this compound-1 in the provided results, radioligand binding assays are a standard method for quantifying ligand-receptor interactions.

Objective: To determine the binding affinity (Kᵢ or Kₐ) of this compound-1 to nAChRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from tissue homogenates or cultured cells.[8][9]

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) that binds to the nAChR.

  • Competitive Binding: A range of concentrations of unlabeled this compound-1 is added to compete with the radioligand for binding to the receptor.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value of this compound-1 can be determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues involved in the high-affinity interaction between this compound-1 and the nAChR.

Objective: To pinpoint key residues in the nAChR subunits that confer selectivity for this compound-1.

Methodology:

  • Subunit Cloning: The cDNA encoding the nAChR subunits (e.g., α, ε, δ, γ) are cloned into expression vectors.

  • Mutagenesis: Specific amino acid residues in the subunits are altered using site-directed mutagenesis kits.[1]

  • Expression: The wild-type and mutant receptor subunits are expressed in a suitable system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK cells).

  • Functional Assay: The expressed receptors are then subjected to electrophysiological or radioligand binding assays to determine the effect of the mutation on this compound-1's binding affinity.[1]

Visualizations

Signaling and Experimental Workflows

nAChR_Subunit_Switch cluster_fetal Fetal nAChR cluster_adult Adult nAChR fetal_receptor (α1)₂β1γδ development Developmental Switch fetal_receptor->development adult_receptor (α1)₂β1εδ development->adult_receptor Waglerin_Binding_Selectivity cluster_receptors nAChR Subtypes This compound This compound-1 adult_receptor Adult nAChR (α-ε interface) This compound->adult_receptor High Affinity (IC₅₀ = 50 nM) fetal_receptor Fetal nAChR (α-γ interface) This compound->fetal_receptor Low Affinity delta_interface Adult nAChR (α-δ interface) This compound->delta_interface Very Low Affinity (>2000x weaker) Binding_Affinity_Workflow start Start: Characterize This compound-1 Binding electrophys Electrophysiological Assay start->electrophys radioligand Radioligand Binding Assay start->radioligand mutagenesis Site-Directed Mutagenesis start->mutagenesis data_analysis Data Analysis (IC₅₀, Kᵢ calculation) electrophys->data_analysis radioligand->data_analysis mutagenesis->electrophys mutagenesis->radioligand conclusion Determine Binding Affinity & Subunit Selectivity data_analysis->conclusion

References

The Molecular Evolution of Waglerin Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the evolutionary origins, molecular diversification, and structure-function relationships of waglerin peptides, providing researchers and drug development professionals with a comprehensive technical overview.

Abstract

This compound peptides, potent neurotoxins found in the venom of the temple pit viper (Tropidolaemus wagleri), represent a fascinating case of de novo toxin evolution.[1][2][3][4] This technical guide synthesizes current research on the molecular evolution of waglerins, detailing their genetic origins, the diversification of their sequences and functions, and the experimental methodologies used to elucidate their properties. Through a combination of detailed textual explanations, structured data tables, and schematic diagrams, this document provides a thorough resource for scientists working in toxinology, pharmacology, and drug discovery.

Introduction

Snake venoms are complex cocktails of bioactive proteins and peptides that have evolved to serve various functions, primarily for prey capture and defense.[5] While the venoms of vipers are typically characterized by hemotoxic and cytotoxic components, the venom of Tropidolaemus wagleri is unusual in its high abundance of neurotoxic peptides known as waglerins.[2][4][6] These small peptides, typically 22-24 amino acids in length, are potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and respiratory failure in prey.[7][8][9] The unique evolutionary trajectory and pharmacological profile of waglerins make them compelling subjects for both basic research and potential therapeutic applications, including the development of muscle relaxants and cosmetic agents.[1][3][10]

Genetic Origins and De Novo Evolution

The evolutionary origin of this compound peptides was enigmatic for some time. Recent transcriptomic studies have revealed that these neurotoxic peptides arose through de novo evolution within the prepro region of the C-type natriuretic peptide (CNP) gene.[1][3] This is a distinct evolutionary event from the recruitment of the natriuretic peptide itself.

The precursor gene for waglerins is homologous to the bradykinin-potentiating peptide/angiotensin-converting enzyme inhibitor-C-type natriuretic peptide (BPP/ACEI-CNP) gene found in other viperids.[2][4][11] However, in Tropidolaemus, the region that typically codes for BPPs has been highly modified to produce waglerins.[2][11] Interestingly, the same prepro region of the CNP gene has independently given rise to azemiopsin (B12378522) peptides in the Fea's viper (Azemiops feae), indicating that this genomic region is a hotspot for the evolution of novel bioactive peptides.[1][2][3] This represents a striking example of convergent evolution, where different viper lineages have independently evolved small, neurotoxic peptides from the same ancestral gene.[2][4]

The transcript encoding the this compound precursor in T. wagleri, designated TwBNP01, is a large gene of 209 amino acids that contains the 24-residue this compound coding sequence.[4][11] This transcript is the most highly expressed toxin gene in the venom gland, accounting for over 75% of all toxin transcription.[4][11]

Molecular Diversification and Structure-Function Relationships

The diversification of this compound peptides has been driven by positive selection, leading to variations in their amino acid sequences and, consequently, their pharmacological properties.[5] Several this compound isoforms have been identified, with subtle differences in their primary structure that can significantly impact their potency and receptor selectivity.

Sequence Variation

Comparison of the this compound precursor gene between T. wagleri and its sister species, T. subannulatus, reveals non-synonymous substitutions in the this compound-coding region.[2][11] For instance, a tyrosine (Y) at position 17 and an isoleucine (I) at position 18 in T. wagleri this compound are replaced by a histidine (H) and an arginine (R) in the this compound-like peptide of T. subannulatus, respectively.[11] These substitutions alter the physicochemical properties of the peptides, such as their isoelectric point and molecular mass.[2]

Structure and Activity

Waglerins are characterized by a high proline content and a single intramolecular disulfide bond, which is crucial for their biological activity.[12][13] Synthetic analogues lacking this disulfide bond are non-toxic.[12][14] Structure-function studies have shown that the N-terminal region of the peptide is essential for its lethal effects.[12]

The primary target of waglerins is the muscle-type nicotinic acetylcholine receptor (nAChR).[8] This compound-1 (B1151378), one of the most studied isoforms, exhibits remarkable selectivity for the epsilon subunit-containing adult form of the nAChR.[7][8][15] It binds with significantly higher affinity to the α-ε subunit interface compared to the α-δ or α-γ interfaces.[8] This selectivity is species-dependent, with this compound-1 binding much more tightly to the mouse nAChR than to the rat or human receptors.[8][16] This species selectivity has been mapped to specific amino acid residues in both the alpha and epsilon subunits of the receptor.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and activity of this compound peptides.

Table 1: Physicochemical Properties of this compound Peptides

PeptideSpeciesAmino Acid SequenceMolecular Weight (Da)Isoelectric Point (pI)
This compound (TwBNP01)Tropidolaemus wagleriSLGGKPDLRPCYPPCHYIPRPKPR2748.269.69
This compound-like (UMK70519)Tropidolaemus subannulatusSLGGKPDLRPCYPPCHHR PRPKPR2765.2610.31

Data sourced from Tan et al., 2023.[2]

Table 2: Lethality of this compound Peptides in Mice

PeptideMurine i.p. LD50 (mg/kg)Reference
This compound I0.369Weinstein et al., 1991[17]
This compound II0.583Weinstein et al., 1991[17]
Synthetic this compound I0.33Schmidt et al., 1992[14]
Synthetic SL-I0.22Schmidt et al., 1992[14]
Synthetic this compound II0.51Schmidt et al., 1992[14]

Table 3: Receptor Binding Affinity of this compound-1

Receptor Subunit InterfaceSpeciesBinding AffinityReference
α-εMouse>2000-fold higher than α-δ or α-γMcArdle et al., 2003[8]
α-εMouse~100-fold higher than rat or humanMcArdle et al., 2003[8]
α-ε vs α-δMouse2100-fold tighter to α-εMolles et al., 2002[16]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound peptides.

Venom Gland Transcriptome Analysis

Objective: To identify and characterize the genes encoding this compound peptides and other toxins.

Methodology:

  • RNA Extraction: Total RNA is extracted from the venom glands of Tropidolaemus wagleri using a suitable RNA isolation kit.

  • Library Preparation: An mRNA library is constructed from the total RNA, typically involving poly-A selection, fragmentation, and reverse transcription to cDNA.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • De Novo Assembly: The resulting sequence reads are assembled de novo to reconstruct the full-length transcripts.

  • Gene Annotation and Expression Analysis: The assembled transcripts are annotated by comparing them against known toxin databases. Gene expression levels are quantified, often using metrics like Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[11]

Peptide Isolation and Sequencing

Objective: To purify this compound peptides from crude venom and determine their amino acid sequence.

Methodology:

  • Chromatography: Crude venom is fractionated using a combination of chromatographic techniques, such as size-exclusion chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Purity Assessment: The purity of the isolated peptides is assessed by analytical RP-HPLC and mass spectrometry.

  • Amino Acid Sequencing: The primary structure of the purified peptides is determined by Edman degradation or mass spectrometry-based sequencing methods.

Peptide Synthesis

Objective: To produce synthetic this compound peptides for structure-function studies.

Methodology:

  • Solid-Phase Peptide Synthesis: Peptides are synthesized on a solid support using standard Fmoc or Boc chemistry.

  • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected.

  • Disulfide Bond Formation: The linear peptide is subjected to oxidative folding to form the intramolecular disulfide bond, typically by air oxidation at a slightly alkaline pH.[13]

  • Purification and Verification: The synthetic peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry and amino acid analysis.[13]

Pharmacological Assays (Nicotinic Acetylcholine Receptor Activity)

Objective: To characterize the interaction of this compound peptides with nAChRs.

Methodology:

  • Electrophysiology: The effect of this compound peptides on nAChR function is measured using electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes expressing specific nAChR subtypes, or patch-clamp recordings from muscle cells.

  • Radioligand Binding Assays: The binding affinity of waglerins to nAChRs is determined by competitive binding assays using a radiolabeled ligand (e.g., α-bungarotoxin).

  • In Vivo Lethality Assays: The potency of the peptides is assessed by determining the median lethal dose (LD50) in a model organism, typically mice, via intraperitoneal (i.p.) injection.[14][17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular evolution of this compound peptides.

waglerin_evolution cluster_gene Ancestral Viperid Gene cluster_evolution De Novo Evolution in Prepro Region cluster_product Bioactive Peptides BPP_ACEI_CNP BPP/ACEI-CNP Gene Tropidolaemus Tropidolaemus Lineage BPP_ACEI_CNP->Tropidolaemus Divergence Azemiops Azemiops Lineage BPP_ACEI_CNP->Azemiops Divergence BPPs Bradykinin-Potentiating Peptides (Vasoactive) BPP_ACEI_CNP->BPPs In other viperids Waglerin_Gene This compound Precursor Gene Tropidolaemus->Waglerin_Gene Azemiopsin_Gene Azemiopsin Precursor Gene Azemiops->Azemiopsin_Gene This compound This compound Peptides (Neurotoxic) Waglerin_Gene->this compound Azemiopsin Azemiopsin Peptides (Neurotoxic) Azemiopsin_Gene->Azemiopsin

Caption: Evolutionary origin of this compound and azemiopsin peptides.

experimental_workflow Venom_Gland Venom Gland Tissue RNA_Extraction RNA Extraction Venom_Gland->RNA_Extraction cDNA_Library cDNA Library Preparation RNA_Extraction->cDNA_Library Sequencing High-Throughput Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Toxin Gene Annotation Assembly->Annotation Waglerin_Gene Identification of this compound Precursor Gene Annotation->Waglerin_Gene cДNA_Library cДNA_Library cДNA_Library->Sequencing

Caption: Transcriptome analysis workflow for this compound gene discovery.

signaling_pathway This compound This compound Peptide Binding_Site ACh Binding Site (α-ε interface) This compound->Binding_Site Blocks nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh Acetylcholine (ACh) ACh->Binding_Site Binds to Ion_Channel Ion Channel Binding_Site->Ion_Channel Opens Paralysis Paralysis Binding_Site->Paralysis Na_Influx Na+ Influx Ion_Channel->Na_Influx Allows Ion_Channel->Paralysis Muscle_Contraction Muscle Contraction Na_Influx->Muscle_Contraction Causes Na_Influx->Paralysis Muscle_Contraction->Paralysis

Caption: Mechanism of action of this compound peptides at the nAChR.

Conclusion

The study of this compound peptides offers profound insights into the molecular mechanisms of venom evolution. Their de novo origin from a non-toxin gene, subsequent diversification, and convergent evolution of neurotoxicity highlight the dynamic nature of venom arsenals. For researchers and drug development professionals, waglerins provide a unique molecular scaffold for probing the structure and function of nicotinic acetylcholine receptors and for the development of novel therapeutic agents. The detailed methodologies and summarized data presented in this guide serve as a valuable resource to facilitate further research into these remarkable peptides.

References

Waglerin-1: A Selective Inhibitor of the ε-Containing Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Waglerin-1, a 22-amino acid peptide toxin isolated from the venom of the temple pit viper (Tropidolaemus wagleri), is a potent and highly selective competitive antagonist of the adult muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor subtype is characterized by the presence of the ε-subunit in its pentameric structure. The remarkable selectivity of this compound-1 for the ε-containing nAChR makes it an invaluable tool for dissecting the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of this compound-1, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε), with the specific subunit composition determining their pharmacological and physiological properties. The adult mammalian neuromuscular junction nAChR is predominantly composed of two α1 subunits, one β1, one δ, and one ε subunit ((α1)₂β1δε). During development, the ε subunit replaces the fetal γ subunit, leading to changes in the receptor's channel properties and pharmacology.

This compound-1 exhibits a high degree of selectivity for this adult (ε-containing) nAChR subtype. This specificity has been instrumental in elucidating the role of the ε-subunit in neuromuscular transmission and disease. This document serves as a technical resource for researchers utilizing this compound-1 as a pharmacological tool.

Mechanism of Action

This compound-1 acts as a competitive antagonist at the nAChR. It binds to the acetylcholine binding sites at the interface between the α and ε subunits, thereby preventing the binding of acetylcholine and subsequent channel opening. This blockade of ion flow across the postsynaptic membrane leads to the inhibition of end-plate potentials and, consequently, muscle contraction. The potent and selective nature of this inhibition results in flaccid paralysis.

Quantitative Data

The inhibitory potency and binding affinity of this compound-1 have been quantified using various experimental techniques. The following tables summarize the key quantitative data, highlighting the selectivity of this compound-1 for the ε-containing nAChR.

Table 1: Inhibitory Potency of this compound-1 on nAChRs

Receptor SubtypeSpeciesPreparationAssayIC₅₀Reference
Adult Muscle ((α1)₂β1δε)MouseDiaphragm MuscleElectrophysiology (ACh response)50 nM
Neonatal Muscle ((α1)₂β1δγ)MouseDiaphragm MuscleElectrophysiology (ACh response)> 1 µM

Table 2: Binding Affinity of this compound-1 for nAChR Subunit Interfaces

Binding Site InterfaceSpeciesAssayKᵢ (approximate)Fold Selectivity (α-ε vs. α-δ)Reference
α-εMouseCompetitive BindingNot explicitly stated, but high affinity~2100-fold
α-δMouseCompetitive BindingLower affinity
α-εRatCompetitive Binding~100-fold lower affinity than mouse
α-εHumanCompetitive Binding~100-fold lower affinity than mouse
α-γMouseCompetitive Binding~3700-fold lower affinity than α-ε

Experimental Protocols

The characterization of this compound-1's activity relies on two primary experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to express specific nAChR subtypes in Xenopus oocytes and measure the ion currents in response to acetylcholine application in the presence and absence of this compound-1.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., α1, β1, δ, and ε for the adult muscle-type receptor). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

    • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., 10-100 µM) and record the inward current.

    • After a washout period, pre-incubate the oocyte with varying concentrations of this compound-1 for a defined period (e.g., 2-5 minutes).

    • Co-apply ACh and this compound-1 and record the inhibited current.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of different concentrations of this compound-1.

    • Plot the percentage of inhibition against the logarithm of the this compound-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound-1 for nAChRs by measuring its ability to displace a radiolabeled ligand that binds to the same receptor site.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the nAChR of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of unlabeled this compound-1.

    • To determine non-specific binding, include a set of wells with a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound-1 concentration.

    • Fit the data to a competition binding curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of inhibition by this compound-1.

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh nAChR ε-containing nAChR ACh->nAChR Binds Waglerin1 This compound-1 Waglerin1->nAChR Blocks Ion_Flow Na⁺ Influx / K⁺ Efflux nAChR->Ion_Flow Opens Depolarization End-Plate Potential (Depolarization) Ion_Flow->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Neuromuscular junction signaling and this compound-1 inhibition.

Experimental Workflow for Characterizing this compound-1

This diagram outlines the general workflow for characterizing the inhibitory activity of this compound-1.

Experimental_Workflow cluster_synthesis Peptide Source cluster_electrophysiology Functional Assay cluster_binding Binding Assay Peptide_Source This compound-1 (Venom Isolation or Synthesis) TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Peptide_Source->TEVC Binding_Assay Competitive Radioligand Binding Assay Peptide_Source->Binding_Assay ACh_Application Apply ACh TEVC->ACh_Application Waglerin_Application Apply this compound-1 + ACh TEVC->Waglerin_Application Record_Current Record Ionic Current ACh_Application->Record_Current Waglerin_Application->Record_Current IC50_Determination Determine IC₅₀ Record_Current->IC50_Determination Membrane_Prep Prepare nAChR Membranes Binding_Assay->Membrane_Prep Incubation Incubate with Radioligand & this compound-1 Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Ki_Determination Determine Kᵢ Quantification->Ki_Determination

Caption: Workflow for this compound-1 characterization.

Logical Relationship of this compound-1 Selectivity

This diagram illustrates the basis of this compound-1's selectivity for the adult muscle-type nAChR.

Selectivity_Logic cluster_receptors nAChR Subtypes cluster_subunits Key Subunit Waglerin1 This compound-1 Adult_nAChR Adult Muscle nAChR ((α1)₂β1δε) Waglerin1->Adult_nAChR High Affinity (Inhibition) Fetal_nAChR Fetal Muscle nAChR ((α1)₂β1δγ) Waglerin1->Fetal_nAChR Low Affinity (No Inhibition) Neuronal_nAChR Neuronal nAChRs (e.g., α4β2, α7) Waglerin1->Neuronal_nAChR Low Affinity (No Inhibition) Epsilon_Subunit ε-Subunit Adult_nAChR->Epsilon_Subunit Contains Gamma_Subunit γ-Subunit Fetal_nAChR->Gamma_Subunit Contains Other_Subunits Other Subunits (e.g., α4, β2, α7) Neuronal_nAChR->Other_Subunits Contains

Caption: this compound-1's selectivity for ε-containing nAChRs.

Conclusion

This compound-1 is a highly selective and potent inhibitor of the ε-subunit-containing adult muscle-type nicotinic acetylcholine receptor. Its well-characterized mechanism of action and the availability of robust experimental protocols for its study make it an indispensable tool for research in neuroscience, pharmacology, and drug development. This guide provides the foundational knowledge and methodologies for effectively utilizing this compound-1 to investigate the roles of the ε-containing nAChR in health and disease.

The Structure-Activity Relationship of Waglerin-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 (B1151378) is a 22-amino acid peptide toxin originally isolated from the venom of the Temple Pit Viper, Tropidolaemus wagleri.[1][2][3] It is a potent and selective competitive antagonist of the adult muscle nicotinic acetylcholine (B1216132) receptor (nAChR), specifically targeting the ε-subunit-containing isoform.[1][4] This selectivity results in significant species-specific toxicity, with mice being particularly susceptible to its paralytic effects, which lead to respiratory failure.[4] In contrast, rats and humans exhibit lower sensitivity.[5] The unique properties of this compound-1 have made it a valuable molecular tool for probing the structure and function of the nAChR. Furthermore, understanding its structure-activity relationship (SAR) provides a blueprint for the design of novel neuromuscular blocking agents and other therapeutics targeting the nAChR. This guide provides an in-depth overview of the SAR of this compound-1, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts of this compound-1 SAR

The biological activity of this compound-1 is intricately linked to its primary structure, the presence of a critical disulfide bond, and specific amino acid residues that govern its interaction with the nAChR.

Primary Structure and Conformation

The amino acid sequence of this compound-1 is GGKPDLRPCHPPCHYIPRPKPR. A key structural feature is the intramolecular disulfide bond between Cys9 and Cys13, which is essential for its biological activity.[6] Synthetic analogs where these cysteine residues are replaced by alanine (B10760859) are non-toxic, highlighting the importance of this covalent link in maintaining the peptide's active conformation.[6]

Interaction with the Nicotinic Acetylcholine Receptor (nAChR)

This compound-1 exerts its effect by binding to the nAChR, a ligand-gated ion channel, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This competitive antagonism prevents the ion channel from opening, leading to muscle paralysis.

This compound-1 exhibits remarkable selectivity for the adult (α1)₂β1δε isoform of the muscle nAChR over the fetal (α1)₂β1δγ isoform.[4] This selectivity is primarily conferred by its high-affinity interaction with the α-ε subunit interface. In fact, this compound-1 binds with approximately 2100-fold greater tightness to the α-ε interface compared to the α-δ interface of the mouse nAChR.[5]

Quantitative Analysis of this compound-1 Activity

The following tables summarize the key quantitative data related to the activity of this compound-1 and its analogs.

Compound Assay Receptor/Model Value Reference
This compound-1IC50Adult wild-type mouse nAChR50 nM[1][4]
This compound-1LD50 (i.p.)Mouse0.33 mg/kg[7]
SL-Waglerin-1LD50 (i.p.)Mouse0.22 mg/kg[7]
This compound-2LD50 (i.p.)Mouse0.51 mg/kg[7]
[Ala9,13]-Waglerin-1ToxicityMouseNon-toxic[6]
This compound-1 Fragment (6-22)ToxicityMouseNon-toxic[6]

Table 1: Potency and Toxicity of this compound-1 and Analogs

Key Residues in this compound-1 and nAChR Interaction

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for the high-affinity and selective binding of this compound-1 to the nAChR.

Molecule Residue(s) Location Role in Interaction Reference
This compound-1Cys9, Cys13Essential for disulfide bond and active conformation.[6]
This compound-1Residues 1-5N-terminusNecessary for bioactivity.[6]
This compound-1Asp5Negative charge not strictly required for bioactivity.[6]
Mouse nAChR ε-subunitAsp59, Tyr115Extracellular DomainMediate species-specific high affinity for this compound-1.[5]
Mouse nAChR α-subunitTrp187, Phe189Extracellular DomainContribute to high-affinity binding.[5]
Rat nAChR ε-subunitGlu59, Ser115Extracellular DomainContribute to lower affinity for this compound-1.[5]
Human nAChR α-subunitSer187, Thr189Extracellular DomainContribute to lower affinity for this compound-1.[5]

Table 2: Critical Residues in the this compound-1-nAChR Interaction

Experimental Protocols

Site-Directed Mutagenesis of nAChR Subunits

This protocol describes the generation of nAChR subunit mutants to identify key residues for this compound-1 binding.

  • Template Preparation: A plasmid vector containing the cDNA of the target nAChR subunit (e.g., mouse ε-subunit) is prepared.

  • Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change. These primers are typically 25-45 bases in length, with the desired mutation in the center, flanked by 10-15 bases of correct sequence on either side.

  • PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The reaction typically involves a denaturation step (95°C), an annealing step (temperature dependent on primer Tₘ), and an extension step (72°C). Multiple cycles are performed to amplify the mutated plasmid.

  • Template Digestion: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Selection and Sequencing: Transformed cells are plated on selective media. Colonies are picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

Expression of nAChR Subunits in Xenopus Oocytes

Xenopus oocytes are a widely used system for the heterologous expression of ion channels.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Synthesis: The cDNAs for the desired nAChR subunits (wild-type or mutant) are transcribed in vitro to produce capped messenger RNAs (cRNAs).

  • Microinjection: A defined amount of the cRNA mixture for the desired subunit combination (e.g., α, β, δ, and ε for the adult muscle nAChR) is injected into the cytoplasm of the oocytes.

  • Incubation: The injected oocytes are incubated in a suitable medium (e.g., Barth's solution) for 2-7 days at 16-18°C to allow for receptor expression and assembly in the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow through the expressed nAChR channels in response to agonists and antagonists.

  • Oocyte Placement: An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

  • Electrode Impalement: Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

  • Agonist Application: The oocyte is exposed to a specific concentration of acetylcholine to elicit an inward current.

  • Antagonist Application: To determine the inhibitory effect of this compound-1, the oocyte is pre-incubated with varying concentrations of the toxin before the application of acetylcholine. The reduction in the acetylcholine-evoked current is measured to determine the IC₅₀ value.

  • Data Analysis: The current responses are recorded and analyzed to determine concentration-response curves and calculate IC₅₀ values.

Synthesis and Purification of this compound-1 Analogs

Synthetic this compound-1 and its analogs are typically produced using solid-phase peptide synthesis.

  • Peptide Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially to build the peptide chain.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Disulfide Bond Formation: The linear peptide is dissolved in a basic buffer (e.g., pH 8.0-8.5) and allowed to air-oxidize to form the intramolecular disulfide bond.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Signaling Pathways and Experimental Workflows

This compound-1 Signaling Pathway

Waglerin1_Signaling_Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Wag1 This compound-1 Wag1->nAChR Blocks NoContraction Muscle Paralysis Wag1->NoContraction IonChannel Ion Channel Opening nAChR->IonChannel MuscleContraction Muscle Contraction IonChannel->MuscleContraction

Caption: this compound-1 competitively antagonizes the nAChR.

General SAR Experimental Workflow

SAR_Workflow cluster_peptide Peptide Modification cluster_receptor Receptor Preparation cluster_assay Activity Assessment cluster_analysis Data Analysis Start Design this compound-1 Analog Synth Synthesize & Purify Analog Start->Synth Electro Electrophysiology (TEVC) Synth->Electro Tox In Vivo Toxicity Assay Synth->Tox Mut Site-Directed Mutagenesis of nAChR Subunit Expr Express nAChR in Xenopus Oocytes Mut->Expr Expr->Electro SAR Determine Structure-Activity Relationship Electro->SAR Tox->SAR

Caption: Workflow for this compound-1 SAR studies.

Site-Directed Mutagenesis and Expression Workflow

Mutagenesis_Expression_Workflow Start Identify Target Residue in nAChR Subunit Primer Design Mutagenic Primers Start->Primer PCR PCR-based Mutagenesis Primer->PCR Digest DpnI Digestion of Parental Plasmid PCR->Digest Transform Transformation into E. coli Digest->Transform Sequence Sequence Verification Transform->Sequence cRNA cRNA Synthesis Sequence->cRNA Inject Microinjection into Xenopus Oocytes cRNA->Inject Express Receptor Expression Inject->Express

Caption: Workflow for nAChR mutant expression.

Conclusion

The structure-activity relationship of this compound-1 is a well-defined paradigm of peptide toxin-receptor interaction. The high selectivity for the ε-subunit-containing nAChR, governed by a few key amino acid residues in both the peptide and the receptor, provides a fascinating case study in molecular recognition. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the pharmacology of this compound-1, design novel neuromuscular agents, or utilize this peptide as a tool to dissect the intricacies of nicotinic acetylcholine receptor function.

References

Waglerin's Dichotomous Modulation of GABAergic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1, a 22-amino acid peptide isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), is a fascinating modulator of GABAergic transmission. Exhibiting a dualistic action, it can both potentiate and inhibit the function of γ-aminobutyric acid type A (GABA A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. This in-depth technical guide synthesizes the current understanding of this compound's interaction with GABA A receptors, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: A Tale of Two Effects

This compound's effect on GABAergic transmission is not monolithic; it is highly dependent on the subunit composition of the GABA A receptor. This variability underlies its ability to either enhance or suppress GABA-induced currents.

Potentiation: In certain neuronal populations, this compound enhances the effect of GABA. This potentiation is characterized by a leftward shift in the GABA concentration-response curve, indicating an increased affinity of the receptor for GABA. This action is reminiscent of benzodiazepines, although the precise binding site and mechanism may differ.

Inhibition: Conversely, in other neuronal contexts, this compound acts as a competitive antagonist of GABA A receptors. This inhibitory action is demonstrated by a rightward shift of the GABA concentration-response curve, without a change in the maximal current, suggesting that this compound competes with GABA for the same or overlapping binding sites on the receptor.[1]

The prevailing hypothesis for this dual functionality lies in the heterogeneity of GABA A receptors, which are pentameric ligand-gated ion channels assembled from a diverse array of subunits (e.g., α, β, γ). The specific combination of these subunits dictates the pharmacological properties of the receptor, including its sensitivity to modulators like this compound.

Quantitative Data on this compound's Interaction with GABA A Receptors

The following table summarizes the key quantitative parameters describing the interaction of this compound with GABA A receptors, as determined by electrophysiological studies.

ParameterValueCell Type/Receptor SubtypeExperimental ConditionReference
IC₅₀ (Inhibition) 2.5 µMNeurons from nucleus accumbens of neonatal ratsCo-applied with 10 µM GABA[1]
GABA EC₅₀ Shift (Inhibition) From 12 ± 3 µM to 27 ± 5 µMNeurons from nucleus accumbens of neonatal ratsIn the presence of 2.5 µM this compound-1[1]

Note: Further quantitative data on this compound's binding affinity (Kd) and its effects on specific recombinant GABA A receptor subunit combinations are still subjects of ongoing research.

Signaling Pathways and Modulation

The canonical GABAergic signaling pathway involves the binding of GABA to its receptor, leading to the opening of a chloride ion channel and subsequent hyperpolarization of the neuronal membrane, thus inhibiting neurotransmission. This compound interfaces with this pathway at the level of the GABA A receptor, either facilitating or impeding the initial binding event.

GABAergic_Signaling_Waglerin_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle via VGAT GABA_synapse GABA Vesicle->GABA_synapse Release VGAT VGAT GABA_A_Receptor GABA A Receptor (α, β, γ subunits) GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Waglerin_pot This compound (Potentiation) Waglerin_pot->GABA_A_Receptor Positive Allosteric Modulation Waglerin_inh This compound (Inhibition) Waglerin_inh->GABA_A_Receptor Competitive Antagonism

Caption: this compound's dual modulation of the GABAergic signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is paramount for characterizing the functional effects of this compound on GABA A receptors in real-time.

Objective: To measure GABA-evoked currents in the presence and absence of this compound to determine its modulatory (potentiating or inhibitory) effects, and to quantify parameters such as IC₅₀ and EC₅₀ shifts.

Methodology:

  • Cell Preparation:

    • Neurons are acutely dissociated from specific brain regions (e.g., nucleus accumbens) of neonatal rats.[1]

    • Alternatively, human embryonic kidney (HEK293) cells or Xenopus oocytes can be transiently transfected with cDNAs encoding specific GABA A receptor subunits to study the effects on recombinant receptors.

  • Solutions:

    • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. ATP (2-4 mM) and GTP (0.2-0.4 mM) are typically included to maintain cellular health and signaling.

  • Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • GABA and this compound are applied to the cells using a rapid solution exchange system.

  • Experimental Procedure:

    • A stable baseline current is established.

    • GABA is applied at various concentrations to generate a concentration-response curve and determine the EC₅₀.

    • Cells are then pre-incubated with this compound for a set period before co-application with GABA.

    • The effect of this compound on the GABA-evoked current is measured. For inhibitory effects, a concentration-inhibition curve is generated to determine the IC₅₀. For potentiating effects, the shift in the GABA EC₅₀ is quantified.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of this compound to GABA A receptors.

Objective: To determine if this compound competes for the same binding site as known GABA A receptor ligands and to quantify its binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Brain tissue from a model organism (e.g., rat cortex) is homogenized in a buffered solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for the GABA A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) at a fixed concentration.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA).

  • Data Analysis:

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental and Analytical Workflow

The characterization of a novel venom peptide like this compound on GABAergic transmission follows a logical and systematic workflow.

Experimental_Workflow A Venom Fractionation & Peptide Isolation B Peptide Sequencing & Synthesis A->B C Primary Screen: Functional Assay (e.g., Electrophysiology on native receptors) B->C D Active? C->D E Secondary Screen: Recombinant Receptors (Specific Subunit Combinations) D->E Yes J Discard/Re-evaluate D->J No F Characterize Mechanism: Competitive vs. Allosteric E->F G Quantitative Analysis: Determine IC50/EC50, Kd F->G H In Vivo Studies: (e.g., Behavioral Assays) G->H I Lead Optimization for Drug Development H->I

Caption: A typical workflow for characterizing the effects of a venom peptide.

Conclusion and Future Directions

This compound-1 presents a compelling case study in the complex and nuanced modulation of GABA A receptors. Its subunit-dependent dual action highlights the therapeutic potential of targeting specific GABA A receptor subtypes to achieve desired clinical outcomes, such as anxiolysis or muscle relaxation, while minimizing off-target effects.

Future research should focus on:

  • Deconvoluting the Subunit Specificity: Utilizing a broader panel of recombinant GABA A receptors with defined subunit compositions to precisely map the structural determinants of this compound's potentiating and inhibitory effects.

  • Determining Binding Affinity: Conducting comprehensive radioligand binding studies to ascertain this compound's affinity (Kd) for various GABA A receptor subtypes.

  • In Vivo Characterization: Elucidating the physiological and behavioral consequences of this compound's modulation of GABAergic transmission in animal models.

A deeper understanding of this compound's interaction with the GABAergic system will not only advance our knowledge of venom peptide pharmacology but also pave the way for the rational design of novel therapeutics targeting GABA A receptors with enhanced specificity and efficacy.

References

The Discovery and History of Waglerin Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Waglerin toxins, a unique class of peptide neurotoxins isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), represent a significant departure from the typical hemotoxic components of viper venoms. Since their initial discovery, these small, proline-rich peptides have garnered considerable interest for their highly specific and potent antagonism of the nicotinic acetylcholine (B1216132) receptor (nAChR), particularly the adult muscle subtype. This technical guide provides a comprehensive overview of the discovery, history, and molecular characteristics of this compound toxins. It includes a detailed timeline of key research milestones, a summary of their biological properties, and in-depth experimental protocols for their isolation, synthesis, and characterization. Furthermore, this guide presents quantitative data in structured tables and utilizes graphical representations to illustrate key signaling pathways and experimental workflows, serving as a valuable resource for researchers in toxinology, pharmacology, and drug development.

Discovery and Historical Perspective

The journey to understanding this compound toxins began with the observation of neurotoxic effects from the venom of Tropidolaemus wagleri, a pit viper native to Southeast Asia. This was unusual, as viper venoms are typically characterized by their hemotoxic and cytotoxic activities.

In 1991, a significant breakthrough was made by Weinstein and colleagues who isolated and characterized two lethal peptides from the venom of T. wagleri.[1][2][3] These peptides, later named This compound-1 (B1151378) and this compound-2, were found to be small, highly basic, and thermostable.[4][5] Subsequent research in 1992 by Schmidt et al. led to the discovery of two additional, less abundant this compound peptides, this compound-3 and this compound-4 (also referred to as SL-waglerin-1 and SL-waglerin-2).[6]

A pivotal moment in this compound research was the elucidation of their mechanism of action. Unlike the enzymatic toxins commonly found in viper venoms, waglerins were identified as competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2][7] This discovery placed them in a unique position as the first nAChR-targeting toxins identified from a viper species, a characteristic more commonly associated with elapid snakes.[7] Further studies revealed the remarkable selectivity of this compound-1 for the α-ε subunit interface of the adult mouse muscle nAChR, exhibiting a binding affinity over 2000-fold higher for this site compared to the α-δ or α-γ interfaces.[2][7] This high degree of specificity has made this compound-1 an invaluable pharmacological tool for studying the structure and function of nAChRs.

More recent research has delved into the molecular origins of these unique peptides, tracing their evolution to the C-type natriuretic peptide gene, highlighting a fascinating case of de novo toxin evolution.[8]

Molecular and Biological Properties

This compound toxins are a group of four structurally related peptides, 22-24 amino acids in length.[6][7] They are characterized by a high proline content and a single intramolecular disulfide bond, which is crucial for their biological activity.[5][9]

The primary target of this compound toxins is the muscle-type nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel essential for neuromuscular transmission.[2][7] By competitively binding to the acetylcholine binding sites on the receptor, waglerins prevent the binding of acetylcholine, thereby inhibiting muscle contraction and leading to paralysis.[2][7]

A key feature of this compound-1 is its exceptional selectivity for the adult form of the muscle nAChR, which contains the ε-subunit, over the fetal form containing the γ-subunit.[7][10] This selectivity is also species-dependent, with this compound-1 exhibiting a significantly higher affinity for the mouse nAChR compared to the rat or human receptors.[2][7] This species-specific potency is attributed to differences in the amino acid sequences of the α and ε subunits of the nAChR across these species.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound toxins.

Table 1: Physicochemical and Toxicological Properties of this compound Peptides

PeptideMolecular Weight (Da)Isoelectric Point (pI)Murine LD50 (mg/kg, i.p.)
This compound I25049.6 - 9.90.369[3]
This compound II25309.6 - 9.90.583[3]
This compound SL-I--0.22[6]
This compound SL-II---

Table 2: Inhibitory Activity of this compound-1 on Nicotinic Acetylcholine Receptors

Receptor SubtypeSpeciesIC50Reference
Adult muscle nAChR (α1β1δε)Mouse50 nM[1][7][11]
Fetal muscle nAChR (α1β1δγ)Mouse> 1 µM[1]
Adult muscle nAChR (α1β1δε)Rat~100-fold lower affinity than mouse[2][7]
Adult muscle nAChR (α1β1δε)Human~100-fold lower affinity than mouse[2][7]
Torpedo californica nAChR-1.2 µM (this compound II)[12]

Experimental Protocols

This section provides detailed methodologies for the purification, synthesis, and functional characterization of this compound toxins, based on published literature.

Purification of this compound Toxins from Crude Venom

This protocol is based on the methods described by Weinstein et al. (1991).[3][13]

Materials:

  • Crude Trimeresurus wagleri venom

  • 0.05 M Tris-HCl buffer, pH 7.2, containing 0.7 M NaCl

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Fast Protein Liquid Chromatography (FPLC) system

  • Superose 12 HR 10/30 column (or equivalent size-exclusion column)

  • High-Performance Liquid Chromatography (HPLC) system

  • Reverse-phase C18 column (e.g., Hi-Pore RP-318)

  • Lyophilizer

Procedure:

  • Venom Solubilization: Dissolve the crude venom in 0.05 M Tris-HCl buffer (pH 7.2) with 0.7 M NaCl. Centrifuge at high speed to remove any insoluble material.

  • Size-Exclusion Chromatography (FPLC):

    • Equilibrate the Superose 12 column with the Tris-HCl buffer.

    • Load the venom supernatant onto the column.

    • Elute the proteins with the same buffer at a constant flow rate.

    • Collect fractions and monitor the absorbance at 280 nm.

    • Assay the fractions for lethal activity in mice.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the lethal fractions from the FPLC step.

    • Acidify the pooled fractions with TFA.

    • Equilibrate the C18 RP-HPLC column with a low concentration of acetonitrile in 0.1% TFA.

    • Load the acidified sample onto the column.

    • Elute the peptides using a linear gradient of increasing acetonitrile concentration in 0.1% TFA.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the peaks corresponding to this compound peptides.

  • Lyophilization: Lyophilize the purified this compound fractions to obtain the peptides in a powdered form.

  • Purity and Identity Confirmation: Confirm the purity and identity of the isolated peptides using techniques such as mass spectrometry and N-terminal sequencing.

Solid-Phase Synthesis of this compound-1

This protocol outlines the general steps for the solid-phase synthesis of this compound-1 based on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) in N,N-Dimethylformamide (DMF) (20%)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Cold diethyl ether

  • Automated peptide synthesizer (optional)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid with DIC and OxymaPure in DMF.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound-1 sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin and dry it.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthetic this compound-1 using mass spectrometry and analytical HPLC.

Electrophysiological Analysis of nAChR Inhibition

This protocol describes a general method for assessing the inhibitory effect of this compound on nAChRs at the neuromuscular junction using two-electrode voltage clamp on Xenopus oocytes or patch-clamp on cultured cells expressing the receptor.

Materials:

  • Xenopus laevis oocytes or a suitable cell line (e.g., HEK293)

  • cRNA or cDNA encoding the desired nAChR subunits

  • Two-electrode voltage-clamp or patch-clamp setup

  • Recording solutions (e.g., ND96 for oocytes, appropriate extracellular and intracellular solutions for patch-clamp)

  • Acetylcholine (ACh)

  • This compound toxin solution

Procedure:

  • Receptor Expression:

    • For Xenopus oocytes: Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

    • For cell lines: Transfect the cells with the cDNA for the nAChR subunits and allow for expression.

  • Electrophysiological Recording:

    • Two-Electrode Voltage Clamp (Oocytes):

      • Place an oocyte in the recording chamber and perfuse with recording solution.

      • Impale the oocyte with two microelectrodes (voltage and current).

      • Clamp the membrane potential at a holding potential (e.g., -70 mV).

      • Apply a brief pulse of ACh to elicit an inward current.

    • Patch-Clamp (Cells):

      • Obtain a whole-cell patch-clamp configuration on a cell expressing the nAChRs.

      • Clamp the membrane potential at a holding potential.

      • Apply ACh to the cell to evoke a current response.

  • This compound Application and Data Acquisition:

    • Establish a stable baseline response to ACh.

    • Perfuse the recording chamber with a known concentration of this compound toxin for a defined period.

    • Apply ACh again in the presence of this compound and record the current response.

    • Wash out the toxin and record the recovery of the ACh response.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents before, during, and after this compound application.

    • Calculate the percentage of inhibition caused by this compound.

    • To determine the IC50 value, repeat the experiment with a range of this compound concentrations and plot the concentration-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound toxin research.

nAChR_Antagonism cluster_0 Neuromuscular Junction cluster_1 Normal Transmission cluster_2 This compound Inhibition Nerve_Terminal Presynaptic Nerve Terminal ACh_Vesicle ACh Vesicles Synaptic_Cleft Synaptic Cleft ACh ACh Muscle_Endplate Postsynaptic Muscle Endplate ACh_Vesicle->Synaptic_Cleft Release nAChR_Active nAChR (Open) ACh->nAChR_Active Binds nAChR_Blocked nAChR (Blocked) ACh->nAChR_Blocked Binding Prevented Muscle_Contraction Muscle Contraction nAChR_Active->Muscle_Contraction Causes This compound This compound This compound->nAChR_Blocked Binds & Blocks No_Contraction Paralysis nAChR_Blocked->No_Contraction Leads to

Caption: Signaling pathway of nAChR antagonism by this compound toxin.

Toxin_Purification_Workflow Crude_Venom Crude T. wagleri Venom Solubilization Solubilization & Centrifugation Crude_Venom->Solubilization FPLC Size-Exclusion FPLC (Superose 12) Solubilization->FPLC Fraction_Collection_1 Fraction Collection FPLC->Fraction_Collection_1 Lethality_Assay Lethality Assay (in vivo) Fraction_Collection_1->Lethality_Assay Pooling Pooling of Lethal Fractions Lethality_Assay->Pooling RP_HPLC Reverse-Phase HPLC (C18 column) Pooling->RP_HPLC Fraction_Collection_2 Fraction Collection RP_HPLC->Fraction_Collection_2 Purified_this compound Purified this compound Peptides Fraction_Collection_2->Purified_this compound Analysis Purity & Identity Confirmation (MS, Sequencing) Purified_this compound->Analysis

Caption: Experimental workflow for this compound toxin purification.

Conclusion

The discovery of this compound toxins marked a paradigm shift in the understanding of viper venom composition and evolution. Their unique properties as potent and selective antagonists of the nicotinic acetylcholine receptor have not only provided invaluable tools for neuropharmacological research but also opened new avenues for drug design and development. This technical guide serves as a comprehensive resource for researchers, providing a historical context, detailed molecular and biological information, and practical experimental protocols to facilitate further investigation into these fascinating neurotoxins. The continued study of waglerins and other venom-derived peptides holds great promise for advancing our understanding of ion channel function and for the development of novel therapeutics.

References

Waglerin Peptide: A Technical Guide to its Sequence, Disulfide Bonds, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin peptides, isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), are a family of small neurotoxic peptides that have garnered significant interest in the scientific community. Their potent and selective activity on key receptors in the nervous system makes them valuable tools for neuroscience research and potential leads for drug development. This technical guide provides a comprehensive overview of the primary structure of this compound peptides, the critical role of their disulfide bonds, and the experimental methodologies used to elucidate these features. Furthermore, it delves into the signaling pathways modulated by these toxins and presents detailed protocols for their characterization.

Peptide Sequence and Disulfide Bonds

The this compound peptide family consists of several isoforms, with this compound-1 being the most extensively studied. These peptides are characterized by a high proline content and a single intramolecular disulfide bond, which is crucial for their biological activity.[1]

Amino Acid Sequences

The amino acid sequences of the primary this compound peptides that have been identified are summarized in Table 1. These sequences were predominantly determined using Edman degradation and mass spectrometry.[2][3][4]

Table 1: Amino Acid Sequences of this compound Peptides

Peptide NameSequenceNumber of Residues
This compound-1GGKPDLRPCHPPCHYIPRPKPR22
This compound-2GGKPDLRPCYPPCHYIPRPKPR22
This compound-3SLGGKPDLRPHPPCHYIPRPKPR24
This compound SL-ISLGGKPDLRPCYPPCHYIPRPKPR24
This compound-like peptide (T. subannulatus)SLGGKPDLRPCHPPCHRRPKPR24

Note: The sequences for this compound-2 and this compound-1 are identical in some sources, while others indicate a Tyr/His difference at position 10. The sequences presented here are based on publicly available data.[5][6][7]

Disulfide Bond Linkage

This compound-1 contains a single intramolecular disulfide bond between the cysteine residues at positions 9 and 13 (Cys9-Cys13).[8] This disulfide bridge is essential for the peptide's neurotoxic activity; reduction or removal of this bond results in a significant loss of function.[1] The formation of this bond occurs rapidly under alkaline conditions (pH 8.3).[8]

Quantitative Biological Data

The biological activity of this compound peptides has been quantified through various assays, providing key insights into their potency and selectivity.

Table 2: Quantitative Biological Data for this compound Peptides

PeptideAssayValueSpecies/SystemReference
This compound-1LD50 (i.p.)0.369 mg/kgMouse[9]
This compound-1 (synthetic)LD50 (i.p.)0.33 mg/kgMouse[8]
This compound-2LD50 (i.p.)0.583 mg/kgMouse[9]
This compound SL-I (synthetic)LD50 (i.p.)0.22 mg/kgMouse[8]
This compound-1IC5050 nMMouse muscle nAChR[10][11]
This compound-1IC502.5 µMRat nucleus accumbens GABA-A receptor[12]

Experimental Protocols

This section details the methodologies employed for the purification, sequencing, and biological characterization of this compound peptides.

Peptide Purification

This compound peptides are typically purified from crude venom using a multi-step chromatographic process.

Protocol: Purification of this compound Peptides from Crude Venom

  • Extraction: Lyophilized crude venom from Tropidolaemus wagleri is dissolved in an appropriate acidic buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Size-Exclusion Chromatography: The venom solution is subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on molecular weight. Fractions containing peptides in the range of 2-3 kDa are collected.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The collected fractions are further purified by RP-HPLC. A C18 column is commonly used with a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% TFA).

  • Gradient Elution: A shallow gradient of acetonitrile (B52724) is employed to achieve high-resolution separation of the different this compound isoforms.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical RP-HPLC and mass spectrometry. Fractions containing the pure peptide are pooled and lyophilized.

Peptide Sequencing

The amino acid sequence of this compound peptides is determined using a combination of Edman degradation and mass spectrometry.

Protocol: Peptide Sequencing by Edman Degradation

  • Sample Preparation: A purified this compound peptide sample (typically 1-10 µg) is loaded onto a polybrene-coated glass fiber disc.

  • Automated Edman Degradation: The sample is subjected to automated Edman degradation using a protein sequencer (e.g., Applied Biosystems Model 470A).

  • Chemical Reactions:

    • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

    • Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

    • Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification: The PTH-amino acid is identified by online HPLC by comparing its retention time to that of known standards.

  • Repetitive Cycles: The process is repeated for the new N-terminal amino acid of the shortened peptide until the entire sequence is determined.

Protocol: Peptide Sequencing by Mass Spectrometry

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent for mass spectrometry analysis.

  • Mass Determination (MS): The molecular weight of the intact peptide is determined using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Tandem Mass Spectrometry (MS/MS): The peptide ion is selected and fragmented within the mass spectrometer using collision-induced dissociation (CID) or other fragmentation techniques.

  • Fragment Ion Analysis: The masses of the resulting fragment ions (b- and y-ions) are measured.

  • Sequence Deduction: The amino acid sequence is deduced by calculating the mass differences between adjacent fragment ions, which correspond to the masses of the individual amino acid residues.

Disulfide Bond Determination

The position of the intramolecular disulfide bond is determined by comparing the fragmentation patterns of the native and reduced peptide.

Protocol: Disulfide Bond Mapping by Mass Spectrometry

  • Enzymatic Digestion (Non-reducing conditions): The native this compound peptide is digested with a protease (e.g., trypsin or chymotrypsin) under non-reducing conditions to generate peptide fragments, some of which will contain the intact disulfide bond.

  • RP-HPLC Separation: The peptide fragments are separated by RP-HPLC.

  • Mass Spectrometry Analysis (MS): The molecular weights of the eluted fragments are determined by MS. The fragment containing the disulfide-linked cysteines will have a characteristic mass.

  • Reduction and Alkylation: A separate aliquot of the digest is treated with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bond, followed by an alkylating agent (e.g., iodoacetamide) to cap the free cysteine residues.

  • Comparative Analysis: The reduced and alkylated sample is analyzed by RP-HPLC and MS. The disappearance of the disulfide-linked peptide peak and the appearance of two new peaks corresponding to the individual cysteine-containing peptides confirms the disulfide linkage.

  • MS/MS Analysis: Tandem mass spectrometry of the disulfide-linked peptide fragment can further confirm the connectivity by identifying fragment ions that contain both cysteine residues.

Biological Activity Assays

Protocol: LD50 Determination in Mice (Intraperitoneal Injection)

  • Animal Model: Use a standardized strain of mice (e.g., BALB/c), typically adult males.

  • Dose Preparation: Prepare a series of graded doses of this compound-1 dissolved in sterile saline.

  • Administration: Administer a single dose of the peptide solution to each group of mice via intraperitoneal (i.p.) injection. A control group receives saline only.

  • Observation: Observe the animals for a set period (e.g., 24 or 48 hours) and record the number of mortalities in each dose group.

  • Data Analysis: Calculate the LD50 value, the dose that is lethal to 50% of the animals, using a statistical method such as probit analysis.

Protocol: IC50 Determination on Nicotinic Acetylcholine (B1216132) Receptors (Electrophysiology)

  • Cell Culture and Receptor Expression: Use a cell line (e.g., HEK293 cells) that stably expresses the desired nicotinic acetylcholine receptor (nAChR) subtype (e.g., mouse muscle α1β1δε).

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Agonist Application: Apply a fixed concentration of acetylcholine (ACh) to elicit an inward current mediated by the nAChRs.

  • Antagonist Application: Co-apply increasing concentrations of this compound-1 with the fixed concentration of ACh.

  • Data Acquisition: Record the peak amplitude of the ACh-evoked current in the absence and presence of different concentrations of this compound-1.

  • Data Analysis: Plot the percentage of inhibition of the ACh response against the logarithm of the this compound-1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound-1 that causes 50% inhibition of the ACh-induced current.

Signaling Pathways and Experimental Workflows

This compound peptides exert their effects by modulating the function of specific ion channels in the nervous system. The following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Waglerin_nAChR_Signaling cluster_membrane Cell Membrane This compound This compound-1 nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes IonChannel Ion Channel Opening nAChR->IonChannel Activation ACh Acetylcholine (ACh) ACh->nAChR Binds Membrane Na_Influx Na+ Influx IonChannel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: this compound-1 antagonism of the nicotinic acetylcholine receptor signaling pathway.

Waglerin_GABA_A_Signaling cluster_membrane Cell Membrane This compound This compound-1 GABA_A_R GABA-A Receptor This compound->GABA_A_R Modulates IonChannel Ion Channel Opening GABA_A_R->IonChannel Activation GABA GABA GABA->GABA_A_R Binds Membrane Cl_Influx Cl- Influx IonChannel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization NeuronalInhibition Neuronal Inhibition Hyperpolarization->NeuronalInhibition

Caption: Modulation of the GABA-A receptor signaling pathway by this compound-1.

Experimental Workflows

Peptide_Sequencing_Workflow start Purified this compound Peptide edman Edman Degradation (Automated Sequencer) start->edman ms Mass Spectrometry (ESI or MALDI) start->ms edman_result PTH-Amino Acid Identification (HPLC) edman->edman_result ms_intact Intact Mass Determination (MS) ms->ms_intact ms_ms Tandem Mass Spectrometry (MS/MS) ms->ms_ms sequence Amino Acid Sequence Determination edman_result->sequence ms_ms_result Fragment Ion Analysis ms_ms->ms_ms_result ms_ms_result->sequence

Caption: Experimental workflow for determining the amino acid sequence of this compound peptides.

Disulfide_Bond_Workflow start Native this compound Peptide digest Proteolytic Digestion (Non-reducing) start->digest hplc RP-HPLC Separation digest->hplc reduce_alkylate Reduction (DTT) & Alkylation (IAA) digest->reduce_alkylate ms_native MS of Native Fragments hplc->ms_native compare Comparative Analysis ms_native->compare ms_reduced MS of Reduced/Alkylated Fragments reduce_alkylate->ms_reduced ms_reduced->compare disulfide_map Disulfide Bond Mapping compare->disulfide_map

Caption: Experimental workflow for mapping the disulfide bond of this compound peptides.

Conclusion

The this compound peptides represent a fascinating class of neurotoxins with well-defined primary structures and a critical disulfide bond linkage. The experimental protocols outlined in this guide provide a robust framework for the isolation, characterization, and functional analysis of these and similar venom-derived peptides. A thorough understanding of their structure-activity relationships, facilitated by the detailed methodologies presented, is paramount for their application as pharmacological tools and for the development of novel therapeutics targeting nicotinic acetylcholine and GABA-A receptors. The continued investigation into the diverse world of venom peptides promises to uncover further molecular probes with exquisite selectivity and potency, paving the way for new discoveries in neuroscience and medicine.

References

Waglerin as a Pharmacological Tool for Nicotinic Acetylcholine Receptor (nAChR) Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Waglerin, a peptide toxin isolated from the venom of the Temple pit viper (Tropidolaemus wagleri), has emerged as a highly specific and potent tool for the characterization of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These ligand-gated ion channels are critical mediators of synaptic transmission in the central and peripheral nervous systems, and their dysfunction is implicated in a range of pathologies.[3][4] this compound's unique selectivity, particularly for the adult muscle-type nAChR, provides researchers with an invaluable probe to dissect the pharmacology, structure, and function of these complex receptors.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its interactions, detailed experimental protocols, and visual workflows to facilitate its use in nAChR research.

Mechanism of Action: A Competitive Antagonist with High Selectivity

This compound-1 (B1151378), a 22-amino acid peptide, functions as a competitive antagonist at the nAChR.[5][7] It binds to the acetylcholine binding sites at the interface of nAChR subunits, thereby inhibiting the binding of the endogenous agonist, acetylcholine, and preventing ion channel opening.[1][2] This blockade of neuromuscular transmission leads to paralysis and, at sufficient doses, respiratory failure, which is the primary cause of death in animal models.[1][8]

A key feature of this compound-1 is its remarkable selectivity for the adult (or mature) muscle-type nAChR, which has the subunit composition (α1)₂β1δε.[6] Specifically, it demonstrates a significantly higher affinity for the interface between the α and ε subunits compared to the α-δ or the fetal α-γ interfaces.[5][9] This selectivity makes this compound-1 an excellent tool to distinguish between adult and fetal nAChR isoforms.[5] For instance, neonatal mice, which express the γ-subunit, are resistant to the lethal effects of this compound-1, while adult mice expressing the ε-subunit are susceptible.[6][10] This resistance is also observed in adult knockout mice lacking the gene for the ε-subunit.[6]

Beyond muscle nAChRs, some studies have indicated that this compound-1 can also interact with other receptors, such as GABA-A receptors, although this interaction is less potent.[2][3][11]

Quantitative Data: Binding Affinities and Potency

The potency and selectivity of this compound-1 have been quantified across different species and nAChR subunit interfaces. The data highlights a strong preference for the mouse adult muscle nAChR.

Receptor Subtype & SpeciesParameterValueReference(s)
Adult Mouse Muscle nAChRIC₅₀50 nM[5][6][10]
Mouse nAChR α-ε interfaceBinding Affinity~2100-fold higher than α-δ interface[5][7]
Mouse nAChR α-ε interfaceBinding Affinity~100-fold higher than rat or human α-ε[5][7]
Human nAChR α-ε interfaceBinding Affinity~70-fold lower than mouse α-ε[6]
Human nAChR α-δ interfaceBinding Affinity~10-fold lower than mouse α-ε[6]
GABA-A ReceptorsEC₅₀24 µM[3]

Key Experimental Protocols

This compound's properties make it suitable for a variety of experimental techniques aimed at characterizing nAChRs.

Electrophysiology

Electrophysiological recordings are used to directly measure the effect of this compound on nAChR function (i.e., ion flow).

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on acetylcholine-evoked currents in cells expressing specific nAChR subtypes.

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Receptor Expression: Inject cRNAs encoding the desired nAChR subunits (e.g., mouse α1, β1, δ, and ε) into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

  • Oocyte Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -50 to -70 mV.

  • Control Response: Perfuse the oocyte with a standard frog Ringer's solution. Apply a pulse of acetylcholine (e.g., 10-100 µM) to elicit an inward current. Record the peak current amplitude.

  • This compound Application: After washing out the acetylcholine, perfuse the oocyte with a known concentration of this compound-1 for 1-2 minutes.

  • Inhibitory Measurement: While still in the presence of this compound, re-apply the same pulse of acetylcholine. Record the new, inhibited peak current amplitude.

  • Dose-Response Curve: Repeat steps 3-5 with a range of this compound concentrations (e.g., 1 nM to 10 µM).

  • Data Analysis: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6][12]

Competitive Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to displace a radiolabeled or fluorescent ligand.

Objective: To determine the Kᵢ of this compound for a specific nAChR subtype.

Methodology:

  • Receptor Preparation: Use a cell line stably expressing the nAChR of interest or membrane preparations from tissues known to express the receptor.

  • Radioligand: Use a high-affinity nAChR radioligand such as ¹²⁵I-α-bungarotoxin.

  • Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of the radioligand.

  • Competition: Add increasing concentrations of unlabeled this compound-1 to the wells.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding is the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6]

Site-Directed Mutagenesis

This technique, used in conjunction with binding or electrophysiology assays, identifies the specific amino acid residues on the nAChR that are critical for this compound's high-affinity binding and selectivity.

Objective: To identify key residues in the nAChR ε-subunit responsible for the species-specific affinity of this compound-1.

Methodology:

  • Identify Target Residues: Compare the amino acid sequences of the nAChR ε-subunit from a high-affinity species (mouse) and a low-affinity species (rat or human). Identify non-conserved residues in the extracellular domain as potential candidates.[7]

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to create point mutations in the cDNA of the low-affinity (e.g., rat) ε-subunit, changing its residues to match the high-affinity (mouse) sequence. For example, mutate rat ε(E59) to ε(D59) and rat ε(S115) to ε(Y115).[7]

  • Expression and Analysis: Express the mutated receptors (e.g., rat α1β1δ with the mutated ε-subunit) in an expression system like Xenopus oocytes.

  • Functional Assay: Perform electrophysiology or competitive binding assays as described above to determine the IC₅₀ or Kᵢ of this compound-1 for the mutated receptor.

  • Interpretation: A significant increase in affinity (i.e., a lower IC₅₀/Kᵢ) for the mutated receptor compared to the wild-type low-affinity receptor indicates that the mutated residues are key determinants of this compound binding.[7][13] Studies have used this method to pinpoint residues like Asp-59 and Tyr-115 in the mouse ε-subunit as critical for high-affinity binding.[7]

Visualizations: Pathways and Workflows

nAChR Antagonism by this compound

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) in Vesicle nAChR nAChR (Closed) ACh_vesicle->nAChR ACh Release & Binding nAChR_open nAChR (Open) nAChR->nAChR_open Channel Opening nAChR_blocked nAChR (Blocked) Ion_Influx Na+/Ca²⁺ Influx nAChR_open->Ion_Influx Depolarization Depolarization & Muscle Contraction Ion_Influx->Depolarization This compound This compound This compound->nAChR_blocked Competitive Binding

Caption: Signaling pathway showing competitive antagonism of nAChR by this compound.

Site-Directed Mutagenesis Workflow

G Start Identify Target: Species-Specific Affinity Difference (Mouse vs. Rat) Seq_Align Align ε-Subunit Amino Acid Sequences Start->Seq_Align Identify_Res Identify Non-Conserved Residues (e.g., Mouse D59, Y115 vs. Rat E59, S115) Seq_Align->Identify_Res Mutagenesis Perform Site-Directed Mutagenesis on Rat ε-Subunit cDNA Identify_Res->Mutagenesis Expression Co-express Mutated Receptor Subunits in Xenopus Oocytes Mutagenesis->Expression Assay Perform Binding or Electrophysiology Assays Expression->Assay Analyze Calculate IC₅₀ / Kᵢ for this compound on Mutant Receptor Assay->Analyze Compare Compare Mutant Affinity to Wild-Type Mouse and Rat Receptors Analyze->Compare Conclusion_High Conclusion: Residues Confer High Affinity Compare->Conclusion_High Affinity ~ Mouse Conclusion_Low Conclusion: Residues Not Primary Determinants Compare->Conclusion_Low Affinity ~ Rat

Caption: Workflow for identifying this compound binding determinants via mutagenesis.

Electrophysiology Experimental Workflow

G cluster_0 Preparation cluster_1 Recording Sequence cluster_2 Analysis Prep Express nAChRs in Oocytes Clamp Voltage Clamp Oocyte (-70mV) Prep->Clamp Control Apply ACh -> Record Control Current (I_control) Clamp->Control Wash1 Washout ACh Control->Wash1 This compound Apply this compound (Concentration X) Wash1->this compound Test Apply ACh + this compound -> Record Inhibited Current (I_test) This compound->Test Wash2 Washout Test->Wash2 Calculate Calculate % Inhibition: 100 * (1 - I_test / I_control) Test->Calculate Plot Plot % Inhibition vs. [this compound] for Dose-Response Curve Calculate->Plot

Caption: Workflow for characterizing nAChR inhibition using electrophysiology.

Conclusion

This compound-1 is a powerful and precise pharmacological tool for the study of nicotinic acetylcholine receptors. Its high affinity and remarkable selectivity for the α-ε subunit interface of the adult muscle nAChR allow for the fine dissection of receptor subtype distribution, function, and structure.[5][9] By employing the experimental protocols outlined in this guide—from electrophysiology and binding assays to site-directed mutagenesis—researchers can effectively probe the nuances of nAChR pharmacology. While its species selectivity must be considered when designing experiments, this very property has been leveraged to uncover the molecular basis of toxin-receptor interactions.[7] The continued use of this compound and its derivatives will undoubtedly advance our understanding of cholinergic signaling and aid in the development of novel therapeutics targeting nAChRs.

References

An In-depth Technical Guide to the Lethal Effects and Toxicity of Waglerin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin peptides, derived from the venom of the temple pit viper, Tropidolaemus wagleri, are a group of small neurotoxic peptides that have garnered significant interest in the scientific community. Their potent and selective action on neuromuscular junctions makes them valuable tools for studying synaptic transmission and potential leads for drug development. This technical guide provides a comprehensive overview of the lethal effects and toxicity of this compound peptides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Toxicity Data

The toxicity of this compound peptides has been quantified through various in vivo and in vitro studies. The following tables summarize the key toxicity metrics for different this compound variants.

Peptide VariantAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
This compound I (native)MouseIntraperitoneal (i.p.)0.369[1][2]
This compound II (native)MouseIntraperitoneal (i.p.)0.583[1][2]
This compound I (synthetic)MouseIntraperitoneal (i.p.)0.33[3]
SL-I (synthetic)MouseIntraperitoneal (i.p.)0.22[3]
This compound II (synthetic)MouseIntraperitoneal (i.p.)0.51[3]
PeptideReceptor/AssayOrganism/Cell LineIC50Citation
This compound-1Nicotinic Acetylcholine (B1216132) Receptor (nAChR)Adult Mouse (end-plate response to acetylcholine)50 nM[4]
This compound-1GABAA ReceptorNeonatal Rat (neurons from nucleus accumbens)2.5 µM[5]

Mechanism of Action and Signaling Pathways

The primary lethal effect of this compound peptides is respiratory failure resulting from neuromuscular blockade.[6] This is predominantly achieved through the potent and selective antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound-1 exhibits a high affinity for the adult form of the muscle nAChR, specifically targeting the interface containing the epsilon (ε) subunit.[4][7] This selectivity is a key determinant of its toxicity, as neonatal mice, which express the gamma (γ) subunit instead of the ε subunit, are resistant to the lethal effects of this compound-1.[4][7] The binding of this compound to the nAChR competitively inhibits the binding of acetylcholine (ACh), preventing depolarization of the postsynaptic membrane and subsequent muscle contraction. This leads to flaccid paralysis and, ultimately, respiratory arrest.

Waglerin_nAChR_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential ACh_vesicle Acetylcholine Vesicles ActionPotential->ACh_vesicle Triggers release ACh ACh ACh_vesicle->ACh Exocytosis nAChR Nicotinic Acetylcholine Receptor (α2βδε) ACh->nAChR Binds MuscleContraction Muscle Contraction nAChR->MuscleContraction Opens ion channel -> Depolarization NoContraction Paralysis nAChR->NoContraction Channel remains closed This compound This compound Peptide This compound->nAChR Blocks ACh binding

GABAA Receptor Modulation

In addition to its effects on nAChRs, this compound-1 has been shown to interact with GABAA receptors in the central nervous system.[8] Specifically, it can depress the current induced by GABA in neurons of the nucleus accumbens in neonatal rats.[5] This interaction suggests a more complex toxicological profile for this compound peptides beyond their peripheral neuromuscular effects, although the contribution of GABAA receptor modulation to their lethal effects in adult animals is less clear.

Experimental Protocols

In Vivo Lethal Dose (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of a this compound peptide in a murine model.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male or female mice (e.g., BALB/c strain), 6-8 weeks old

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Observation cages

Procedure:

  • Peptide Preparation: Reconstitute the lyophilized this compound peptide in sterile saline to a desired stock concentration. Perform serial dilutions to prepare a range of doses. The final injection volume should be consistent across all dose groups (e.g., 0.1 mL).

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

  • Dose Administration:

    • Divide the mice into groups of at least 5-10 animals per dose level.

    • Administer a single intraperitoneal injection of the this compound peptide solution to each mouse.

    • Include a control group that receives an injection of the vehicle (saline) only.

  • Observation:

    • Observe the animals continuously for the first few hours post-injection and then periodically for up to 7 days.

    • Record the time of onset of clinical signs of toxicity (e.g., lethargy, paralysis, respiratory distress) and the time of death for each animal.

  • Data Analysis:

    • Calculate the percentage of mortality at each dose level.

    • Determine the LD50 value using a statistical method such as the probit analysis or the Reed-Muench method.

LD50_Workflow start Start peptide_prep Prepare this compound Peptide Solutions (Serial Dilutions in Saline) start->peptide_prep animal_groups Divide Mice into Dose Groups (n=5-10 per group) peptide_prep->animal_groups injection Administer Single Intraperitoneal Injection animal_groups->injection observation Observe Animals for Toxicity and Mortality (Up to 7 days) injection->observation data_analysis Calculate Percent Mortality observation->data_analysis ld50_calc Determine LD50 Value (e.g., Probit Analysis) data_analysis->ld50_calc end End ld50_calc->end

In Vitro Neuromuscular Junction Blockade Assay (Mouse Phrenic Nerve-Hemidiaphragm Preparation)

Objective: To assess the in vitro neuromuscular blocking activity of this compound peptides.

Materials:

  • Mouse phrenic nerve-hemidiaphragm preparation

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Suction electrode for nerve stimulation

  • Force-displacement transducer

  • Data acquisition system

  • This compound peptide stock solution

Procedure:

  • Preparation Dissection: Isolate the phrenic nerve-hemidiaphragm from a mouse and mount it in the organ bath.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with regular washing with fresh physiological solution.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1 Hz, 0.2 ms (B15284909) duration) to elicit indirect muscle twitches.

  • Baseline Recording: Record the baseline twitch tension for a stable period.

  • Peptide Application: Add the this compound peptide to the organ bath at the desired concentration.

  • Data Recording: Continuously record the twitch tension to observe the inhibitory effect of the peptide.

  • Washout: After observing a significant block, wash the preparation with fresh physiological solution to assess the reversibility of the effect.

  • Data Analysis: Quantify the extent of neuromuscular blockade as the percentage reduction in twitch tension from the baseline. Determine the time course of the block and recovery.

NMJ_Blockade_Workflow start Start dissection Dissect Mouse Phrenic Nerve-Hemidiaphragm start->dissection mounting Mount Preparation in Organ Bath dissection->mounting equilibration Equilibrate Preparation mounting->equilibration stimulation Stimulate Phrenic Nerve and Record Baseline Twitch Tension equilibration->stimulation peptide_app Add this compound Peptide to Bath stimulation->peptide_app record_effect Record Inhibition of Twitch Tension peptide_app->record_effect washout Washout with Fresh Solution record_effect->washout record_recovery Record Recovery of Twitch Tension washout->record_recovery analysis Analyze Data (e.g., % Blockade, Time Course) record_recovery->analysis end End analysis->end

Conclusion

This compound peptides are potent neurotoxins with a well-defined mechanism of action primarily targeting the epsilon subunit-containing nicotinic acetylcholine receptors at the neuromuscular junction. Their high affinity and selectivity make them valuable research tools. This guide has provided a summary of their quantitative toxicity, detailed the primary signaling pathway involved in their lethal effects, and outlined key experimental protocols for their study. A thorough understanding of their toxicological properties is essential for their safe handling and for harnessing their potential in biomedical research and drug discovery.

References

waglerin gene and precursor protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Waglerin Gene and Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the Temple Pit Viper (Tropidolaemus wagleri) is a complex cocktail of bioactive molecules, distinguished among viperids for its potent neurotoxicity. This activity is largely attributed to a family of small, proline-rich peptides known as waglerins.[1] Initially identified for their ability to induce respiratory paralysis and lethality in prey, waglerins have since become invaluable tools in neuroscience and pharmacology.[2][3][4] Their unique specificity for a particular subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR) makes them highly sought-after probes for studying neuromuscular transmission and potential scaffolds for drug design. This technical guide provides a comprehensive overview of the this compound gene, the structure and processing of its precursor protein, its pharmacological properties, and the experimental protocols used for its study.

The this compound Gene and Precursor Protein

Gene Structure and Origin

The gene encoding this compound is not a standalone entity but is part of a larger, multifunctional precursor gene. Transcriptomic analysis of the T. wagleri venom gland revealed that this compound originates from a transcript (designated TwBNP01 ) that is a homolog of the bradykinin-potentiating peptide/angiotensin-converting enzyme inhibitor-C-type natriuretic peptide (BPP/ACEI-CNP) gene family found in other viper species.[1][5] This precursor gene is remarkably abundant in the venom gland, with its transcripts accounting for over 75% of all toxin transcription.[5]

The 24-amino acid this compound sequence is encoded within a hypervariable propeptide region of this precursor. While homologous genes in other vipers use this region to produce vasoactive bradykinin-potentiating peptides, the gene in Tropidolaemus species has evolved to produce the neurotoxic waglerins, a striking example of neofunctionalization.[1][5]

Precursor Protein Structure and Post-Translational Processing

The this compound precursor protein translated from the TwBNP01 transcript is a 209-amino acid polypeptide.[1][5] Its structure consists of several distinct domains:

  • Signal Peptide: An N-terminal sequence that directs the precursor protein into the endoplasmic reticulum for secretion. This peptide is subsequently cleaved by a signal peptidase.

  • Propeptide Region: A long, variable sequence that contains the embedded 24-residue this compound peptide.

  • Spacer Region: A segment separating the propeptide from the C-terminal domain.

  • C-type Natriuretic Peptide (CNP): A conserved domain at the C-terminus.

The maturation of this compound requires a series of post-translational processing steps. Following the removal of the signal peptide, the precursor is likely cleaved by proprotein convertases (PCs), such as furin, which recognize and cut at specific basic amino acid residues flanking the functional peptide.[6][7] This enzymatic action excises the mature this compound peptide from the propeptide region before it is secreted as a component of the venom.

Waglerin_Precursor_Processing Gene BPP/ACEI-CNP Gene (TwBNP01) Precursor 209 aa Precursor Protein Gene->Precursor Processed_Precursor Precursor (Signal Peptide Cleaved) Precursor->Processed_Precursor Signal Peptidase Mature_this compound Mature this compound Peptide Processed_Precursor->Mature_this compound Proprotein Convertase Cleavage Other_Fragments CNP & Other Fragments Processed_Precursor->Other_Fragments

This compound precursor protein processing workflow.
This compound Isoforms and Variants

Several this compound isoforms have been identified, with this compound-1 being the most extensively studied. There are minor variations in length and sequence among isoforms and between related viper species.

| Table 1: Sequences of this compound and Related Peptides | | :--- | :--- | :--- | | Peptide Name | Sequence | Source/Note | | this compound (from gene) | SLGGKPDLRPCYPPCHYIPRPKPR | 24 residues, identified from the T. wagleri transcriptome.[5] | | this compound-1 (Wtx-1) | GGKPDLRPCHPPCHYIPRPKPR | 22 residues, commonly used synthetic and recombinant form.[2][5][8] Contains a Cys9-Cys13 disulfide bond.[5] | | this compound-like | SLGGKPDLRPCHPPCHHRPKPR | From sister species T. subannulatus, differs by two residues (Y17H, I18R).[5] |

Physicochemical and Pharmacological Properties

This compound-1 is a potent and highly selective neuromuscular blocker. Its activity is defined by its interaction with the muscle nAChR, with significant variation in potency observed across different species.

| Table 2: Quantitative Properties of this compound-1 | | :--- | :--- | :--- | | Parameter | Value | Condition / Note | | Molecular Weight | ~2520 Da | For the 22-amino acid this compound-1.[5][8] | | Isoelectric Point (pI) | 9.69 (Predicted) | For the 24-amino acid peptide from the T. wagleri gene.[5] | | IC₅₀ (nAChR Inhibition) | 50 nM | On adult wild-type mouse neuromuscular junctions (end-plate response to ACh).[8][9][10] | | IC₅₀ (GABAₐ Receptor) | 2.5 µM | Depression of current induced by 10 µM GABA in neonatal rat neurons.[8] | | Binding Selectivity (Subunit) | >2000-fold higher affinity for α-ε vs. α-δ or α-γ subunit interfaces. | Measured in mouse nAChR.[8] | | Binding Selectivity (Species) | ~100-fold higher affinity for mouse vs. rat or human nAChRs. |[8] Rats are highly resistant to this compound's toxic effects.[4] | | Lethality | Induces respiratory failure. | Primary cause of death in mice is neuromuscular blockade of the diaphragm.[4] Neonatal mice are resistant due to the absence of the ε-subunit.[9][10][11] |

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the muscle-type nicotinic acetylcholine receptor (nAChR) located at the postsynaptic membrane of the neuromuscular junction.

This compound acts as a competitive antagonist .[5][8] It binds to the acetylcholine binding sites on the nAChR, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor. This blockade prevents the influx of Na⁺ ions that would normally cause muscle cell depolarization, leading to flaccid paralysis.

The peptide exhibits remarkable selectivity for the adult (mature) form of the nAChR , which has a subunit composition of (α1)₂β1δε .[9][11] It has a very low affinity for the fetal form, (α1)₂β1δγ, which contains a gamma (γ) subunit instead of the epsilon (ε) subunit. This selectivity is conferred by its high-affinity binding to the interface between the α and ε subunits .[8][11]

Neuromuscular_Junction_Signaling cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Membrane (Muscle) Nerve_Impulse Action Potential Vesicle Synaptic Vesicle (containing ACh) ACh_Release ACh Release (Exocytosis) nAChR Nicotinic ACh Receptor (α₂βδε) ACh_Release->nAChR ACh binds Ion_Channel Na⁺ Channel Opening nAChR->Ion_Channel Depolarization Muscle Depolarization Ion_Channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound-1 Block BLOCKADE Block->nAChR

This compound-1 inhibits neuromuscular signaling.

Experimental Protocols

The study of waglerins relies on a combination of peptide chemistry, biochemistry, and electrophysiology. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound-1

This protocol outlines a standard manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12][13][14][15]

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Allow to react for 2 hours.

  • Capping: After coupling, cap any unreacted sites on the resin using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the this compound-1 sequence (Pro, Lys(Boc), etc.) until the full 22-residue peptide is assembled.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet multiple times with cold ether to remove scavengers.

  • Disulfide Bond Formation: Dissolve the linear, reduced peptide in an aqueous buffer at a low concentration (<1 mg/mL) and a slightly alkaline pH (~8.0). Allow air oxidation to proceed overnight to form the intramolecular Cys9-Cys13 disulfide bond.

Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude, oxidized peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water). Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Column: Use a preparative or semi-preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from ~10% to 40% Buffer B over 30-40 minutes at a flow rate appropriate for the column size.

    • Detection: Monitor the column effluent at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Verify the identity and purity of the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).[2] Dissolve a small amount of the lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid. The resulting spectrum should show a major peak corresponding to the theoretical molecular weight of disulfide-bonded this compound-1 (~2520 Da).

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Oxidation Disulfide Bond Formation Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Analysis Mass Spectrometry (ESI-MS) Purification->Analysis Functional_Assay Functional Assay (Electrophysiology) Analysis->Functional_Assay

Workflow for synthetic this compound production and testing.
Functional Assay: nAChR Inhibition by Two-Electrode Voltage Clamp (TEVC)

This protocol is suitable for Xenopus oocytes expressing recombinant nAChRs.

  • Receptor Expression: Inject cRNA encoding the desired nAChR subunits (e.g., mouse α1, β1, δ, and ε) into Xenopus laevis oocytes. Incubate for 2-4 days to allow for receptor expression on the cell surface.

  • Electrophysiology Setup: Place an oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at -70 mV.

  • Control Response: Apply a brief pulse (1-2 seconds) of a saturating concentration of acetylcholine (e.g., 100 µM) and record the peak inward current. Repeat until a stable baseline response is achieved.

  • This compound Application: Perfuse the chamber with a known concentration of this compound-1 (e.g., from 1 nM to 1 µM) for 1-2 minutes.

  • Inhibition Measurement: While still in the presence of this compound, apply the same pulse of acetylcholine. Record the inhibited peak inward current.

  • Dose-Response Curve: Repeat steps 3-5 with a range of this compound concentrations. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a Hill equation to determine the IC₅₀ value.[10]

Applications in Research and Drug Development

This compound's high specificity has established it as a critical pharmacological tool:

  • nAChR Subtype Discrimination: It is used to functionally distinguish between adult (ε-containing) and fetal (γ-containing) nAChRs in muscle preparations and recombinant systems.[8][9]

  • Neuromuscular Junction Research: It serves as a potent and reversible blocker to study synaptic transmission, receptor dynamics, and plasticity.[4][16]

  • Cosmeceuticals: A synthetic tripeptide derivative of this compound, known as Syn-Ake, mimics its neuromuscular blocking effect and is used in anti-wrinkle creams to relax facial muscles.[11]

  • Drug Discovery Scaffold: The constrained structure of this compound, with its single disulfide bond, provides a stable scaffold for designing new ligands targeting nAChRs and potentially other receptors.

References

Methodological & Application

Application Notes and Protocols: Utilizing Waglerin-1 for the Study of Nicotinic Acetylcholine Receptor (nAChR) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Waglerin-1 (B1151378) is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri.[1][2] It acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), with a particularly high degree of selectivity for the adult form of the muscle nAChR.[1][3][4][5] This selectivity makes this compound-1 an invaluable molecular tool for investigating the developmental switch of nAChR subunits, a critical process in the maturation of the neuromuscular junction. These application notes provide a comprehensive overview of the use of this compound-1 in studying nAChR development, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels.[6] The subunit composition of these receptors changes during development. In fetal muscle, the nAChR is typically composed of two α1 subunits, one β1, one δ, and one γ subunit (α1₂β1δγ).[7] During postnatal development, the γ subunit is replaced by an ε subunit, resulting in the adult form of the receptor (α1₂β1δε).[7][8][9]

This compound-1 exhibits a strong selective antagonism for the ε-subunit-containing adult nAChR.[8][9][10][11] It binds with significantly higher affinity to the α-ε subunit interface compared to the α-δ or the fetal α-γ interfaces.[3][4][12] This selective blockade of the adult nAChR isoform allows researchers to functionally isolate and study the roles of the fetal and adult nAChR subtypes during different stages of development. The species-specificity of this compound-1 is also a key consideration, with a notably higher affinity for mouse nAChRs compared to those from rats or humans.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound-1 with nAChRs.

Table 1: Inhibitory Concentration of this compound-1 on nAChRs

Receptor TypeSpeciesPreparationIC50Reference(s)
Adult Muscle nAChRMouseWild-Type Muscle50 nM[8][9]
Adult Muscle nAChRMouseHeterozygous ε-subunit KO1 µM this compound-1 reduces ACh response to 4 ± 1% of control[9]
Neonatal Muscle nAChRMouseWild-Type Muscle (< 11 days old)1 µM this compound-1 reduces ACh response to 73 ± 2% of control[9]
Adult Muscle nAChRMouseHomozygous ε-subunit KONo effect at 1 µM[8][9]

Table 2: Binding Affinity and Selectivity of this compound-1

ParameterSubunit InterfaceSpeciesFold DifferenceReference(s)
Binding Affinityα-ε vs. α-δMouse2100-fold higher for α-ε[3]
Binding Affinityα-εMouse vs. Rat/Human100-fold higher for Mouse[3]
Binding Affinityα-ε vs. α-γMouse3700-fold higher for α-ε[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound-1 to study nAChR development.

Protocol 1: In Vitro Electrophysiology at the Neuromuscular Junction

This protocol is designed to measure the effect of this compound-1 on synaptic transmission in muscle preparations from mice at different developmental stages.

Materials:

  • Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 1 NaH₂PO₄, 15 NaHCO₃, 11 glucose, pH 7.4, bubbled with 95% O₂/5% CO₂)

  • This compound-1 stock solution (1 mM in sterile water)

  • Dissecting microscope and tools

  • Glass microelectrodes (10-20 MΩ) filled with 3 M KCl

  • Amplifier and data acquisition system (e.g., Axoclamp)

  • Nerve-muscle preparation (e.g., triangularis sterni or diaphragm from neonatal and adult mice)

Procedure:

  • Isolate the nerve-muscle preparation and pin it in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution at room temperature.

  • Insert a glass microelectrode into a muscle fiber near the end-plate region to record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs).

  • Record baseline mEPPs for 5-10 minutes.

  • To record EPPs, stimulate the motor nerve with a suction electrode using brief electrical pulses.

  • After establishing a stable baseline, perfuse the preparation with Krebs-Ringer solution containing the desired concentration of this compound-1 (e.g., 10 nM - 1 µM).

  • Continuously record mEPPs and EPPs for 10-20 minutes to observe the inhibitory effect of this compound-1.

  • For washout, perfuse with fresh Krebs-Ringer solution for at least 30 minutes.

  • Analyze the amplitude and frequency of mEPPs and the amplitude of EPPs before, during, and after this compound-1 application.

Protocol 2: Acetylcholine Iontophoresis

This method allows for the direct application of acetylcholine (ACh) to the postsynaptic membrane to assess the effect of this compound-1 on nAChR sensitivity.

Materials:

  • All materials from Protocol 1

  • Iontophoresis pipette filled with 1-2 M ACh chloride

  • Iontophoresis current source

Procedure:

  • Prepare the nerve-muscle preparation and set up for intracellular recording as described in Protocol 1.

  • Position the ACh-filled iontophoresis pipette close to the end-plate region, identified by the presence of mEPPs.

  • Apply brief pulses of positive current to the iontophoresis pipette to eject ACh and elicit a depolarizing response in the muscle fiber.

  • Establish a baseline ACh response with consistent amplitude.

  • Perfuse the preparation with this compound-1 at the desired concentration.

  • After 10-15 minutes of incubation, re-apply ACh using the same iontophoretic parameters.

  • Record the change in the amplitude of the ACh-induced depolarization to determine the inhibitory effect of this compound-1.

  • A concentration-response curve can be generated by applying a range of this compound-1 concentrations.[8]

Protocol 3: α-Bungarotoxin (α-BTX) Binding Assay

This competitive binding assay is used to demonstrate that this compound-1 blocks the binding of α-BTX, a well-characterized nAChR antagonist, to the receptor.

Materials:

  • Muscle tissue sections from neonatal and adult mice

  • [¹²⁵I]-α-Bungarotoxin or fluorescently-labeled α-BTX

  • This compound-1

  • Phosphate-buffered saline (PBS)

  • Microscope with appropriate filters for fluorescence or autoradiography equipment

Procedure:

  • Prepare cryosections of muscle tissue and mount them on glass slides.

  • Pre-incubate the tissue sections with a high concentration of this compound-1 (e.g., 10 µM) in PBS for 30 minutes at room temperature. Control sections should be incubated in PBS alone.

  • Wash the sections briefly with PBS.

  • Incubate the sections with a saturating concentration of labeled α-BTX (e.g., 10 nM) in PBS for 1-2 hours at room temperature.

  • Wash the sections extensively with PBS to remove unbound α-BTX.

  • Visualize the bound α-BTX using fluorescence microscopy or autoradiography.

  • A reduction in the α-BTX signal in the this compound-1 treated sections compared to the control indicates that this compound-1 competes for the same binding site on the nAChR.[8][9]

Visualizations

Signaling and Developmental Pathways

nAChR_Development cluster_fetal Fetal/Neonatal Stage cluster_adult Adult Stage Fetal_nAChR Fetal nAChR (α1₂β1δγ) Muscle Depolarization Muscle Depolarization Fetal_nAChR->Muscle Depolarization Na⁺ Influx Developmental Switch Developmental Switch Fetal_nAChR->Developmental Switch γ to ε subunit switch ACh1 Acetylcholine ACh1->Fetal_nAChR Binds Waglerin1 This compound-1 Waglerin1->Fetal_nAChR Low Affinity (No Blockade) Adult_nAChR Adult nAChR (α1₂β1δε) No Depolarization No Depolarization Adult_nAChR->No Depolarization No Na⁺ Influx ACh2 Acetylcholine ACh2->Adult_nAChR Binding Site Waglerin2 This compound-1 Waglerin2->Adult_nAChR High Affinity (Competitive Blockade) Developmental Switch->Adult_nAChR

Caption: Developmental switch of nAChR subunits and this compound-1 selectivity.

Experimental Workflow

Waglerin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue Isolate Nerve-Muscle (e.g., Neonatal & Adult Mouse) Binding Competitive Binding (α-BTX Assay) Tissue->Binding For Binding Assays Baseline Record Baseline Activity Tissue->Baseline Mount in Chamber Electrophys Electrophysiology (mEPPs, EPPs, Iontophoresis) Incubate Apply this compound-1 Baseline->Incubate Record_Post Record Post-Treatment Activity Incubate->Record_Post Analyze Compare Pre- and Post-Treatment (Amplitude, Frequency) Record_Post->Analyze Conc_Response Generate Concentration- Response Curve Analyze->Conc_Response IC50 Calculate IC50 Conc_Response->IC50 Selectivity_Logic cluster_nAChR_Subtypes nAChR Subtypes cluster_outcome Functional Outcome This compound This compound-1 Adult_nAChR Adult nAChR (ε-subunit) This compound->Adult_nAChR High Affinity Fetal_nAChR Fetal nAChR (γ-subunit) This compound->Fetal_nAChR Low Affinity Blockade Channel Blockade (Inhibition of Depolarization) Adult_nAChR->Blockade No_Blockade No Blockade (Normal Depolarization) Fetal_nAChR->No_Blockade

References

Application Notes and Protocols: Waglerin-1-FAM for Fluorescent Labeling of Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1, a 22-amino acid peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), is a potent and selective competitive antagonist of the adult muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its high affinity and specificity for the ε-subunit-containing nAChR make it an invaluable tool for studying the physiology and pharmacology of the neuromuscular junction. The conjugation of this compound-1 with the fluorescent dye carboxyfluorescein (FAM) creates this compound-1-FAM, a powerful probe for the direct visualization, localization, and quantification of adult muscle nAChRs in a variety of experimental systems.[2] These application notes provide a comprehensive overview, experimental protocols, and key data associated with the use of this compound-1-FAM for the fluorescent labeling of nAChRs.

Principle of Action

This compound-1 exerts its antagonistic effect by binding to the interface of the α and ε subunits of the adult muscle nAChR, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This inhibition of ACh binding prevents the conformational change required for ion channel opening, leading to a blockade of sodium ion (Na⁺) influx and subsequent muscle cell depolarization.[4] The fluorescent FAM moiety allows for the direct detection of the peptide bound to its receptor target using standard fluorescence microscopy techniques.

Data Presentation

Binding Affinity of this compound-1
LigandReceptor/Subunit InterfaceSpeciesIC₅₀Reference
This compound-1Adult Muscle nAChR (ε-subunit)Mouse50 nM[1][5]
This compound-1α-ε subunit interfaceMouseHigh Affinity (2100-fold > α-δ)[3]
This compound-1α-ε subunit interfaceRat & HumanLower Affinity (100-fold < Mouse)[3]

Table 1: Summary of reported IC₅₀ values and relative binding affinities for unlabeled this compound-1.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound-1-FAM. Optimal conditions such as incubation times, concentrations, and washing steps should be determined empirically for each specific cell type and experimental setup.

Protocol 1: Fluorescent Labeling of nAChRs in Cultured Muscle Cells

Objective: To visualize the localization of adult muscle nAChRs on the surface of cultured myotubes.

Materials:

  • This compound-1-FAM

  • Cultured myotubes (e.g., C2C12 cells differentiated for 5-7 days)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (for fixed cell imaging)

  • Bovine Serum Albumin (BSA), 1% in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for FAM (Excitation/Emission: ~495 nm/~520 nm)

Procedure for Live Cell Imaging:

  • Cell Preparation: Culture myotubes on glass coverslips or in imaging-compatible plates.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Labeling: Prepare a working solution of this compound-1-FAM in PBS or imaging buffer (e.g., 100 nM - 1 µM, to be optimized). Incubate the cells with the this compound-1-FAM solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope.

Procedure for Fixed Cell Imaging:

  • Cell Preparation: Culture myotubes on glass coverslips.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Labeling: Prepare a working solution of this compound-1-FAM in PBS with 1% BSA. Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Protocol 2: Competition Binding Assay for nAChRs

Objective: To determine the binding affinity (IC₅₀) of an unlabeled competitor for the nAChR using this compound-1-FAM as the fluorescent probe.

Materials:

  • This compound-1-FAM

  • Unlabeled competitor compound (e.g., unlabeled this compound-1, d-tubocurarine)

  • Cells or membrane preparations expressing adult muscle nAChRs

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Multi-well plates (e.g., 96-well black, clear-bottom plates)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound-1-FAM.

    • Prepare serial dilutions of the unlabeled competitor in binding buffer.

    • Prepare a cell suspension or membrane preparation at a suitable concentration.

  • Assay Setup:

    • To each well, add a fixed concentration of this compound-1-FAM (a concentration at or below the estimated Kd is recommended for optimal results).

    • Add increasing concentrations of the unlabeled competitor.

    • Include control wells for total binding (this compound-1-FAM only) and non-specific binding (this compound-1-FAM in the presence of a saturating concentration of unlabeled this compound-1).

  • Incubation: Add the cell suspension or membrane preparation to each well. Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature or 4°C, protected from light.

  • Detection:

    • For whole cells in suspension: Centrifuge the plate, remove the supernatant, and wash the cell pellets with cold binding buffer. Resuspend the cells in fresh buffer and measure the fluorescence intensity using a plate reader.

    • For membrane preparations (filtration assay): Rapidly filter the contents of each well through a glass fiber filter plate. Wash the filters with ice-cold binding buffer. Measure the fluorescence retained on the filters using a plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding of this compound-1-FAM as a function of the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.

Visualizations

Signaling Pathway of nAChR Blockade

nAChR_Blockade cluster_activation Normal Activation cluster_inhibition Inhibition by this compound-1-FAM ACh Acetylcholine (ACh) nAChR Adult Muscle nAChR (α₂βδε) Binding_Site α-ε Subunit Interface ACh->Binding_Site Binds ACh->Binding_Site Opens Channel Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Maintains nAChR->Ion_Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Waglerin_FAM This compound-1-FAM Waglerin_FAM->Binding_Site Competitively Binds Waglerin_FAM->Binding_Site Block Blockade Binding_Site->nAChR Binding_Site->nAChR Opens Channel Binding_Site->nAChR Ion_Channel->Block Prevents Opening Depolarization Membrane Depolarization Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Block->Na_Influx Inhibits

Figure 1: Signaling pathway of nAChR blockade by this compound-1-FAM.

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow Start Start: Cultured Muscle Cells Wash1 Wash with PBS Start->Wash1 Labeling Incubate with This compound-1-FAM Wash1->Labeling Wash2 Wash to Remove Unbound Probe Labeling->Wash2 Image Fluorescence Microscopy Wash2->Image Analysis Image Analysis & Quantification Image->Analysis End End: Labeled nAChRs Visualized Analysis->End

Figure 2: Workflow for fluorescent labeling of nAChRs.

Conclusion

This compound-1-FAM is a highly selective and valuable fluorescent probe for the study of adult muscle-type nicotinic acetylcholine receptors. Its specificity for the ε-subunit-containing nAChR allows for precise investigations into the distribution, density, and dynamics of these receptors in various biological contexts. The provided protocols offer a starting point for researchers to employ this compound-1-FAM in their studies, with the understanding that optimization is key to achieving the best results. Further characterization of the binding affinity of the FAM-conjugated peptide will be a valuable contribution to the field.

References

Application Notes and Protocols for the Use of Waglerin-1 in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 (B1151378), a 22-amino acid peptide toxin originally isolated from the venom of the Temple Pit Viper (Tropidolaemus wagleri), is a potent and selective antagonist of the adult muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its high affinity and specificity for the ε-subunit-containing nAChR make it an invaluable tool for researchers studying the neuromuscular junction, nAChR pharmacology, and associated pathologies.[1] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound-1 in electrophysiological studies.

Mechanism of Action

This compound-1 acts as a competitive antagonist at the adult muscle nAChR, which is a pentameric ligand-gated ion channel.[3][4] It exhibits a high degree of selectivity for nAChRs containing the ε-subunit, which replaces the fetal γ-subunit during development.[1] This selectivity is crucial for distinguishing between adult and neonatal or denervated muscle nAChRs. The toxin binds to the receptor, preventing acetylcholine (ACh) from binding and subsequently inhibiting ion flow through the channel, leading to a blockade of neuromuscular transmission.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound-1, derived from various electrophysiological studies.

ParameterValueSpecies/PreparationReference
IC50 50 nMAdult wild-type mouse neuromuscular junction (end-plate response to ACh)[5]
Concentration for MEPP Amplitude Reduction 0.52 µMMouse nerve-muscle preparation[6]
Concentration for EPP Amplitude Reduction 1.2 - 4 nMMouse nerve-muscle preparation[6]
Concentration for Decreased Quantal Content of EPP 120 nM - 0.4 µMMouse nerve-muscle preparation[6]
Concentration for Reduced Calcium Current 4 µMMouse motor nerve terminals[6]

Table 1: Postsynaptic Effects of this compound-1

ParameterValueSpecies/PreparationReference
Concentration for Decreased Quantal Content of EPP 120 nM - 0.4 µMMouse nerve-muscle preparation[6]
Concentration for Reduced Calcium Current 4 µMMouse motor nerve terminals[6]

Table 2: Presynaptic Effects of this compound-1

Experimental Protocols

Handling and Storage of this compound-1

Proper handling and storage of this compound-1 are critical to maintain its bioactivity.

  • Storage: Lyophilized this compound-1 should be stored at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable. Protect from light and moisture.

  • Reconstitution: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a suitable solvent, such as sterile distilled water or a buffer appropriate for your experimental setup (e.g., external recording solution).

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Working Solutions: Dilute the stock solution to the desired final concentration in the external recording solution on the day of the experiment.

Electrophysiological Recording: Whole-Cell Patch-Clamp

This protocol describes the application of this compound-1 to study its effect on nAChR-mediated currents in cultured cells (e.g., HEK293 cells expressing adult muscle nAChRs) or isolated muscle fibers using the whole-cell patch-clamp technique.

Materials:

  • This compound-1 stock solution

  • Cells expressing adult muscle nAChRs

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External (extracellular) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

  • Internal (intracellular) solution: 140 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 11 mM EGTA, 10 mM HEPES, 2 mM Na2-ATP, pH 7.2 with KOH.

  • Acetylcholine (ACh) solution for receptor activation.

Procedure:

  • Cell Preparation: Plate the cells on coverslips and allow them to adhere. For isolated muscle fibers, prepare the tissue according to standard protocols.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a brief pulse of ACh (e.g., 100 µM for 1-2 ms) using a local perfusion system to elicit a baseline inward current. Repeat this every 30-60 seconds to establish a stable baseline response.

  • This compound-1 Application:

    • Begin perfusion of the external solution containing the desired concentration of this compound-1 (e.g., starting with a concentration around the IC50 of 50 nM).

    • Continue to apply ACh pulses at regular intervals to monitor the inhibitory effect of this compound-1 on the nAChR-mediated current.

    • Allow sufficient time for the this compound-1 effect to reach a steady state. The time to onset of the block will depend on the concentration and the perfusion rate.

  • Data Acquisition: Record the currents before, during, and after this compound-1 application.

  • Washout: Perfuse the chamber with the this compound-1-free external solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Normalize the current amplitude in the presence of this compound-1 to the baseline amplitude to determine the percentage of inhibition. Plot a concentration-response curve to calculate the IC50 value.

Visualizations

Waglerin_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarization ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle Ca²⁺ influx ACh_release ACh Release ACh_vesicle->ACh_release nAChR Nicotinic ACh Receptor (ε-subunit) ACh_release->nAChR Binds Na_K_ion_flow Na⁺ influx / K⁺ efflux nAChR->Na_K_ion_flow Opens EPP End-Plate Potential Na_K_ion_flow->EPP Generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction Initiates This compound This compound-1 This compound->Ca_channel Inhibits This compound->nAChR Blocks

Caption: Mechanism of action of this compound-1 at the neuromuscular junction.

Electrophysiology_Workflow start Start prep Prepare Cells & Solutions start->prep patch Establish Whole-Cell Patch-Clamp prep->patch baseline Record Baseline ACh-evoked Currents patch->baseline apply_this compound Apply this compound-1 baseline->apply_this compound record_effect Record Effect on ACh-evoked Currents apply_this compound->record_effect washout Washout this compound-1 record_effect->washout analyze Analyze Data (IC50, Kinetics) washout->analyze end End analyze->end

Caption: Experimental workflow for studying this compound-1 using patch-clamp.

References

Waglerin-1: A Potent Pharmacological Tool for Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Waglerin-1 (B1151378), a 22-amino acid peptide toxin isolated from the venom of Wagler's Pit Viper (Tropidolaemus wagleri), has emerged as a valuable pharmacological tool for the study of specific neurotransmitter receptor subtypes.[1] This document provides detailed application notes and experimental protocols for the use of this compound-1 in receptor mapping studies, catering to researchers, scientists, and drug development professionals. Its high affinity and selectivity for certain nicotinic acetylcholine (B1216132) receptor (nAChR) subunits make it particularly useful for dissecting the composition and function of these receptors.[2]

Mechanism of Action and Receptor Selectivity

This compound-1 primarily functions as a competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs).[2] Its binding to the nAChR prevents the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor, thereby inhibiting downstream signaling and muscle contraction.[1]

A key feature of this compound-1 is its remarkable selectivity for nAChRs containing the ε (epsilon) subunit, which is characteristic of the adult form of the muscle receptor.[3] This selectivity is species-dependent, with a significantly higher affinity for the mouse nAChR compared to rat and human orthologs.[4] Specifically, this compound-1 binds with approximately 2100-fold greater affinity to the α-ε subunit interface of the mouse nAChR than to the α-δ interface.[4] Furthermore, it exhibits a 3700-fold higher affinity for the α-ε site compared to the fetal α-γ interface.[2]

In addition to its effects on nAChRs, this compound-1 has also been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][5] It can act as both a potentiator and an inhibitor of GABA-A receptor currents, adding another layer to its pharmacological profile.[5]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound-1's interaction with its primary receptor targets.

Table 1: this compound-1 Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Receptor Subtype/SpeciesParameterValueNotes
Adult Mouse Muscle nAChR (α1β1δε)IC5050 nMDetermined by inhibition of acetylcholine-induced end-plate responses.[3][6]
Mouse nAChR α-ε subunit interfaceRelative Affinity~2100-fold higherCompared to the α-δ subunit interface.[4]
Mouse nAChR α-ε subunit interfaceRelative Affinity~3700-fold higherCompared to the α-γ subunit interface.[2]
Mouse nAChR α-ε interfaceRelative Affinity~100-fold higherCompared to rat or human α-ε interfaces.[4]

Table 2: this compound-1 Activity at GABA-A Receptors

Receptor/ConditionParameterValueNotes
Rat Nucleus Accumbens NeuronsIC502.5 µMInhibition of current induced by 10 µM GABA.[5]
Rat Nucleus Accumbens NeuronsEC50 ShiftFrom 12 µM to 27 µMIn the presence of 2.5 µM this compound-1, indicating competitive antagonism.[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound-1.

nAChR_Signaling cluster_pre Motor Neuron Terminal cluster_post Muscle Cell Membrane ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->ACh_vesicle Ca²⁺ Influx AP Action Potential AP->Ca_channel_pre Depolarization nAChR nAChR (α1β1δε) ACh->nAChR Binds Na_channel Voltage-gated Na⁺ Channel nAChR->Na_channel Na⁺/Ca²⁺ Influx (Depolarization) SR Sarcoplasmic Reticulum (SR) Na_channel->SR Action Potential Propagation Contraction Muscle Contraction SR->Contraction Ca²⁺ Release This compound This compound-1 This compound->nAChR Competitive Antagonism

nAChR-mediated muscle contraction and its inhibition by this compound-1.

GABAA_Signaling cluster_pre GABAergic Neuron Terminal cluster_post Postsynaptic Neuron Membrane GABA_vesicle GABA Vesicle GABA GABA Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->GABA_vesicle Ca²⁺ Influx AP Action Potential AP->Ca_channel_pre Depolarization GABAAR GABA-A Receptor GABA->GABAAR Binds Hyperpolarization Hyperpolarization (Inhibition) GABAAR->Hyperpolarization Cl⁻ Influx This compound This compound-1 This compound->GABAAR Modulation (Potentiation or Inhibition)

GABA-A receptor-mediated inhibition and its modulation by this compound-1.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound-1 for receptor mapping.

Protocol 1: Radioligand Competition Binding Assay for nAChR

This protocol is designed to determine the binding affinity (Ki) of this compound-1 for a specific nAChR subtype expressed in a cell line or present in a tissue homogenate.

Materials:

  • This compound-1 (synthetic or purified)

  • Radiolabeled nAChR antagonist (e.g., [¹²⁵I]α-bungarotoxin)

  • Cell membranes or tissue homogenate expressing the nAChR of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold Assay Buffer)

  • Non-specific binding determinator (e.g., high concentration of unlabeled α-bungarotoxin or nicotine)

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine)

  • Scintillation fluid and vials

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the nAChR subtype of interest using standard differential centrifugation protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Assay Buffer, a fixed concentration of radiolabeled antagonist (typically at or below its Kd), and the membrane preparation.

    • Non-specific Binding: Add Assay Buffer, the radiolabeled antagonist, a high concentration of the non-specific binding determinator, and the membrane preparation.

    • Competition: Add Assay Buffer, the radiolabeled antagonist, varying concentrations of this compound-1 (typically from 1 pM to 10 µM), and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound-1 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound-1.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare nAChR-expressing Membranes Plate_Setup Set up 96-well plate: Total, Non-specific, & Competition wells Membrane_Prep->Plate_Setup Reagent_Prep Prepare Radioligand, This compound-1 dilutions, and Buffers Reagent_Prep->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki Determine_IC50->Calc_Ki

Workflow for a radioligand competition binding assay.
Protocol 2: Electrophysiological Recording of nAChR Antagonism

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp in mammalian cells to characterize the antagonistic effect of this compound-1 on nAChR currents.

Materials:

  • Xenopus oocytes or mammalian cell line (e.g., HEK293) expressing the nAChR subtype of interest

  • This compound-1

  • Acetylcholine (ACh)

  • Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Electrophysiology rig (amplifier, digitizer, perfusion system, micromanipulators)

  • Glass microelectrodes

Procedure:

  • Cell/Oocyte Preparation: Prepare and culture cells or harvest and inject Xenopus oocytes with cRNAs encoding the desired nAChR subunits. Allow for sufficient time for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes and fill them with the appropriate internal solution (e.g., 3 M KCl for TEVC).

  • Recording Setup: Place the cell/oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes (voltage and current) or establish a whole-cell patch-clamp configuration.

  • Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply a brief pulse of a known concentration of ACh to elicit a baseline inward current.

  • This compound-1 Application: Perfuse the cell with a solution containing a specific concentration of this compound-1 for a set period (e.g., 1-2 minutes).

  • Post-Waglerin-1 Recording: While still in the presence of this compound-1, apply the same ACh pulse as in the baseline recording and measure the resulting current.

  • Washout: Perfuse the cell with the recording solution without this compound-1 to observe any reversal of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents before, during, and after this compound-1 application.

    • Calculate the percentage of inhibition for each this compound-1 concentration.

    • Generate a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound-1 concentration.

    • Fit the curve to determine the IC50 of this compound-1 for the specific nAChR subtype.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Prep Prepare nAChR-expressing Cells or Oocytes Establish_Recording Establish TEVC or Whole-cell Patch Cell_Prep->Establish_Recording Rig_Setup Set up Electrophysiology Rig and Solutions Rig_Setup->Establish_Recording Baseline Record Baseline ACh-evoked Current Establish_Recording->Baseline Apply_this compound Apply this compound-1 Baseline->Apply_this compound Record_Inhibition Record ACh-evoked Current with this compound-1 Apply_this compound->Record_Inhibition Washout Washout & Record Recovery Record_Inhibition->Washout Measure_Amplitudes Measure Peak Current Amplitudes Record_Inhibition->Measure_Amplitudes Calc_Inhibition Calculate Percent Inhibition Measure_Amplitudes->Calc_Inhibition Plot_Curve Plot Concentration- Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for an electrophysiological recording experiment.

This compound-1 is a highly specific and potent pharmacological tool for the investigation of muscle-type nAChRs, particularly for differentiating between adult (ε-containing) and fetal (γ-containing) subtypes. Its species-selectivity also provides a unique avenue for studying the molecular determinants of toxin-receptor interactions. The provided protocols offer a foundation for researchers to utilize this compound-1 effectively in their receptor mapping and characterization studies. Further investigation into its modulatory effects on GABA-A receptors may reveal additional applications for this versatile peptide toxin.

References

Synthetic Waglerin Peptides for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerins are a group of small peptides originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri.[1] Synthetic waglerin peptides, particularly this compound-1, have garnered significant interest in neuroscience and pharmacology due to their potent and selective activity on key ion channels. This compound-1 is a 22-amino acid peptide that acts as a competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR), showing a remarkable selectivity for the adult form containing the epsilon (ε) subunit.[2] Additionally, this compound peptides have been shown to modulate the function of gamma-aminobutyric acid type A (GABA-A) receptors.[1][3]

These characteristics make synthetic waglerins valuable tools for in vitro research, enabling the dissection of neuromuscular and neuronal signaling pathways. Their potential applications range from fundamental research into receptor function to the development of novel therapeutics, including muscle relaxants and cosmetic agents for reducing wrinkles.

This document provides detailed application notes and protocols for the use of synthetic this compound peptides in various in vitro assays.

Mechanism of Action

This compound-1 primarily exerts its biological effects by targeting two major classes of ligand-gated ion channels:

  • Nicotinic Acetylcholine Receptors (nAChRs): this compound-1 is a competitive antagonist of muscle-type nAChRs. It selectively binds to the interface between the alpha (α) and epsilon (ε) subunits of the adult nAChR, thereby blocking the binding of acetylcholine and preventing muscle contraction.[2][4][5] This selectivity for the ε-subunit-containing receptor makes it a powerful tool to study the developmental switch of nAChR subunits from the fetal (γ-containing) to the adult form.

  • GABA-A Receptors: this compound-1 can also modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It has been shown to depress GABA-induced currents in neurons, suggesting an allosteric modulatory effect.[3]

Data Presentation

The following tables summarize key quantitative data for synthetic this compound peptides from published literature.

Table 1: Inhibitory Activity of this compound-1

TargetAssay TypeCell/Tissue TypeParameterValueReference
Muscle nAChRElectrophysiologyAdult wild-type mouse muscleIC₅₀50 nM[2]
GABA-A ReceptorElectrophysiologyNeonatal rat nucleus accumbens neuronsIC₅₀2.5 µM (for IGABA induced by 10 µM GABA)[3]

Table 2: Lethal Dose (LD₅₀) of Synthetic this compound Peptides in Mice

PeptideAdministration RouteLD₅₀ (mg/kg)
This compound IIntraperitoneal0.33
This compound SL-IIntraperitoneal0.22
This compound IIIntraperitoneal0.51

Signaling Pathway Diagrams

waglerin_nachr_pathway cluster_synapse Neuromuscular Junction ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (α₂βδε) ACh->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx No_Contraction Muscle Relaxation nAChR->No_Contraction Inhibited Waglerin1 This compound-1 Waglerin1->nAChR Blocks Muscle_Fiber Muscle Fiber Membrane Contraction Muscle Contraction Depolarization->Contraction

Caption: this compound-1 antagonism of the nicotinic acetylcholine receptor signaling pathway.

waglerin_gabaa_pathway cluster_neuron Neuronal Synapse GABA GABA GABAaR GABA-A Receptor GABA->GABAaR Binds Hyperpolarization Membrane Hyperpolarization GABAaR->Hyperpolarization Cl⁻ influx Reduced_Inhibition Reduced Inhibition GABAaR->Reduced_Inhibition Inhibited Waglerin1 This compound-1 Waglerin1->GABAaR Modulates Neuron_Membrane Postsynaptic Membrane Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Modulatory effect of this compound-1 on the GABA-A receptor signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is to assess the cytotoxicity of synthetic this compound peptides on a selected cell line.

Experimental Workflow

mtt_workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add varying concentrations of synthetic this compound peptide Incubate_24h->Add_this compound Incubate_48h Incubate for 48-72 hours Add_this compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data to determine cell viability Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Synthetic this compound peptide stock solution (e.g., 1 mM in sterile water or appropriate buffer)

  • Cell line of interest (e.g., SH-SY5Y, PC12, or a muscle cell line like C2C12)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the synthetic this compound peptide in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound peptide. Include a vehicle control (medium without peptide).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Competitive Radioligand Binding Assay for nAChR

This protocol describes a method to determine the binding affinity of synthetic this compound peptides to nAChRs by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Synthetic this compound peptide

  • Membrane preparation from cells or tissues expressing nAChRs (e.g., TE671 cells, electric organ of Torpedo californica)

  • Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Unlabeled competitor for non-specific binding (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin)

  • 96-well filter plates (e.g., with GF/C filters)

  • Scintillation fluid and scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, prepare the following in triplicate:

      • Total Binding: Binding buffer + radioligand + membrane preparation.

      • Non-specific Binding: Binding buffer + radioligand + a high concentration of unlabeled competitor + membrane preparation.

      • Competition: Binding buffer + radioligand + varying concentrations of synthetic this compound peptide + membrane preparation.

  • Incubation:

    • Add the components to the wells in the following order: binding buffer, unlabeled compounds (this compound or competitor), radioligand, and finally the membrane preparation.

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the filter plate.

    • Wash each well several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound peptide concentration.

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Electrophysiology for GABA-A Receptor Modulation

This protocol outlines the procedure for measuring the effect of synthetic this compound peptides on GABA-activated currents in cultured neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

  • GABA stock solution

  • Synthetic this compound peptide stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation:

    • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Approach a neuron with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • GABA Application:

    • Apply a brief pulse of GABA (e.g., 10 µM for 2-5 seconds) using a fast-application system to elicit a baseline inward current.

    • Repeat the GABA application at regular intervals (e.g., every 30-60 seconds) to ensure a stable baseline response.

  • This compound Peptide Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of synthetic this compound peptide for a few minutes.

    • During the peptide perfusion, continue to apply GABA pulses at the same interval.

  • Data Acquisition and Analysis:

    • Record the GABA-activated currents before, during, and after the application of the this compound peptide.

    • Measure the peak amplitude of the GABA-activated currents.

    • Calculate the percentage of inhibition of the GABA current by the this compound peptide.

    • Construct a concentration-response curve by testing a range of this compound peptide concentrations to determine the IC₅₀ value.

Calcium Imaging Assay

This protocol is designed to visualize changes in intracellular calcium concentration in response to this compound peptide application, particularly in neuronal cells.

Materials:

  • Cultured neuronal cells (e.g., primary neurons or a neuronal cell line) plated on glass-bottom dishes

  • Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Synthetic this compound peptide

  • Fluorescence microscope equipped with a calcium imaging system (e.g., with excitation and emission filters for the chosen indicator)

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in calcium imaging buffer, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with the imaging buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence signal from the cells. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, use excitation around 494 nm and measure emission at 516 nm.

    • Perfuse the cells with the this compound peptide at the desired concentration.

    • Continuously record the fluorescence signal to monitor changes in intracellular calcium levels.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.

    • Plot the change in calcium signal over time to visualize the cellular response to the this compound peptide.

Conclusion

Synthetic this compound peptides are versatile and potent tools for in vitro pharmacological research. The detailed protocols provided in this document offer a starting point for investigating the effects of these peptides on nAChRs, GABA-A receptors, and overall cellular function. Researchers can adapt and optimize these methods to suit their specific experimental needs and cell systems, thereby advancing our understanding of the intricate roles of these ion channels in health and disease.

References

Application Notes and Protocols for Recombinant Waglerin-1 Production and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri. It acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), showing selectivity for the epsilon subunit of the adult muscle nAChR.[1][2] This property makes it a valuable tool for studying the cholinergic system and a potential lead compound in drug development, particularly for applications requiring muscle relaxation. Recombinant production of this compound-1 in Escherichia coli provides a reliable and scalable source of this peptide for research and development purposes.[1][2]

These application notes provide a detailed protocol for the production and purification of recombinant this compound-1, including expression in E. coli, purification strategies, and quality control measures.

Biological Activity and Signaling Pathway

This compound-1 exerts its biological effect by blocking the action of acetylcholine (ACh) at the neuromuscular junction. It specifically binds to the nAChR, preventing the influx of sodium ions and subsequent muscle cell depolarization, leading to muscle paralysis.[1] The toxin's high affinity for the adult (α1)₂β1δε isoform over the fetal (α1)₂β1δγ isoform of the nAChR is a key feature of its selectivity.

Waglerin1_Signaling_Pathway cluster_synapse Neuromuscular Junction Presynaptic Terminal Presynaptic Terminal Synaptic Cleft Synaptic Cleft Postsynaptic Membrane Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Waglerin1 This compound-1 Waglerin1->nAChR Blocks Na_ion Na+ nAChR->Na_ion Opens Channel Depolarization Muscle Depolarization Na_ion->Depolarization Influx Contraction Muscle Contraction Depolarization->Contraction

Figure 1: Mechanism of action of this compound-1 at the neuromuscular junction.

Experimental Data Summary

The following tables summarize the key quantitative data associated with recombinant this compound-1.

Table 1: Physicochemical Properties of Recombinant this compound-1
Parameter Value
Amino Acid SequenceGGKPDLRPCHPPCHYIPRPKPR
Number of Amino Acids22
Molecular Weight2522 Da[1]
Number of Cysteine Residues2
Disulfide Bonds1 (Intramolecular)
Isoelectric Point (pI)~11.5 (Calculated)
Table 2: Quality Control Specifications
Parameter Specification
Purity (SDS-PAGE)> 90%[1]
Purity (RP-HPLC)> 95%
Endotoxin Level< 1.0 EU/µg
Identity ConfirmationESI-Q-ToF-MS[1]
Biological ActivityInhibition of nAChR
Storage Buffer50 mM NaHepes, pH 7.5, 300 mM NaCl[1]
Storage Temperature4°C for up to 12 months[1]

Experimental Workflow

The overall workflow for the production and purification of recombinant this compound-1 involves gene synthesis and cloning, expression in E. coli, a two-step purification process, and subsequent characterization.

Waglerin1_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_characterization Characterization Gene_Synthesis This compound-1 Gene Synthesis (Codon Optimized for E. coli) Ligation Ligation & Transformation Gene_Synthesis->Ligation Vector_Prep Vector Preparation (pET vector with periplasmic signal peptide & His-tag) Vector_Prep->Ligation Culture E. coli Culture (BL21(DE3) strain) Ligation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Periplasmic Extraction Harvest->Lysis Affinity_Chrom Affinity Chromatography (Ni-NTA) Lysis->Affinity_Chrom RP_HPLC Reverse-Phase HPLC Affinity_Chrom->RP_HPLC SDS_PAGE SDS-PAGE RP_HPLC->SDS_PAGE MS Mass Spectrometry (ESI-Q-ToF) SDS_PAGE->MS Activity_Assay Functional Assay MS->Activity_Assay

Figure 2: Overall experimental workflow for recombinant this compound-1 production.

Experimental Protocols

Gene Synthesis and Cloning
  • Gene Design: Synthesize the gene encoding the 22 amino acid sequence of this compound-1. Optimize the codon usage for expression in E. coli.

  • Vector Construction: Clone the synthesized gene into a suitable expression vector, such as pET-22b(+), which contains an N-terminal pelB signal sequence for periplasmic localization and a C-terminal His-tag for purification.

  • Transformation: Transform the constructed plasmid into a competent E. coli expression strain, such as BL21(DE3).

Recombinant Protein Expression
  • Starter Culture: Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Incubate overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours with vigorous shaking.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Purification of Recombinant this compound-1

a) Periplasmic Extraction

  • Resuspension: Resuspend the cell pellet in 30 mL of ice-cold osmotic shock buffer (30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).

  • Incubation: Incubate on ice for 10 minutes with gentle agitation.

  • Centrifugation: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Osmotic Shock: Resuspend the pellet in 20 mL of ice-cold 5 mM MgSO₄. Incubate on ice for 10 minutes with vigorous agitation.

  • Collection of Periplasmic Fraction: Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic proteins.

b) Affinity Chromatography (Ni-NTA)

  • Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes of binding buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Loading: Load the periplasmic extract onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound-1 with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

c) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Pool the fractions containing this compound-1 from the affinity chromatography step and buffer-exchange into the RP-HPLC mobile phase A (0.1% trifluoroacetic acid (TFA) in water).

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% mobile phase B over 60 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the major peak corresponding to this compound-1.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.

Characterization of Recombinant this compound-1

a) SDS-PAGE

Analyze the purified protein on a 15% Tris-Tricine SDS-PAGE gel to assess purity. A single band corresponding to the molecular weight of this compound-1 (~2.5 kDa) should be observed.

b) Mass Spectrometry

Confirm the identity and molecular weight of the purified this compound-1 using ESI-Q-ToF mass spectrometry.[1] The observed mass should match the theoretical mass of the peptide with the intramolecular disulfide bond formed.

c) Functional Assay: nAChR Binding or Inhibition

The biological activity of the recombinant this compound-1 can be assessed using various functional assays, such as:

  • Electrophysiology: Measure the inhibition of acetylcholine-induced currents in cells expressing the adult muscle nAChR.

  • Radioligand Binding Assay: Perform competitive binding assays using a radiolabeled ligand for the nAChR, such as ¹²⁵I-α-bungarotoxin.

  • In vivo Toxicity Assay: Determine the median lethal dose (LD₅₀) in mice.

Troubleshooting

Problem Possible Cause Solution
Low protein expression Suboptimal induction conditions.Optimize IPTG concentration, induction temperature, and duration.
Codon usage not optimized.Use a codon-optimized synthetic gene for E. coli expression.
Protein in inclusion bodies High expression rate.Lower the induction temperature and IPTG concentration.
(Not expected with periplasmic expression)
Low yield after purification Inefficient cell lysis/extraction.Ensure complete resuspension and incubation during osmotic shock.
Protein loss during chromatography.Optimize buffer conditions (pH, salt concentration) for each step.
Peptide is inactive Incorrect disulfide bond formation.Ensure periplasmic expression is successful. For cytoplasmic expression, develop a refolding protocol with a redox shuffling system.
Protein degradation.Add protease inhibitors during purification.

References

Application Notes and Protocols: Utilizing Waglerin-1 to Differentiate Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 (B1151378), a 22-amino acid peptide toxin isolated from the venom of the temple pit viper (Tropidolaemus wagleri), is a potent and selective competitive antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR). Its high specificity for the adult isoform of the muscle nAChR, which contains an epsilon (ε) subunit, makes it an invaluable pharmacological tool for differentiating this receptor subtype from fetal muscle and neuronal nAChRs. This document provides detailed application notes and experimental protocols for utilizing this compound-1 to distinguish between nAChR subtypes in various research settings.

This compound-1's mechanism of action involves binding to the interface between the alpha (α) and epsilon (ε) subunits of the adult muscle nAChR, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and inhibiting receptor activation.[1][2] This selectivity is particularly pronounced in the mouse nAChR. The fetal form of the muscle nAChR, which contains a gamma (γ) subunit instead of the ε subunit, exhibits significantly lower affinity for this compound-1.[1][2] While comprehensive data on the affinity of this compound-1 for the diverse family of neuronal nAChR subtypes is limited, its high specificity for the muscle ε subunit suggests a general lack of potent activity at neuronal nAChRs, which do not contain this subunit. However, it is noteworthy that this compound-1 has been reported to also interact with GABA-A receptors, a factor that should be considered in experimental design and data interpretation.[3]

Data Presentation: this compound-1 Affinity for nAChR Subtypes

The following table summarizes the available quantitative data on the inhibitory activity of this compound-1 at different nAChR subtypes. The data highlights the pronounced selectivity of this compound-1 for the adult muscle-type nAChR, particularly the mouse isoform.

nAChR SubtypeSpeciesAssay TypeMeasured EffectValueReference(s)
Adult Muscle ((α1)₂β1δε)MouseElectrophysiologyIC₅₀50 nM[1][4]
Fetal Muscle ((α1)₂β1δγ)MouseElectrophysiology% Control Response at 1 µM this compound-173 ± 2%[1]
Adult Muscle (ε-subunit KO)MouseElectrophysiologyEffect of 1 µM this compound-1No effect[1]
α-ε subunit interfaceMouseBinding AssayRelative Affinity vs. α-δ interface2100-fold higher[5]
α-ε subunit interfaceMouse vs. Rat/HumanBinding AssayRelative Affinity100-fold higher in mouse[5]
Neuronal Subtypes (e.g., α4β2, α7, α3β4)Various--Data not available-

Experimental Protocols

Here we provide detailed protocols for three common experimental techniques to differentiate nAChR subtypes using this compound-1.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes how to use TEVC to measure the inhibitory effect of this compound-1 on ACh-induced currents in Xenopus oocytes expressing different nAChR subtypes.

Materials and Reagents:

  • Xenopus laevis oocytes

  • cRNA for nAChR subunits (e.g., mouse α1, β1, δ, ε for adult muscle; α1, β1, δ, γ for fetal muscle; various neuronal subunits)

  • This compound-1 stock solution (e.g., 1 mM in water)

  • Acetylcholine (ACh) chloride

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5

  • Collagenase Type II

  • Calcium-free ND96

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with a mixture of cRNAs for the desired nAChR subunit combination (e.g., 50 nL of a 1 ng/nL solution).

    • Incubate injected oocytes for 2-5 days at 16-18°C in ND96 supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -70 mV.

    • Establish a baseline recording in ND96.

    • Apply a concentration of ACh that elicits a submaximal response (e.g., EC₂₀-EC₅₀) and record the peak inward current. Wash with ND96 until the current returns to baseline.

    • Pre-incubate the oocyte with varying concentrations of this compound-1 (e.g., 1 nM to 10 µM) in ND96 for 2-5 minutes.

    • Co-apply the same concentration of ACh with the corresponding concentration of this compound-1 and record the peak inward current.

    • Wash thoroughly with ND96 between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each condition.

    • Normalize the current response in the presence of this compound-1 to the control ACh response.

    • Plot the normalized response against the logarithm of the this compound-1 concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound-1 for different nAChR subtypes expressed in a cell line or native tissue.

Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand with known affinity for the target nAChR (e.g., [³H]-epibatidine for neuronal nAChRs, [¹²⁵I]-α-bungarotoxin for muscle-type nAChRs).

  • This compound-1

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine, d-tubocurarine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor preparation + radioligand.

      • Non-specific Binding: Receptor preparation + radioligand + a high concentration of unlabeled competitor.

      • Competition: Receptor preparation + radioligand + varying concentrations of this compound-1.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound-1 concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Imaging with a Fluorescent Plate Reader

This protocol describes a cell-based calcium imaging assay to assess the inhibitory effect of this compound-1 on nAChR-mediated calcium influx.

Materials and Reagents:

  • Cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293, SH-SY5Y).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound-1.

  • nAChR agonist (e.g., ACh, nicotine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Performance:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound-1 to the wells and incubate for a predetermined time (e.g., 5-10 minutes).

    • Inject a concentration of the nAChR agonist that elicits a robust calcium response (e.g., EC₈₀).

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the response in the presence of this compound-1 to the control response (agonist alone).

    • Plot the normalized response against the logarithm of the this compound-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

waglerin_signaling_pathway cluster_receptor nAChR Subtypes Adult_Muscle_nAChR Adult Muscle nAChR ((α1)₂β1δε) Ion_Flow_Blocked Ion Flow Blocked (Na⁺, K⁺) Adult_Muscle_nAChR->Ion_Flow_Blocked Neuronal_nAChR Neuronal nAChRs (e.g., α4β2, α7) Ion_Flow_Active Ion Flow (Na⁺, K⁺, Ca²⁺) Neuronal_nAChR->Ion_Flow_Active Waglerin1 This compound-1 Waglerin1->Adult_Muscle_nAChR Competitive Antagonist Waglerin1->Neuronal_nAChR Negligible Interaction Block High Affinity Blockade No_Block Low/No Affinity ACh Acetylcholine (ACh) ACh->Adult_Muscle_nAChR ACh->Neuronal_nAChR

Caption: this compound-1 selectively blocks adult muscle nAChRs.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/Oocyte Prep (Expressing nAChR subtypes) Incubation Incubation with this compound-1 Cell_Culture->Incubation Reagent_Prep Reagent Preparation (this compound-1, Agonist, Buffers) Reagent_Prep->Incubation Stimulation Stimulation with nAChR Agonist Incubation->Stimulation Measurement Measurement (Current/Binding/Fluorescence) Stimulation->Measurement Normalization Data Normalization Measurement->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Ki Determination of IC₅₀/Ki Curve_Fitting->IC50_Ki

Caption: General workflow for nAChR subtype differentiation.

References

Application Notes and Protocols for In Vivo Studies of Waglerin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin peptides, isolated from the venom of the temple pit viper (Tropidolaemus wagleri), are potent neurotoxins that act on the neuromuscular junction. These peptides are valuable tools for studying nicotinic acetylcholine (B1216132) receptors (nAChRs) and neuromuscular transmission. This document provides detailed application notes and protocols for conducting in vivo studies with this compound in mouse models, based on published research. The primary focus is on the neurotoxic effects and the associated experimental procedures. Currently, there is a lack of published in vivo studies in mouse models investigating the anti-inflammatory or analgesic properties of this compound.

Data Presentation

Quantitative Toxicity and Potency Data

The following tables summarize the key quantitative data from in vivo and ex vivo studies of this compound in mice.

PeptideAdministration RouteLD50Mouse StrainReference(s)
This compound-1Intravenous (i.v.)0.17 µg/g (0.17 mg/kg)Not Specified[1]
This compound-2Intravenous (i.v.)0.19 µg/g (0.19 mg/kg)Not Specified[1]
This compound I (synthetic)Intraperitoneal (i.p.)0.33 mg/kgNot Specified[2]
This compound SL-I (synthetic)Intraperitoneal (i.p.)0.22 mg/kgNot Specified[2]
This compound II (synthetic)Intraperitoneal (i.p.)0.51 mg/kgNot Specified[2]
ParameterValuePreparationDescriptionReference(s)
IC50 50 nMAdult wild-type mouse end-plateConcentration of this compound-1 that causes a 50% inhibition of the end-plate response to iontophoretically applied acetylcholine (ACh).[1][3][4][1][3][4]
Effective Concentration for Respiratory Failure 0.5 µg/g (i.v.)Anesthetized miceIntravenous administration of this compound-I at this dose produced respiratory failure within 5 minutes.[5][5]
Concentration for Neuromuscular Blockade 4 µMMouse phrenic nerve-hemidiaphragmReversibly blocked the indirect twitch of the preparation, with no effect on the direct twitch.[5][5]
Inhibition of ACh Response 1 µMAdult heterozygous KO mice end-plateThis compound-1 decreased the ACh response to 4 ± 1% of the control.[1][3][4][1][3][4]
Reduced ACh Response in Neonatal Mice 1 µMWild-type mice (<11 days old) end-plateThis compound-1 decreased the ACh response to only 73 ± 2% of the control, demonstrating resistance in neonatal mice.[1][3][1][3]

Experimental Protocols

In Vivo Toxicity Assessment of this compound in Mice

This protocol describes the general procedure for determining the toxicity of this compound in a mouse model through intravenous or intraperitoneal administration.

Materials:

  • This compound peptide (e.g., this compound-1) of high purity

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Mouse restraint device

  • Sterile syringes (1 mL) and needles (27-30 gauge for i.v., 25-27 gauge for i.p.)

  • Heating lamp or pad (for i.v. injections)

  • Animal scale

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture), if required by the study design

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Use adult mice of a specified strain and gender. Note that neonatal mice and adult knockout mice lacking the ε-subunit of the nAChR are resistant to the lethal effects of this compound-1.[3]

    • Acclimate animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each mouse immediately before dosing to calculate the precise injection volume.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle, such as sterile saline.

    • Perform serial dilutions to achieve the desired concentrations for dose-response studies.

  • Administration:

    • Intravenous (i.v.) Injection (Tail Vein):

      • Place the mouse in a restraint device.

      • Warm the tail using a heating lamp or pad to induce vasodilation of the lateral tail veins.

      • Clean the tail with an appropriate antiseptic.

      • Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.

      • Slowly inject the calculated volume of this compound solution.

      • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Intraperitoneal (i.p.) Injection:

      • Manually restrain the mouse, exposing the abdomen.

      • Insert a 25-27 gauge needle, bevel up, into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the internal organs.

      • Inject the calculated volume of the this compound solution.

      • Withdraw the needle.

  • Monitoring and Observation:

    • Immediately after administration, place the mouse in an observation cage.

    • Continuously monitor for signs of toxicity, including:

      • Respiratory distress (leading to respiratory failure, the primary cause of death)[5]

      • Muscle weakness and paralysis

      • Loss of righting reflex

      • Convulsions

    • Record the time of onset of symptoms and the time of death.

    • For anesthetized preparations, monitor vital signs such as heart rate, respiratory rate, and blood pressure. Note that with artificial respiration, blood pressure can be maintained even after respiratory arrest.[5]

  • Data Analysis:

    • Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Ex Vivo Mouse Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo preparation is used to study the effects of this compound on neuromuscular transmission.

Materials:

  • Mouse

  • Dissection tools (scissors, forceps)

  • Organ bath with a force transducer

  • Stimulating electrodes

  • Physiological salt solution (e.g., Krebs-Ringer solution), gassed with 95% O2 / 5% CO2

  • This compound peptide

Procedure:

  • Dissection:

    • Euthanize a mouse using an approved method.

    • Excise the diaphragm with the phrenic nerve attached.

    • Mount the hemidiaphragm preparation in an organ bath containing oxygenated physiological salt solution.

  • Experimental Setup:

    • Attach the tendinous portion of the diaphragm to a force transducer to record muscle contractions.

    • Place the phrenic nerve on stimulating electrodes.

  • Data Recording:

    • Stimulate the phrenic nerve supramaximally to elicit indirect muscle twitches.

    • Alternatively, directly stimulate the muscle to elicit direct twitches.

    • Record the baseline twitch tension.

  • This compound Application:

    • Add this compound to the organ bath at the desired concentration (e.g., 4 µM).[5]

    • Record the changes in twitch tension in response to indirect and direct stimulation. This compound-I has been shown to block the indirect twitch without affecting the direct twitch, indicating a post-synaptic site of action at the neuromuscular junction.[5]

  • Washout:

    • Replace the this compound-containing solution with fresh physiological salt solution to observe the reversibility of the effect.

Visualizations

Waglerin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential AChVesicles Acetylcholine (ACh) Vesicles ActionPotential->AChVesicles Triggers release ACh ACh AChVesicles->ACh Releases nAChR Nicotinic ACh Receptor (ε-subunit containing) ACh->nAChR Binds to MuscleContraction Muscle Contraction nAChR->MuscleContraction Opens ion channel, leading to NoContraction Paralysis nAChR->NoContraction This compound This compound This compound->nAChR Competitively blocks Experimental_Workflow_InVivo AnimalPrep 1. Animal Preparation (Acclimation, Weighing) Injection 3. Administration (i.v. or i.p.) AnimalPrep->Injection DosePrep 2. This compound Solution Preparation DosePrep->Injection Monitoring 4. Observation & Monitoring (Toxicity Signs, Vital Signs) Injection->Monitoring DataAnalysis 5. Data Analysis (LD50 Calculation) Monitoring->DataAnalysis Endpoint Endpoint: Toxicity Profile DataAnalysis->Endpoint Experimental_Workflow_ExVivo Dissection 1. Dissection (Phrenic Nerve-Hemidiaphragm) Mounting 2. Mounting in Organ Bath Dissection->Mounting Stimulation 3. Stimulation & Baseline Recording (Indirect and Direct) Mounting->Stimulation WaglerinApp 4. This compound Application Stimulation->WaglerinApp Washout 5. Washout WaglerinApp->Washout Analysis Endpoint: Neuromuscular Blockade Washout->Analysis

References

Application Notes and Protocols: Experimental Use of Waglerin-1 for GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1, a 22-amino acid peptide isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), is a neurotoxin known primarily for its potent antagonism of the nicotinic acetylcholine (B1216132) receptor (nAChR). However, emerging evidence indicates that this compound-1 also modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. This dual activity makes this compound-1 a compelling, albeit complex, tool for neuropharmacological research.

These application notes provide a comprehensive overview of the experimental use of this compound-1 to study GABA-A receptor modulation. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to guide researchers in this niche area of study.

Data Presentation: Quantitative Effects of this compound-1 on GABA-A Receptors

The following tables summarize the known quantitative data regarding the interaction of this compound-1 with GABA-A receptors. It is important to note that the available data is primarily from studies on native receptors in specific neuronal populations, and further research on recombinant receptor subtypes is needed for a complete pharmacological profile.

Table 1: Inhibitory Effects of this compound-1 on GABA-A Receptor Currents

ParameterValueCell TypeGABA ConcentrationSource
IC50 2.5 µMFreshly isolated neurons from the nucleus accumbens of 3- to 7-day-old rats10 µM--INVALID-LINK--[1]
GABA EC50 Shift From 12 ± 3 µM to 27 ± 5 µMFreshly isolated neurons from the nucleus accumbens of 3- to 7-day-old ratsN/A (in the presence of 2.5 µM this compound-1)--INVALID-LINK--[1]

Note: The parallel rightward shift in the GABA concentration-response curve suggests a competitive antagonist mechanism at these receptors.[1]

Table 2: Reported Potentiating Effects of this compound-1 on GABA-A Receptors (from secondary sources)

ObservationAntagonismPutative MechanismSource
Potentiation of IGABAAntagonized by flumazenil (B1672878)Action on the benzodiazepine (B76468) siteSmartox Biotechnology Product Information

Disclaimer: The potentiating effect of this compound-1 on GABA-A receptors and its antagonism by flumazenil are reported by a commercial supplier. To date, a primary peer-reviewed research article detailing these specific findings has not been identified. Researchers are strongly encouraged to independently verify these claims.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-A receptor and indicates the putative sites of action for GABA, benzodiazepines, and the proposed dual modulatory effects of this compound-1.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA->GABA_A_Receptor Binds to orthosteric site Waglerin_inhib This compound-1 (Inhibition) Waglerin_inhib->GABA_A_Receptor Competitive antagonism BZD Benzodiazepines BZD->GABA_A_Receptor Positive allosteric modulation Waglerin_pot This compound-1 (Potentiation - Putative) Waglerin_pot->GABA_A_Receptor Putative positive allosteric modulation (Benzodiazepine site) Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling and proposed modulation by this compound-1.

Experimental Workflow for Characterizing this compound-1 Effects

This workflow outlines the key stages for a comprehensive investigation of this compound-1's modulatory effects on GABA-A receptors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Behavioral Assays Binding_Assay Radioligand Binding Assays (Determine affinity for GABA-A receptor subtypes) Electrophysiology Electrophysiology (Whole-cell patch clamp on native and recombinant receptors) Binding_Assay->Electrophysiology Confirm functional modulation Slice_Electrophysiology Brain Slice Electrophysiology (Study effects on synaptic transmission in a native circuit) Electrophysiology->Slice_Electrophysiology Validate in a physiological context Behavioral_Assays Behavioral Models (e.g., Elevated Plus Maze, Open Field Test) with nAChR antagonists Slice_Electrophysiology->Behavioral_Assays Investigate behavioral correlates

Caption: Workflow for characterizing this compound-1's GABA-A receptor activity.

Logical Relationship of this compound-1's Dual Modulatory Action

The following diagram illustrates the proposed dualistic nature of this compound-1's interaction with GABA-A receptors, highlighting the need for further investigation into the factors determining its inhibitory versus potentiating effects.

Dual_Action cluster_outcomes Modulatory Outcomes cluster_factors Determining Factors (Hypothesized) This compound This compound-1 Inhibition Inhibition of I-GABA (Competitive Antagonism) This compound->Inhibition Observed in neonatal nucleus accumbens neurons Potentiation Potentiation of I-GABA (Putative Allosteric Modulation) This compound->Potentiation Reported, requires primary validation Subtype GABA-A Receptor Subtype Composition Subtype->Inhibition Subtype->Potentiation Phosphorylation Phosphorylation State of the Receptor Phosphorylation->Inhibition Neuronal_Type Neuronal Population Neuronal_Type->Inhibition Neuronal_Type->Potentiation

Caption: Proposed dual modulatory actions of this compound-1 on GABA-A receptors.

Experimental Protocols

Protocol 1: Electrophysiological Recording of this compound-1's Effect on GABA-A Currents in Isolated Nucleus Accumbens Neurons

This protocol is adapted from the methodology described in the study by Ye et al. (1999)[1] and general whole-cell patch-clamp procedures.

Objective: To measure the effect of this compound-1 on GABA-evoked currents in neurons acutely dissociated from the nucleus accumbens of neonatal rats.

Materials:

  • Animals: 3- to 7-day-old Sprague-Dawley rats.

  • Reagents:

    • This compound-1 (synthetic)

    • γ-aminobutyric acid (GABA)

    • Artificial cerebrospinal fluid (aCSF)

    • Enzymes for dissociation (e.g., papain, trypsin)

    • Intracellular (pipette) solution

    • Extracellular (bath) solution

  • Equipment:

    • Vibratome or tissue chopper

    • Dissection microscope and tools

    • Water bath

    • Centrifuge

    • Inverted microscope with DIC optics

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulators

    • Perfusion system

    • Pipette puller and microforge

Procedure:

  • Neuron Isolation:

    • Anesthetize and decapitate a 3- to 7-day-old rat in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal brain slices (300-400 µm) containing the nucleus accumbens using a vibratome.

    • Dissect out the nucleus accumbens region under a dissecting microscope.

    • Enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension.

    • Plate the isolated neurons on glass coverslips and allow them to adhere.

  • Electrophysiological Recording (Whole-Cell Voltage Clamp):

    • Transfer a coverslip with adherent neurons to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with oxygenated extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a gigaohm seal between the patch pipette and the membrane of a visually identified healthy neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply GABA (e.g., 10 µM) using a rapid perfusion system to evoke a baseline GABA-A receptor-mediated current (IGABA).

    • After washing out the GABA, co-apply this compound-1 (e.g., at concentrations ranging from 0.1 µM to 10 µM) with GABA and record the resulting IGABA.

    • To determine the effect on the GABA concentration-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of this compound-1 (e.g., 2.5 µM).

  • Data Analysis:

    • Measure the peak amplitude of IGABA in the absence and presence of this compound-1.

    • Construct a concentration-response curve for the inhibition of IGABA by this compound-1 to calculate the IC50.

    • Construct concentration-response curves for GABA in the absence and presence of this compound-1 to determine the EC50 values and assess any shift.

Protocol 2: Screening for GABA-A Receptor Subtype Selectivity of this compound-1 using Recombinant Receptors

Objective: To determine if this compound-1 exhibits selectivity for different GABA-A receptor subtypes. As no specific data for this compound-1 exists, this is a general protocol.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Reagents:

    • Plasmids encoding the desired human or rodent GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2, γ2).

    • Transfection reagent.

    • Cell culture medium and supplements.

    • This compound-1.

    • GABA.

    • Intracellular and extracellular solutions for patch-clamp recording.

  • Equipment: As in Protocol 1.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Co-transfect the cells with plasmids for the desired GABA-A receptor subunit combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) and a marker gene (e.g., GFP).

    • Allow 24-48 hours for receptor expression.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings on transfected (GFP-positive) cells as described in Protocol 1.

    • For each receptor subtype, establish a baseline IGABA by applying a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20).

    • Co-apply a fixed concentration of this compound-1 with GABA and measure the modulation of IGABA.

    • Test a range of this compound-1 concentrations to generate concentration-response curves for each subtype.

  • Data Analysis:

    • Calculate the percentage of inhibition or potentiation of IGABA by this compound-1 for each receptor subtype.

    • Compare the IC50 or EC50 values and the maximal efficacy of this compound-1 across the different subtypes to determine selectivity.

Protocol 3: Preliminary In Vivo Behavioral Assessment for GABAergic Effects of this compound-1

Objective: To screen for potential anxiolytic or sedative effects of this compound-1 that may be mediated by GABA-A receptors, while accounting for its potent nAChR activity. This is a general, exploratory protocol due to the lack of specific literature.

Materials:

  • Animals: Adult male mice (e.g., C57BL/6).

  • Reagents:

    • This compound-1.

    • A broad-spectrum nAChR antagonist (e.g., mecamylamine).

    • Saline solution (vehicle).

  • Equipment:

    • Elevated Plus Maze (EPM) apparatus.

    • Open Field Test (OFT) arena.

    • Video tracking software.

Procedure:

  • Animal Habituation and Dosing:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • Divide the animals into experimental groups (e.g., Vehicle, this compound-1, Mecamylamine + this compound-1, Mecamylamine alone).

    • Administer the nAChR antagonist (mecamylamine) systemically (e.g., intraperitoneally) at a dose known to block central nAChRs, approximately 15-30 minutes before this compound-1 administration. This is a critical step to attempt to isolate the GABAergic effects.

    • Administer this compound-1 (at a non-lethal, sub-convulsive dose, to be determined in pilot studies) or vehicle.

  • Behavioral Testing (to be performed sequentially or in separate cohorts):

    • Elevated Plus Maze (EPM):

      • Place the mouse in the center of the maze, facing an open arm.

      • Allow the mouse to explore the maze for 5 minutes.

      • Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

    • Open Field Test (OFT):

      • Place the mouse in the center of the open field arena.

      • Allow the mouse to explore for 10-15 minutes.

      • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in total distance traveled and rearing can indicate sedation, while an increase in the time spent in the center can suggest an anxiolytic-like effect.

  • Data Analysis:

    • Analyze the data for each behavioral test using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Compare the behavior of the this compound-1 group to the vehicle group to identify any anxiolytic or sedative effects.

    • Crucially, compare the "Mecamylamine + this compound-1" group to the "Mecamylamine alone" group. Any significant behavioral changes in this comparison are more likely to be attributable to the GABAergic actions of this compound-1, as the nicotinic effects should be blocked.

Conclusion

This compound-1 presents a unique pharmacological profile with modulatory effects on both nAChRs and GABA-A receptors. While its inhibitory action on GABA-A receptors in neonatal nucleus accumbens neurons is established, further research is imperative to fully elucidate its mechanism of action, potential for allosteric potentiation, receptor subtype selectivity, and behavioral consequences of its GABAergic activity. The protocols and data presented herein provide a foundational framework for researchers to explore the multifaceted neuropharmacology of this intriguing viper venom peptide. Careful experimental design, particularly to dissociate its nicotinic and GABAergic effects, will be crucial for advancing our understanding of this compound-1's role as a modulator of inhibitory neurotransmission.

References

Application Notes and Protocols for Waglerin-1 in Blocking Muscle Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 (B1151378), a 22-amino acid peptide toxin originally isolated from the venom of the temple pit viper (Tropidolaemus wagleri), is a potent and selective competitive antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its high affinity and selectivity for the adult isoform of the muscle nAChR make it an invaluable tool for studying neuromuscular transmission, receptor pharmacology, and developmental changes in receptor subunit composition. These application notes provide a comprehensive overview of this compound-1, including its mechanism of action, effective concentrations, and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound-1 functions as a competitive antagonist at the neuromuscular junction. It selectively binds to the adult form of the muscle nAChR, which is comprised of α1, β1, δ, and ε subunits ((α1)₂β1δε).[4][5] The toxin exhibits a significantly lower affinity for the fetal or neonatal form of the receptor, where the ε subunit is replaced by a γ subunit ((α1)₂β1δγ).[4][5] This selectivity is attributed to specific amino acid residues at the interface between the α and ε subunits.[6][7] By binding to the receptor, this compound-1 prevents acetylcholine (ACh) from binding and subsequently inhibits the ion channel opening, leading to a blockade of neuromuscular transmission and muscle paralysis.[2][3]

Signaling Pathway of this compound-1 at the Neuromuscular Junction

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release triggers ACh ACh ACh Release->ACh nAChR Muscle nAChR (ε-subunit) ACh->nAChR binds This compound This compound This compound->nAChR binds competitively Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates Blockade Blockade Muscle Contraction Muscle Contraction Ion Channel Opening->Muscle Contraction leads to A Isolate Nerve-Muscle Preparation B Mount in Recording Chamber A->B C Obtain Intracellular Recording B->C D Record Baseline MEPPs & EPPs C->D E Perfuse with this compound-1 Solution D->E F Record MEPPs & EPPs during Application E->F G Washout with Fresh Solution F->G H Analyze Data (Amplitude, Frequency) G->H I Determine IC50 H->I

References

Application Notes and Protocols for Studying Synaptic Transmission with Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 (B1151378), a 22-amino acid peptide toxin originally isolated from the venom of the temple pit viper (Tropidolaemus wagleri), is a potent and selective antagonist of the adult muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Specifically, it exhibits high affinity for the ε-subunit-containing nAChR, which is expressed at the neuromuscular junction (NMJ) of adult mammals.[4][5][6] This selectivity makes this compound-1 an invaluable tool for dissecting the molecular and physiological processes of synaptic transmission at the NMJ, studying the developmental switch of nAChR subunits, and investigating pathologies associated with neuromuscular transmission. Some studies also suggest that this compound-1 may interact with GABA-A receptors, although its primary and most potent action is on the nAChR.[1][2]

These application notes provide detailed protocols for utilizing this compound-1 in key experimental paradigms to study synaptic transmission, including electrophysiology, receptor binding assays, and immunofluorescence imaging.

Mechanism of Action

This compound-1 acts as a competitive antagonist at the postsynaptic nAChR on the muscle end-plate.[7] It binds to the receptor and inhibits the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This blockade of nAChRs prevents the generation of the end-plate potential (EPP), thereby inhibiting muscle contraction and leading to paralysis.[8][9] The toxin shows a significantly higher affinity for the adult (α1)2β1δε nAChR isoform compared to the fetal (α1)2β1δγ isoform, making it a useful tool to study the developmental changes in nAChR subunit composition.[4][5]

Signaling Pathway at the Neuromuscular Junction and Inhibition by this compound-1

waglerin_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarizes Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle Triggers fusion ACh ACh Vesicle->ACh Releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to EPP End-Plate Potential (EPP) nAChR->EPP Opens ion channel, Na⁺ influx Contraction Muscle Contraction EPP->Contraction Initiates This compound This compound-1 This compound->nAChR Blocks

Caption: this compound-1 competitively antagonizes the nAChR at the postsynaptic membrane.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound-1's effects on synaptic transmission, primarily derived from studies on mouse neuromuscular preparations.

Table 1: Inhibitory Potency of this compound-1 on nAChR Function

ParameterSpecies/PreparationValueReference
IC₅₀ (ACh response)Adult wild-type mouse50 nM[4][5]
Inhibition of MEPP amplitudeMouse diaphragmEffective at 0.52 µM[8]
Inhibition of EPP amplitudeMouse diaphragmEffective at 1.2-4 nM[8]

Table 2: Subunit and Species Selectivity of this compound-1

Receptor Subtype/SpeciesEffect of this compound-1Reference
Adult mouse nAChR (ε-subunit)High affinity, potent block[4][5]
Neonatal mouse nAChR (γ-subunit)Low affinity, resistant to block[4][5]
Rat nAChRResistant to block[9]
Human nAChRLower affinity than mouse[10]

Experimental Protocols

Experimental Workflow for Characterizing this compound-1 Effects

experimental_workflow prep Preparation of this compound-1 Solution electrophys Electrophysiology (MEPP/EPP Recording) prep->electrophys Apply to preparation binding Receptor Binding Assay prep->binding Apply to preparation imaging Immunofluorescence/ Calcium Imaging prep->imaging Apply to preparation animal_prep Animal Model Preparation (e.g., mouse nerve-muscle dissection) animal_prep->electrophys animal_prep->binding animal_prep->imaging data_acq Data Acquisition electrophys->data_acq binding->data_acq imaging->data_acq analysis Data Analysis (e.g., IC₅₀ calculation, amplitude/frequency analysis) data_acq->analysis conclusion Conclusion on this compound-1 Effects analysis->conclusion

Caption: A general workflow for investigating the effects of this compound-1.

Protocol 1: Electrophysiological Recording of Miniature End-Plate Potentials (MEPPs) and Evoked End-Plate Potentials (EPPs)

This protocol is designed to assess the pre- and postsynaptic effects of this compound-1 on neuromuscular transmission using intracellular recordings from a mouse nerve-muscle preparation (e.g., phrenic nerve-diaphragm or triangularis sterni).

Materials:

  • This compound-1 stock solution (e.g., 1 mM in distilled water, store at -20°C)

  • Dissected mouse nerve-muscle preparation

  • Recording chamber with perfusion system

  • Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 1 NaH₂PO₄, 15 NaHCO₃, 11 glucose, bubbled with 95% O₂/5% CO₂)

  • μ-conotoxin (to block muscle action potentials for EPP recording)

  • Glass microelectrodes (10-20 MΩ resistance when filled with 3 M KCl)

  • Micromanipulators

  • Amplifier (e.g., Axoclamp-2A)

  • Stimulator for nerve stimulation

  • Data acquisition system (e.g., pCLAMP software)

Procedure:

  • Preparation of the Nerve-Muscle Specimen:

    • Dissect the desired nerve-muscle preparation (e.g., phrenic nerve-diaphragm) from a mouse and mount it in the recording chamber.

    • Continuously perfuse the preparation with oxygenated Krebs-Ringer solution at room temperature (22-24°C).

  • Intracellular Recording Setup:

    • Pull glass microelectrodes and fill them with 3 M KCl.

    • Using a micromanipulator, carefully impale a muscle fiber near the end-plate region. A stable resting membrane potential of -60 to -80 mV should be achieved.

  • MEPP Recording:

    • Record spontaneous MEPPs for a baseline period of at least 5-10 minutes.

    • Introduce this compound-1 into the perfusion solution at the desired final concentration (e.g., starting from 1 nM and increasing to 1 µM).

    • Record MEPPs in the presence of this compound-1 for 10-20 minutes at each concentration to allow for equilibration.

    • Perform a washout by perfusing with this compound-1-free Krebs-Ringer solution and record for another 10-20 minutes to assess reversibility.

  • EPP Recording:

    • Add μ-conotoxin (e.g., 1-2 µM) to the Krebs-Ringer solution to block muscle contractions.

    • Position a stimulating electrode on the motor nerve.

    • Deliver suprathreshold stimuli (e.g., 0.1 ms (B15284909) duration at 0.5 Hz) to evoke EPPs.

    • Record baseline EPPs for 5-10 minutes.

    • Apply this compound-1 as described for MEPP recording, maintaining nerve stimulation.

    • Record EPPs at various concentrations of this compound-1.

    • Perform a washout to assess reversibility.

Data Analysis:

  • MEPPs: Measure the amplitude and frequency of MEPPs before, during, and after this compound-1 application. A decrease in MEPP amplitude indicates a postsynaptic effect (nAChR antagonism). A change in MEPP frequency can suggest a presynaptic effect.

  • EPPs: Measure the amplitude of the evoked EPPs. A reduction in EPP amplitude in the presence of this compound-1 confirms its inhibitory effect on neuromuscular transmission. Calculate the quantal content (mean EPP amplitude / mean MEPP amplitude) to further distinguish between pre- and postsynaptic sites of action. A decrease in quantal content suggests a presynaptic effect.

Protocol 2: Radioligand Binding Assay for nAChR

This protocol describes a competitive binding assay to determine the affinity of this compound-1 for the nAChR using a radiolabeled ligand such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin. This can be performed on membrane preparations from muscle tissue or cell lines expressing nAChRs.

Materials:

  • This compound-1

  • Membrane preparation containing nAChRs (e.g., from mouse muscle or a cell line stably expressing the receptor)

  • Radioligand (e.g., [³H]-epibatidine)

  • Unlabeled competitor for non-specific binding (e.g., nicotine (B1678760) or carbachol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., glass fiber filters)

  • Cell harvester/vacuum filtration manifold

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled competitor (e.g., 100 µM nicotine).

    • Competition Binding: Membrane preparation + radioligand + serial dilutions of this compound-1.

  • Assay Incubation:

    • Add 50 µL of membrane preparation to each well.

    • Add 50 µL of the appropriate solution (assay buffer, unlabeled competitor, or this compound-1 dilution) to the corresponding wells.

    • Add 50 µL of the radioligand at a final concentration near its Kd.

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mat.

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound-1 concentration.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value of this compound-1.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Immunofluorescence Staining of the Neuromuscular Junction

This protocol allows for the visualization of nAChR clusters at the NMJ and can be used to qualitatively assess the binding of fluorescently labeled this compound-1 or the effect of unlabeled this compound-1 on the binding of other ligands like α-bungarotoxin.

Materials:

  • This compound-1 (unlabeled or fluorescently labeled)

  • Mouse muscle tissue (e.g., gastrocnemius or diaphragm)

  • Fluorescently conjugated α-bungarotoxin (e.g., Alexa Fluor 594 α-bungarotoxin) to label nAChRs

  • Antibodies against presynaptic markers (e.g., anti-synaptophysin or anti-neurofilament)

  • Fluorescently labeled secondary antibodies

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Blocking buffer (e.g., PBS with 5% BSA and 0.3% Triton X-100)

  • Mounting medium with DAPI

  • Microscope slides

  • Confocal microscope

Procedure:

  • Tissue Preparation:

    • Isolate the muscle of interest and fix with 4% PFA for 2 hours at room temperature.

    • Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.

    • Embed the tissue in OCT compound, freeze, and cut 20-30 µm thick longitudinal sections using a cryostat.

    • Mount the sections on microscope slides.

  • Immunostaining:

    • Wash the sections with PBS.

    • Permeabilize and block the sections with blocking buffer for 1 hour at room temperature.

    • (Optional Competition Assay): To test if unlabeled this compound-1 blocks α-bungarotoxin binding, pre-incubate some sections with a high concentration of this compound-1 (e.g., 1-5 µM) for 1 hour before adding α-bungarotoxin.

    • Incubate the sections with fluorescently conjugated α-bungarotoxin (to label nAChRs) and primary antibodies against presynaptic markers overnight at 4°C.

    • Wash the sections extensively with PBS.

    • Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash the sections with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on the slides using a mounting medium containing DAPI to stain nuclei.

    • Image the NMJs using a confocal microscope. Capture z-stacks to allow for 3D reconstruction.

Data Analysis:

  • Qualitatively assess the co-localization of presynaptic markers and nAChR clusters (labeled by α-bungarotoxin).

  • In competition experiments, compare the fluorescence intensity of α-bungarotoxin staining in the presence and absence of this compound-1. A significant reduction in intensity indicates that this compound-1 competes for the same binding site.

  • If using fluorescently labeled this compound-1, its co-localization with α-bungarotoxin can be directly visualized.

By employing these detailed protocols, researchers can effectively utilize this compound-1 as a sophisticated tool to investigate the intricacies of synaptic transmission at the neuromuscular junction.

References

Application Notes and Protocols for the Preparation and Use of Stable Waglerin-1 Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Waglerin-1 (B1151378), a 22-amino acid peptide toxin originally isolated from the venom of the Temple Pit Viper (Tropidolaemus wagleri), is a potent and selective antagonist of the adult muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR), specifically targeting the ε-subunit. It also exhibits modulatory effects on γ-aminobutyric acid type A (GABA-A) receptors. This document provides detailed application notes and protocols for the preparation of stable this compound-1 solutions and their use in various experimental settings. It includes information on solubility, stability, and storage, as well as protocols for key in vitro assays.

Introduction to this compound-1

This compound-1 is a valuable pharmacological tool for studying the structure and function of nAChRs and for investigating neuromuscular transmission. Its high affinity and selectivity for the α-ε subunit interface of the muscle nAChR make it a more specific probe than other antagonists like α-bungarotoxin, which does not discriminate between fetal (γ-subunit) and adult (ε-subunit) nAChR isoforms.[1][2] this compound-1's ability to also interact with GABA-A receptors provides an additional avenue for neurological research.[3]

Physical and Chemical Properties
PropertyValueReference(s)
Amino Acid SequenceGly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg[4]
Molecular Weight~2522 Da[4]
Disulfide BondsOne intramolecular bond (Cys9-Cys13)[4]
AppearanceLyophilized white powder-
Purity (recombinant)>90% (as determined by SDS-PAGE and ESI-Q-ToF-MS)[4]

Preparation of this compound-1 Solutions

The stability and efficacy of this compound-1 in experimental assays are critically dependent on proper solution preparation and storage.

Solubility

Lyophilized this compound-1 is soluble in water and saline buffers.[2] For synthetic this compound-1, initial solubilization in a small amount of dilute acid, such as 0.1% trifluoroacetic acid (TFA), can be effective, as the peptide is stable in this condition.[5] A recombinant form of this compound-1 is commercially available pre-dissolved in 50 mM NaHepes buffer, pH 7.5, containing 300 mM NaCl.[4][6]

Recommended Solvents and Buffers
  • For general in vitro assays: Sterile, nuclease-free water or phosphate-buffered saline (PBS).

  • For electrophysiology: Extracellular recording solution appropriate for the specific cell type (e.g., Krebs-Ringer or artificial cerebrospinal fluid).

  • For in vivo studies: Sterile saline (0.9% NaCl) is a suitable vehicle for injection in animal models.[7]

Protocol for Reconstituting Lyophilized this compound-1
  • Equilibrate: Allow the vial of lyophilized this compound-1 to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solubilization: Add the desired volume of a recommended solvent or buffer (e.g., sterile water or PBS) to achieve the target stock concentration (e.g., 1 mg/mL).

  • Mixing: Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation. If solubility is an issue, sonication can be used.

  • Disulfide Bond Formation (for reduced synthetic peptide): If starting with a reduced form of synthetic this compound-1, the intramolecular disulfide bond can be formed by incubating the solution at a slightly alkaline pH (e.g., pH 8.3) at room temperature for several hours.[5]

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound-1 solutions.

FormStorage TemperatureDurationReference(s)
Lyophilized Powder4°C12 months[4]
-20°C or -80°CLong-term-
Stock Solution (in buffer)4°CUp to 1 week-
-20°CUp to 3 months-
-80°CUp to 1 year-

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

Experimental Protocols

Safety and Handling

This compound-1 is a potent neurotoxin. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the lyophilized powder and prevent contact with skin and eyes. In case of accidental exposure, wash the affected area thoroughly with water and seek medical attention. Dispose of this compound-1 waste according to institutional guidelines for toxic materials.

In Vitro Neuromuscular Junction (NMJ) Assay

This protocol allows for the functional assessment of this compound-1's effect on neuromuscular transmission.

Workflow for In Vitro NMJ Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Co-culture motor neurons and myotubes B Allow NMJ formation A->B C Establish baseline synaptic activity (e.g., MEPPs) B->C D Apply this compound-1 solution C->D E Record changes in synaptic activity D->E F Quantify changes in MEPP frequency and amplitude E->F

Caption: Workflow for assessing this compound-1 effects at the NMJ.

Methodology:

  • Cell Culture: Co-culture motor neurons and myotubes on a suitable substrate to allow for the formation of functional neuromuscular junctions.[8]

  • Electrophysiology: Using whole-cell patch-clamp or sharp microelectrode recording, establish a baseline of spontaneous miniature endplate potentials (MEPPs) in the myotubes.

  • This compound-1 Application: Perfuse the culture with a known concentration of this compound-1 (e.g., 1.2-4.0 µM).[9]

  • Data Acquisition: Record the changes in MEPP amplitude and frequency. A decrease in MEPP amplitude is indicative of a postsynaptic blocking effect.[9]

  • Data Analysis: Quantify the reduction in MEPP amplitude to determine the inhibitory effect of this compound-1.

Whole-Cell Voltage-Clamp Recordings on nAChR-Expressing Cells

This protocol is designed to measure the inhibitory effect of this compound-1 on acetylcholine (ACh)-evoked currents in cells expressing specific nAChR subtypes.

Workflow for Whole-Cell Voltage-Clamp

cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis A Culture nAChR-expressing cells B Prepare recording solutions A->B C Establish whole-cell configuration B->C D Record baseline ACh-evoked currents C->D E Apply this compound-1 D->E F Record ACh-evoked currents in the presence of this compound-1 E->F G Measure current inhibition and calculate IC50 F->G

Caption: Workflow for whole-cell voltage-clamp experiments.

Methodology:

  • Cell Preparation: Culture a cell line (e.g., HEK293 or Xenopus oocytes) expressing the desired nAChR subtype.

  • Solutions: Prepare an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and an internal pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).[10]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline currents evoked by the application of a known concentration of acetylcholine.

    • Perfuse the cell with the external solution containing the desired concentration of this compound-1 for 1-2 minutes.

    • Co-apply acetylcholine and this compound-1 and record the evoked current.

  • Data Analysis: Measure the percentage of inhibition of the ACh-evoked current by this compound-1. Perform these measurements at various concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound-1 for a specific nAChR subtype.

Workflow for Competitive Binding Assay

cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis A Prepare cell membranes expressing nAChRs B Prepare assay buffer and solutions A->B C Incubate membranes with radioligand and varying concentrations of this compound-1 B->C D Separate bound and free radioligand C->D E Quantify bound radioactivity D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the nAChR subtype of interest.[11]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of unlabeled this compound-1.[11][12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound-1 concentration. Fit the data to a one-site or two-site binding model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Quantitative Data

Inhibitory Potency of this compound-1 on nAChRs
Receptor Subtype/PreparationSpeciesIC₅₀ / KiReference(s)
Adult muscle nAChR (ε-subunit)Mouse50 nM (IC₅₀)[13]
Fetal muscle nAChR (γ-subunit)MouseLow affinity[13]
α-ε subunit interfaceMouseHigh affinity (2100-fold higher than α-δ)[1]
α-δ subunit interfaceMouseLow affinity[1]
nAChRRatLow affinity (100-fold lower than mouse)[1]
nAChRHumanLow affinity (100-fold lower than mouse)[1]
Modulatory Effects of this compound-1 on GABA-A Receptors
Receptor PreparationSpeciesEffectIC₅₀ / EC₅₀Reference(s)
GABA-A receptors in nucleus accumbens neuronsNeonatal RatInhibition of GABA-induced current2.5 µM (IC₅₀)[3]

Signaling Pathways

This compound-1 Inhibition of Nicotinic Acetylcholine Receptor Signaling

This compound-1 acts as a competitive antagonist at the postsynaptic muscle nAChR. It binds to the acetylcholine binding sites, preventing the binding of acetylcholine and subsequent depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane A Action Potential B ACh Release A->B C ACh B->C E nAChR C->E Binds D This compound-1 D->E Blocks F Ion Channel Opening E->F Activates G Muscle Depolarization F->G H Muscle Contraction G->H

Caption: this compound-1 blocks nAChR signaling at the NMJ.

This compound-1 Modulation of GABA-A Receptor Signaling

This compound-1 can allosterically modulate GABA-A receptors, which are ligand-gated chloride ion channels. In some neuronal populations, it inhibits GABA-induced currents, leading to a reduction in neuronal inhibition.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane A GABA Release B GABA A->B D GABA-A Receptor B->D Binds C This compound-1 C->D Modulates E Chloride Influx D->E Activates F Hyperpolarization E->F G Neuronal Inhibition F->G

Caption: this compound-1 modulates GABA-A receptor signaling.

Conclusion

This compound-1 is a highly selective and potent tool for the study of adult muscle-type nAChRs. The protocols and data presented in this document are intended to provide researchers with the necessary information to prepare stable this compound-1 solutions and effectively utilize them in a variety of experimental paradigms to investigate neuromuscular transmission and synaptic function. Careful adherence to these guidelines will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

waglerin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Waglerin-1, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound-1 and what is its primary mechanism of action?

A1: this compound-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper (Tropidolaemus wagleri).[1] It functions as a competitive antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[2][3][4] By binding to the receptor, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting neuromuscular transmission and causing muscle relaxation.[1][5]

Q2: What are the physicochemical properties of this compound-1 relevant to its solubility?

A2: The amino acid sequence of this compound-1 is GGKPDLRPCHPPCHYIPRPKPR. It is a highly basic peptide, a property attributed to its high content of basic amino acid residues.[6] The predicted isoelectric point (pI) for a similar 24-amino acid this compound peptide is 9.69.[7] Peptides generally exhibit their lowest solubility in solutions where the pH is close to their pI.

Q3: In what buffer has this compound-1 been shown to be soluble?

A3: Recombinant this compound-1 has been successfully prepared and is stable in a solution of 50 mM NaHepes buffer at pH 7.5, containing 300 mM NaCl, at a concentration of 0.4 mg/mL.[1][5]

Q4: What are the recommended storage conditions for this compound-1?

A4: For long-term storage, lyophilized this compound-1 should be kept at -20°C or -80°C. Once reconstituted in a buffer, it is best to make aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or below. A recombinant form of this compound-1 is noted to be stable for 12 months when stored at 4°C.[5]

Troubleshooting Guide for this compound-1 Solubility

This guide addresses common issues encountered when dissolving this compound-1 in aqueous buffers.

Problem 1: Lyophilized this compound-1 powder does not dissolve in my neutral pH buffer (e.g., PBS pH 7.4).

  • Cause: this compound-1 is a basic peptide with a predicted high isoelectric point (pI ≈ 9.69).[7] At neutral pH, the peptide may not have a sufficient net positive charge to facilitate strong interactions with water molecules, leading to poor solubility.

  • Solution:

    • Use an acidic buffer: Try dissolving this compound-1 in a slightly acidic buffer (e.g., pH 4-6). The acidic environment will ensure that the basic residues (Lys, Arg, His) are fully protonated, leading to a higher net positive charge and improved solubility.

    • Initial dissolution in a small amount of weak acid: First, dissolve the peptide in a small volume of 10-25% acetic acid, and then dilute it to the desired final concentration with your experimental buffer.

    • Sonication: Brief sonication can help to break up small aggregates and promote dissolution. Use a bath sonicator or a probe sonicator on a low setting for short bursts (e.g., 3 times for 10 seconds), keeping the sample on ice to prevent heating.

Problem 2: After dissolving this compound-1, the solution appears cloudy or forms a precipitate over time.

  • Cause: This may be due to aggregation of the peptide. Peptide aggregation can be influenced by concentration, pH, temperature, and the ionic strength of the buffer. For synthetic this compound-1, concentrations above 1 mg/mL at an alkaline pH (e.g., 8.3) have been observed to form other molecular species, which could be aggregates.

  • Solution:

    • Centrifugation: If a precipitate has formed, centrifuge the tube to pellet the insoluble material. Use the supernatant for your experiment, but be aware that the concentration of soluble this compound-1 will be lower than intended. It is advisable to determine the concentration of the supernatant (e.g., by UV-Vis spectroscopy if the peptide contains aromatic residues, or by a peptide quantification assay).

    • Re-evaluation of buffer conditions: The chosen buffer may not be optimal for this compound-1 stability. Consider using the validated buffer system: 50 mM NaHepes, pH 7.5, with 300 mM NaCl.[1][5] The presence of a moderate salt concentration can sometimes help to prevent aggregation.

    • Lower the concentration: If experimentally feasible, try working with a lower concentration of this compound-1.

Problem 3: I am concerned about the stability of the disulfide bond in this compound-1 during dissolution.

  • Cause: this compound-1 contains a single intramolecular disulfide bond that is critical for its biological activity.[8] Harsh dissolution conditions or the presence of reducing agents can disrupt this bond.

  • Solution:

    • Avoid reducing agents: Ensure that your buffers are free from reducing agents like DTT or β-mercaptoethanol, unless the experimental design specifically requires a reduced peptide.

    • Use oxygen-free buffers: For peptides containing cysteine, it is recommended to use oxygen-free buffers to prevent oxidation, which can lead to the formation of intermolecular disulfide bonds and aggregation.

Quantitative Data Summary

ParameterValue/ConditionSource
Validated Solubility 0.4 mg/mL[1][5]
Buffer System 50 mM NaHepes, 300 mM NaCl[1][5]
pH 7.5[1][5]
Predicted Isoelectric Point (pI) ~9.69[7]
Condition for Potential Aggregation > 1 mg/mL at pH 8.3 (for synthetic this compound-1)

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound-1

This protocol provides a general procedure for dissolving lyophilized this compound-1.

  • Equilibration: Before opening, allow the vial of lyophilized this compound-1 to warm to room temperature to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is at the bottom.

  • Solvent Selection:

    • Primary recommendation: Start with a slightly acidic, sterile buffer (e.g., 20 mM sodium acetate, pH 5.0).

    • Alternative for difficult-to-dissolve peptide: Use a minimal amount of 10% acetic acid to initially dissolve the peptide.

  • Reconstitution:

    • Add the desired volume of the chosen solvent to the vial to achieve the target concentration.

    • Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing as this can cause aggregation.

    • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[9]

  • Visual Inspection: A successfully reconstituted solution should be clear and free of particulates.

  • Troubleshooting Insolubility: If the peptide does not fully dissolve:

    • Briefly sonicate the solution in an ice bath for 10-15 second intervals.

    • If the solution remains cloudy, it may be necessary to use a different solvent system or accept that the maximum solubility in the current buffer has been reached.

  • Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound-1 Action

Waglerin1_Signaling_Pathway cluster_synapse Neuromuscular Junction cluster_receptor Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR nAChR α ε Ion Channel ACh->nAChR:f1 Binds Waglerin1 This compound-1 Waglerin1->nAChR:f2 Binds (Competitive Antagonist) No_Depolarization No Depolarization Muscle Relaxation Ion_Influx Na+ Influx K+ Efflux nAChR:f3->Ion_Influx Opens nAChR->No_Depolarization Channel Remains Closed Depolarization Muscle Depolarization & Contraction Ion_Influx->Depolarization

Caption: Competitive antagonism of the nAChR by this compound-1.

Experimental Workflow for Troubleshooting Solubility

Troubleshooting_Workflow start Start: Reconstitute Lyophilized this compound-1 dissolve_neutral Attempt to dissolve in neutral buffer (pH 7.4) start->dissolve_neutral check_solubility Is the solution clear? dissolve_neutral->check_solubility success Success! Proceed with experiment. check_solubility->success Yes cloudy_solution Problem: Cloudy Solution or Precipitate check_solubility->cloudy_solution No troubleshoot_options Troubleshooting Steps cloudy_solution->troubleshoot_options use_acidic_buffer Use slightly acidic buffer (pH 4-6) troubleshoot_options->use_acidic_buffer dissolve_in_acid Initial dissolution in 10% Acetic Acid troubleshoot_options->dissolve_in_acid sonicate Brief sonication on ice troubleshoot_options->sonicate recheck_solubility Re-check for clarity use_acidic_buffer->recheck_solubility dissolve_in_acid->recheck_solubility sonicate->recheck_solubility recheck_solubility->success Yes still_insoluble Still Insoluble recheck_solubility->still_insoluble No final_options Considerations still_insoluble->final_options lower_concentration Lower peptide concentration final_options->lower_concentration change_buffer Change buffer system (e.g., HEPES with NaCl) final_options->change_buffer

Caption: Logical workflow for troubleshooting this compound-1 solubility issues.

References

Waglerin Peptide Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with waglerin peptides, ensuring their stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preventing this compound peptide degradation.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Loss of Peptide Activity - Enzymatic Degradation: Proteases in the experimental system (e.g., cell culture media, tissue homogenates) can cleave the peptide. This compound-1 (B1151378) is known to be cleaved by chymotrypsin.[1] - Chemical Degradation: Hydrolysis, oxidation, or deamidation can occur depending on the solution's pH, temperature, and exposure to oxygen and light. - Dimerization: At concentrations greater than approximately 1.5 mg/mL, this compound-1 can form non-toxic dimers through intermolecular disulfide bonds.[2]- Add a broad-spectrum protease inhibitor cocktail to your solution.[3] - Maintain a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis. - Prepare solutions fresh and use them promptly. - Work with peptide concentrations at or below 1 mg/mL to avoid dimerization. If dimerization is suspected, the addition of a reducing agent like β-mercaptoethanol at an alkaline pH can help revert it to the monomeric form.[2]
Precipitation of Peptide - Incorrect Solvent: The peptide may not be fully soluble in the chosen solvent. - pH at Isoelectric Point: The peptide is least soluble at its isoelectric point (pI). - Aggregation: Hydrophobic interactions can lead to aggregation and precipitation.- Test solubility in a small aliquot first. Start with sterile, distilled water. If the peptide has a net positive charge, a small amount of acetic acid can aid dissolution. For net negative charges, a dilute ammonium (B1175870) hydroxide (B78521) solution may be used. - Adjust the pH of the buffer to be at least one unit away from the peptide's pI. - Use surfactants like Polysorbate 80 to reduce aggregation.[4]
Inconsistent HPLC Results - Peptide Adsorption: Peptides can adsorb to the surfaces of plasticware or glass vials. - Inconsistent Sample Preparation: Variations in dissolution time, temperature, or vortexing can affect peptide stability and concentration. - Degradation During Analysis: The mobile phase composition or temperature of the HPLC system could be contributing to on-column degradation.- Use low-adsorption vials, especially for dilute solutions. - Standardize the sample preparation protocol. - Ensure the mobile phase is compatible with the peptide's stability. For instance, using 0.1% trifluoroacetic acid (TFA) in the mobile phase can help maintain peptide integrity. The reduced form of synthetic this compound I has been shown to be stable in 0.1% TFA at 4°C for at least 3 months.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound peptides in solution?

A1: For general peptide stability, a slightly acidic pH of 5-6 is often recommended to minimize hydrolysis and deamidation.[5] It is important to note that the formation of the critical intramolecular disulfide bond in this compound-1 occurs readily at an alkaline pH of 8.3.[1] Therefore, the optimal pH depends on whether you are working with the reduced or oxidized form of the peptide. For long-term storage of the active, disulfide-bonded form, a slightly acidic to neutral pH in a suitable buffer is advisable. A specific formulation for recombinant this compound-1 using 50 mM NaHepes buffer at pH 7.5 with 300 mM NaCl has been reported to be stable for 12 months at 4°C.[6][7][8]

Q2: How does temperature affect the stability of this compound peptides?

A2: Higher temperatures accelerate chemical degradation reactions such as hydrolysis, oxidation, and deamidation. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, it is best to store lyophilized peptide at -20°C or -80°C and to store solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: My this compound peptide solution was left at room temperature. Is it still viable?

A3: The viability of the peptide will depend on the duration of exposure, the solution's pH, and exposure to light and oxygen. While lyophilized peptides can be stable for weeks at room temperature, peptides in solution are significantly less stable.[9] It is highly recommended to perform a functional assay or analytical check (e.g., HPLC) to determine the integrity and activity of the peptide before proceeding with critical experiments.

Q4: Can I use a protease inhibitor cocktail to prevent this compound degradation?

A4: Yes, using a broad-spectrum protease inhibitor cocktail is a recommended strategy to prevent enzymatic degradation, especially when working with biological samples like cell lysates or tissue extracts that contain endogenous proteases.[3] Since this compound-1 is susceptible to cleavage by chymotrypsin, ensuring your cocktail is effective against serine proteases is beneficial.[1]

Q5: How can I prevent oxidation of my this compound peptide?

A5: To prevent oxidation, particularly of cysteine and methionine residues, it is advisable to handle the peptide under an inert gas like argon or nitrogen.[9] Using deoxygenated solvents for reconstitution and adding antioxidants such as ascorbic acid or methionine to the solution can also be effective.[4][10] Storing the peptide protected from light will also minimize photo-oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for this compound-1

This protocol outlines a general method for assessing the stability of this compound-1 in solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound-1 in a suitable solvent (e.g., sterile water with 0.1% TFA) at a concentration of 1 mg/mL.

  • Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different pH values, temperatures).

2. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at a controlled temperature.

  • Oxidation: Add 3% hydrogen peroxide to the peptide solution and incubate at room temperature.

  • Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Photostability: Expose the peptide solution to a light source (e.g., UV lamp).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench any reactions if necessary (e.g., neutralize acid/base) and store samples at -80°C until analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 18% to 35% Mobile Phase B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210-220 nm.[1]

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Quantify the peak area of the intact this compound-1 at each time point.

  • Calculate the percentage of this compound-1 remaining relative to the initial time point (T=0).

  • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

This compound Signaling Pathways

This compound peptides primarily exert their effects by acting as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) and have also been shown to interact with GABA-A receptors.

Waglerin_Signaling cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_GABA GABA-A Receptor Pathway Waglerin1 This compound-1 nAChR nAChR (α-ε subunit) Waglerin1->nAChR Antagonist (Blocks ACh binding) IonChannel_nAChR Na+ Influx nAChR->IonChannel_nAChR Opens Channel ACh Acetylcholine ACh->nAChR Binds & Activates MuscleContraction Muscle Contraction IonChannel_nAChR->MuscleContraction Depolarization Waglerin2 This compound-1 GABA_A_R GABA-A Receptor Waglerin2->GABA_A_R Depresses Current IonChannel_GABA Cl- Influx GABA_A_R->IonChannel_GABA Opens Channel GABA GABA GABA->GABA_A_R Binds & Activates NeuronalInhibition Neuronal Inhibition IonChannel_GABA->NeuronalInhibition Hyperpolarization

Caption: this compound-1 signaling at nAChR and GABA-A receptors.

Experimental Workflow for Stability Assessment

A systematic workflow is crucial for accurately assessing the stability of this compound peptides.

Stability_Workflow start Start: Lyophilized this compound Peptide reconstitute Reconstitute in appropriate buffer/solvent start->reconstitute stress Apply Stress Conditions (pH, Temp, Oxidation, Light) reconstitute->stress sampling Collect samples at defined time points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify remaining peptide and identify degradation products analysis->data end End: Determine Degradation Rate and Pathway data->end

Caption: Workflow for this compound peptide stability testing.

References

Technical Support Center: Optimizing Waglerin for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful determination of Waglerin's half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a family of peptide toxins originally isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri).[1][2][3] The most studied, this compound-1, is a 22-amino acid peptide that acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR).[3][4] It specifically blocks the mature, epsilon (ε) subunit-containing muscle nAChR at the neuromuscular junction, thereby inhibiting acetylcholine from binding and preventing muscle contraction.[5][6][7] This blockade can lead to paralysis and, at high doses, respiratory failure.[1][8] Some evidence also suggests it may interact with GABA-A receptors.[1]

Q2: How should I properly store and handle this compound-1?

A2: Recombinant this compound-1 is typically supplied in a buffered solution (e.g., 50 mM NaHepes, pH 7.5, 300 mM NaCl).[1][2] For optimal stability, it should be stored at 4°C, where it is reported to be stable for up to 12 months.[1] Avoid repeated freeze-thaw cycles. When preparing solutions, use high-quality, sterile laboratory reagents and follow standard aseptic techniques to prevent contamination.

Q3: What is a good starting concentration range for my IC50 experiment?

A3: The effective concentration of this compound-1 is highly dependent on the experimental model, particularly the species from which the target cells or receptors are derived. For mouse-derived muscle cells or receptors, an IC50 of approximately 50 nM has been reported.[5] A concentration of 1 µM can achieve nearly complete inhibition in this model.[5] Therefore, a good starting point for a serial dilution series would bracket this range, for example, from 1 nM to 10 µM.

Q4: I am not observing any inhibitory effect of this compound on my cells. What are the possible reasons?

A4: This is a common issue and can be attributed to several factors:

  • Species Specificity: this compound-1 exhibits strong species selectivity, with a significantly higher affinity for mouse nAChRs than for those from rats or humans.[9][4] Rat-derived cells are particularly resistant to this compound-1's effects.[8] Ensure your cell line is appropriate (e.g., of murine origin) and expresses the mature (ε-subunit) form of the nAChR.

  • Receptor Subunit Composition: this compound-1 selectively blocks the adult form of the nAChR which contains the epsilon (ε) subunit.[5][7] Neonatal or fetal cell lines that express the gamma (γ) subunit instead of the epsilon subunit will be resistant.[5][6]

  • Peptide Integrity: Verify that the peptide has been stored correctly and has not degraded. If in doubt, use a fresh vial or lot-test the peptide's activity on a known sensitive cell line.

  • Assay Conditions: Ensure that the incubation time is sufficient for the peptide to exert its effect and that other assay components are not interfering with the peptide's function.

Data and Experimental Protocols

Quantitative Data Summary

For ease of reference, key quantitative data for this compound-1 are summarized below.

Table 1: Properties and Storage of this compound-1

PropertyValueSource
Source Tropidolaemus wagleri (Wagler's Pit Viper)[1][2]
Molecular Target Nicotinic Acetylcholine Receptor (nAChR), ε-subunit[3][5][7]
Mechanism Competitive Antagonist[4]
Supplied Form In buffered solution (e.g., 50 mM NaHepes, 300 mM NaCl)[1]
Storage Temp. 4°C[1]
Stability 12 months at 4°C[1]

Table 2: Reported In Vitro Efficacy of this compound-1

ParameterValueExperimental ModelSource
IC50 50 nMAcetylcholine response, adult wild-type mouse end-plate[5]
Effective Conc. 1 µMDecreased ACh response to 4% of control, adult mouse[5]
Effective Conc. 4 µMReversible block of mouse phrenic nerve-diaphragm twitch[8]
Ineffective Conc. Up to 40 µMNo block of indirect twitch in rat diaphragm[8]
Detailed Experimental Protocol: IC50 Determination via MTT Assay

This protocol provides a standard methodology for determining the IC50 of this compound-1 on adherent, nAChR-expressing cells of murine origin.

Materials:

  • This compound-1 stock solution

  • Appropriate murine cell line (e.g., C2C12 myotubes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and growth.[10][11]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound-1 in complete medium. An example range is 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM, and 0 nM (vehicle control).

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate this compound-1 dilution to each well. Include a vehicle-only control. Each concentration should be tested in triplicate. Incubate for the desired treatment period (e.g., 24-48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate gently for 10 minutes to fully dissolve the crystals.[10]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[10]

  • Data Analysis:

    • Average the absorbance readings for the triplicate wells.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 - [ (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) ] * 100.

    • Plot the % Inhibition against the logarithm of the this compound-1 concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to fit the curve and determine the IC50 value.[12]

Visual Guides and Workflows

Signaling Pathway of this compound-1

Waglerin_Pathway cluster_NMJ Neuromuscular Junction ACh Acetylcholine nAChR nAChR (ε-subunit) ACh->nAChR:port Binds & Activates Muscle Muscle Cell nAChR->Muscle Ion Influx & Depolarization Contraction Contraction Muscle->Contraction Leads to This compound This compound-1 This compound->nAChR:port Competitively Blocks

Caption: Competitive antagonism of the nAChR by this compound-1 at the neuromuscular junction.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells 4. Add Dilutions to Cells Prepare_Dilutions->Treat_Cells Incubate_48h 5. Incubate 24-48h Treat_Cells->Incubate_48h Add_MTT 6. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 7. Incubate 4h Add_MTT->Incubate_4h Add_DMSO 8. Solubilize with DMSO Incubate_4h->Add_DMSO Read_Plate 9. Read Absorbance Add_DMSO->Read_Plate Analyze 10. Plot & Calculate IC50 Read_Plate->Analyze

Caption: Step-by-step workflow for determining this compound-1 IC50 using an MTT assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start High Variability or No Effect? Check_Species Is the cell line of murine origin? Start->Check_Species No/Low Effect Check_Technique Review Assay Technique: - Inconsistent cell seeding? - Pipetting errors? - Edge effects on plate? Start->Check_Technique High Variability Check_Subunit Does it express the adult (ε) nAChR subunit? Check_Species->Check_Subunit Yes Wrong_Species Result: Resistance likely. Action: Switch to a mouse cell line. Check_Species->Wrong_Species No Verify_Conc Action: Verify this compound concentration and integrity. Check storage conditions. Check_Subunit->Verify_Conc Yes Wrong_Subunit Result: Resistance likely. Action: Confirm receptor subtype expression (e.g., via RT-PCR). Check_Subunit->Wrong_Subunit No/Unknown Improve_Technique Action: Use multichannel pipettes, avoid outer wells, ensure homogenous cell suspension. Check_Technique->Improve_Technique

Caption: A logical guide for troubleshooting common issues in this compound IC50 experiments.

References

troubleshooting non-specific binding of waglerin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for waglerin peptides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments, with a specific focus on non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is This compound-1 (B1151378) and what are its primary molecular targets?

This compound-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper (Tropidolaemus wagleri).[1][2][3] It functions as a competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR).[1][4][5] Its primary target is the adult form of the nAChR, where it binds with very high selectivity and affinity to the interface between the alpha and epsilon (α-ε) subunits.[2][6][7][8] There is also evidence to suggest that this compound-1 can interact with GABA-A receptors, which could be a factor in some experimental systems.[1][3][4]

Q2: What is non-specific binding (NSB) and why is it problematic?

Non-specific binding (NSB) refers to the adhesion of a ligand, such as this compound, to surfaces or molecules other than its intended biological target.[9][10] This can include binding to plastic labware (microplates, tubes), filter membranes, or other proteins in your sample.[9][11] NSB is a significant problem because it can lead to high background signals, which obscure the true specific binding events.[11] This reduces assay sensitivity and can lead to the inaccurate calculation of important parameters like binding affinity (Kd) and receptor density (Bmax), ultimately compromising the reliability of your data.[9][12]

Q3: What are the main causes of non-specific binding for peptides like this compound?

The primary drivers of non-specific binding for peptides are multifaceted and often stem from the peptide's physicochemical properties and its interaction with experimental surfaces.[10] Key causes include:

  • Hydrophobic Interactions : Peptides containing hydrophobic amino acid residues can readily adhere to the surfaces of standard polystyrene labware.[9][13]

  • Electrostatic Interactions : Charged residues on the peptide can interact with charged surfaces, leading to unwanted binding. The overall charge of the peptide is dependent on the buffer's pH.[13][14]

  • Insufficient Blocking : Failure to adequately block all potential non-specific binding sites on assay surfaces (e.g., microplate wells) allows the peptide to adhere.[9][15]

  • Inappropriate Buffer Composition : The pH, ionic strength, and absence of detergents in assay and wash buffers can fail to prevent or disrupt non-specific interactions.[9][13]

Troubleshooting Guide for Non-Specific Binding

If you are experiencing high background signals, poor reproducibility, or results that do not fit expected binding models, non-specific binding is a likely culprit. Follow this troubleshooting workflow to diagnose and mitigate the issue.

Step 1: Review and Optimize Your Blocking Protocol

Q4: My background signal is very high. How can I be sure my blocking step is effective?

An inadequate blocking step is a common source of high NSB. The blocking agent's purpose is to saturate all potential non-specific binding sites on your assay plate or membrane before the this compound peptide is introduced.

Recommended Actions:

  • Change Blocking Agent : If you are using one type of protein blocker, try another. The most common are Bovine Serum Albumin (BSA) and non-fat dry milk or casein.[11][15]

  • Increase Blocker Concentration : The optimal concentration needs to be determined empirically. Try increasing the concentration of your blocking agent (e.g., from 1% to 3% or 5% BSA).

  • Extend Incubation Time : Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete surface coverage.

Step 2: Optimize Washing Steps

Q5: I've improved my blocking, but the high background persists. How can I optimize my wash protocol?

Insufficient washing can leave behind unbound or weakly associated this compound, contributing to a high background signal.

Recommended Actions:

  • Increase the Number of Washes : Simply increasing the number of wash cycles (e.g., from 3 to 5 or 6) can be highly effective.[9]

  • Add a Detergent to the Wash Buffer : Including a small amount of a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), can disrupt weak hydrophobic interactions without affecting specific binding.[13][14]

  • Increase Wash Volume and Include a Soaking Step : Ensure the entire surface is washed by using a sufficient volume. Allowing the wash buffer to sit in the wells for a few minutes during each wash can improve the removal of non-specifically bound molecules.[9][11]

Step 3: Modify Buffer Composition

Q6: My blocking and washing seem robust, but I still see evidence of NSB. Can I adjust my assay buffers?

Yes, the composition of your assay and dilution buffers can be modified to create an environment less favorable for non-specific interactions.[9][13]

Recommended Actions:

  • Adjust pH : The overall charge of this compound and interacting surfaces is pH-dependent. Adjusting the pH of your buffer towards the isoelectric point of the peptide can minimize electrostatic interactions.[13][14]

  • Increase Salt Concentration : Increasing the ionic strength of the buffer by adding NaCl (e.g., from 150 mM to 300-500 mM) can create a shielding effect that masks electrostatic charges, thereby reducing charge-based NSB.[13][14]

  • Include Additives : In addition to detergents, including blocking proteins like BSA (e.g., 0.1% - 1%) directly in your assay buffer can act as a "carrier protein" and further reduce this compound's adherence to surfaces.[14]

Troubleshooting Strategy Summary
Strategy Parameter to Modify Typical Starting Range Principle of Action Reference(s)
Blocking Agent TypeBSA, Casein, Non-fat Dry MilkSaturates non-specific sites on surfaces.[11][15]
Concentration1% - 5% (w/v)Ensures complete coverage of surfaces.[14]
Incubation Time1 hour to OvernightAllows sufficient time for the blocker to adsorb.-
Washing Number of Washes3 - 6 cyclesDilutes and removes unbound/weakly bound peptide.[9]
Detergent (e.g., Tween-20)0.05% - 0.1% (v/v)Disrupts weak hydrophobic interactions.[13]
Buffer Salt (NaCl)150 mM - 500 mMShields electrostatic interactions.[13][14]
Composition pHVariable (near peptide pI)Minimizes net charge of the peptide.[13][14]
Additives (e.g., BSA)0.1% - 1% (w/v)Acts as a carrier protein to reduce surface adhesion.[14]
Assay Surface Plate/Tube TypeLow-binding plastics, glassProvides a more hydrophilic surface, reducing hydrophobic interactions.[11][16]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow A High Background Signal (Suspected NSB) B Step 1: Optimize Blocking - Change Agent - Increase Concentration - Extend Time A->B G Issue Persists B->G Check Signal C Step 2: Optimize Washing - Increase Wash Cycles - Add Detergent - Include Soak Time H Issue Persists C->H Check Signal D Step 3: Modify Buffer - Increase Salt (NaCl) - Adjust pH - Use Additives (BSA) I Issue Persists D->I Check Signal E Step 4: Evaluate Surfaces - Use Low-Binding Plates - Pre-treat surfaces F Issue Resolved G->C Persists G->F Resolved H->D Persists H->F Resolved I->E Persists I->F Resolved

Caption: A step-by-step workflow for troubleshooting non-specific binding.

This compound-1 Signaling Pathway at the NMJ

Waglerin_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Muscle Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (α₂βδε subunits) ACh->nAChR Binds IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺ Influx Contraction Muscle Contraction Depolarization->Contraction Initiates This compound This compound-1 This compound->nAChR Blocks (Antagonist)

Caption: this compound-1 competitively antagonizes the nAChR, blocking muscle contraction.

Key Experimental Protocols

Protocol 1: General Radioligand Receptor Binding Assay

This protocol provides a framework for a competitive binding assay to determine the affinity of unlabeled this compound by measuring its ability to displace a known radiolabeled ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin) from nAChRs.

Materials:

  • Assay Buffer : e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Blocking/Assay Additive : 0.1% - 1% Bovine Serum Albumin (BSA).

  • Wash Buffer : Ice-cold Assay Buffer, optionally with 0.1% Tween-20.

  • Receptor Source : Membrane preparations from cells expressing nAChRs or tissue homogenates.

  • Radioligand : Labeled antagonist (e.g., ¹²⁵I-α-bungarotoxin) at a concentration at or below its Kd.

  • Cold Ligand : Unlabeled this compound-1 (competitor) at a range of concentrations.

  • Non-Specific Binding Control : High concentration of a non-radiolabeled ligand (e.g., 1 mM nicotine) to saturate specific sites.[11]

  • Assay Plates : Low-binding 96-well plates.

  • Filtration System : Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[11]

Methodology:

  • Plate Setup : Prepare a 96-well plate. Add Assay Buffer to all wells.

  • Add Components :

    • Total Binding Wells : Add receptor membranes and the radioligand.

    • Non-Specific Binding (NSB) Wells : Add receptor membranes, the radioligand, and a saturating concentration of the cold ligand (e.g., nicotine).[11]

    • Competition Wells : Add receptor membranes, the radioligand, and varying concentrations of unlabeled this compound-1.

  • Incubation : Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the bound from the free radioligand.

  • Washing : Wash the filters multiple times (e.g., 4-5 times) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[11]

  • Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding : Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve : Plot the percentage of specific binding against the logarithm of the this compound-1 concentration.

  • Determine IC₅₀ : Use non-linear regression to fit the data and calculate the IC₅₀ value (the concentration of this compound-1 that displaces 50% of the radioligand).

This compound-1 Binding Affinity Data

This compound-1 exhibits significant species and subunit selectivity.

Receptor Type Species Binding Interface Relative Affinity Reference(s)
Muscle nAChRMouseα-εVery High (IC₅₀ ~50 nM)[2][8]
Muscle nAChRMouseα-δ~2100-fold lower than α-ε[2]
Muscle nAChRRatα-ε~100-fold lower than mouse[2]
Muscle nAChRHumanα-ε~100-fold lower than mouse[2]
Fetal nAChRMouseα-γVery Low[5][6]

References

waglerin stability at different temperatures and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of waglerin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the handling and analysis of this peptide.

Stability of this compound: Summary of Known Conditions

While comprehensive quantitative data on the degradation kinetics of this compound at various temperatures and pH values are not extensively published, the following table summarizes the currently available information on its stability under specific conditions.

Product FormTemperaturepHBuffer/SolventDurationStability Notes
Recombinant this compound-14°C7.550 mM NaHepes, 300 mM NaCl12 monthsStable under recommended storage conditions.
Reduced (cysteine-containing) synthetic this compound I4°CAcidic0.1% Trifluoroacetic acid (TFA)At least 3 monthsThe reduced form is stable in acidic solution.
Synthetic this compound I dimerAlkaline pHAlkalineNot specifiedNot specifiedThe inactive dimer can be converted to the active monomeric form.
This compound peptides (general)Not specifiedNot specifiedNot specifiedNot specifiedGenerally considered to be thermostable peptides.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound at different temperatures and pH values using High-Performance Liquid Chromatography (HPLC). Researchers should adapt this protocol to their specific experimental needs.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ultrapure water or a low-concentration organic solvent).

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Dilute the this compound stock solution into each pH buffer to the desired final concentration.

2. Incubation:

  • Aliquot the this compound solutions for each pH condition into separate vials for each time point and temperature to be tested.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

3. Sampling and Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove the respective vials from incubation.

  • If necessary, quench any potential degradation reactions by freezing the sample or adding a suitable quenching agent.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC) to determine the percentage of intact this compound remaining. A C18 column is often suitable for peptide analysis.

  • The mobile phase typically consists of a gradient of acetonitrile (B52724) in water with an ion-pairing agent like TFA.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Plot the percentage of remaining this compound against time for each temperature and pH condition to determine the degradation kinetics.

experimental_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation waglerin_stock This compound Stock Solution dilution Dilute this compound into Buffers waglerin_stock->dilution ph_buffers Prepare pH Buffers (e.g., 3, 5, 7, 9) ph_buffers->dilution aliquot Aliquot Samples for Time Points dilution->aliquot incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sampling Collect Samples at Time Points incubate->sampling hplc RP-HPLC Analysis sampling->hplc quantify Quantify Remaining Peptide hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing this compound stability.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no recovery of this compound in initial sample (Time 0) - Adsorption to container surfaces.- Precipitation out of solution.- Use low-protein-binding microcentrifuge tubes.- Ensure the pH of the buffer is not close to this compound's isoelectric point (pI).- Check the solubility of this compound in the chosen buffer.
Rapid degradation observed at all pH and temperature conditions - Presence of proteases in the sample or reagents.- High concentration of reactive species in the buffer.- Use sterile, protease-free reagents and water.- Consider adding a protease inhibitor cocktail as a control.- Ensure buffer components are stable and of high purity.
Inconsistent or variable HPLC results - Inconsistent sample injection volume.- Column degradation.- Mobile phase inconsistency.- Use an autosampler for precise injections.- Use a guard column and ensure the mobile phase pH is compatible with the column.- Prepare fresh mobile phases daily.
Formation of multiple peaks in HPLC chromatogram over time - Degradation into multiple products (e.g., hydrolysis, oxidation, deamidation).- Aggregation.- Use mass spectrometry (LC-MS) to identify the degradation products.- Analyze samples by size-exclusion chromatography (SEC) to detect aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or below. Recombinant this compound-1 in a pH 7.5 buffer is reported to be stable for up to 12 months at 4°C.

Q2: Is this compound stable to freeze-thaw cycles?

A2: While specific data for this compound is unavailable, it is generally recommended to avoid repeated freeze-thaw cycles for peptides as this can lead to degradation and aggregation. It is best to aliquot the peptide solution into single-use volumes.

Q3: How does pH affect the stability of this compound?

A3: The stability of peptides is often pH-dependent. While detailed studies on this compound are limited, it is known that the reduced form is stable in acidic conditions (0.1% TFA). At alkaline pH, the inactive dimer of synthetic this compound I can convert to the active monomer, indicating that pH can influence its structure and activity. For experimental work, it is crucial to determine the optimal pH for stability.

Q4: What are the primary degradation pathways for this compound?

A4: Like other peptides, this compound is susceptible to common degradation pathways such as hydrolysis (cleavage of the peptide bond), oxidation (particularly of methionine or cysteine residues if present and not in a disulfide bond), and deamidation (of asparagine and glutamine residues). The presence of a disulfide bond in this compound I suggests that oxidation of the free cysteines is less of a concern in the native form.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The most common method for monitoring peptide stability is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the degradation products.

logical_relationships cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_outcomes Potential Outcomes Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Deamidation Deamidation Temperature->Deamidation Aggregation Aggregation Temperature->Aggregation pH pH pH->Hydrolysis pH->Deamidation pH->Aggregation Buffer Buffer Composition Buffer->Hydrolysis Proteases Protease Contamination Proteases->Hydrolysis Loss_Activity Loss of Biological Activity Hydrolysis->Loss_Activity Oxidation Oxidation Oxidation->Loss_Activity Altered_Structure Altered Structure Deamidation->Altered_Structure Aggregation->Loss_Activity Inaccurate_Results Inaccurate Experimental Results Loss_Activity->Inaccurate_Results Altered_Structure->Loss_Activity

Caption: Factors influencing this compound stability.

Waglerin Peptide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical synthesis of waglerin peptides.

Frequently Asked Questions (FAQs)

Q1: What are this compound peptides and why are they of research interest?

A1: Waglerins are a group of small, proline-rich peptides (typically 22-24 amino acids) originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri.[1][2] They are potent neurotoxins that act as antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) and may also interact with GABA-A receptors.[1] Their high specificity and potency make them valuable tools for neuroscience research and potential leads for drug development.

Q2: What is the most critical structural feature of this compound peptides for their biological activity?

A2: The single intramolecular disulfide bond is critical for the bioactivity of waglerins.[3] Synthetic analogs where the two cysteine residues are replaced by alanine (B10760859) are non-toxic, demonstrating the essential role of this bond in maintaining the peptide's active conformation.[3]

Q3: What are the main challenges in synthesizing this compound peptides?

A3: The primary challenges stem from their specific amino acid composition. Key difficulties include:

  • Proline-Rich Sequence : The high proline content (over 30%) can lead to inefficient coupling reactions and the formation of diketopiperazines, especially at the dipeptide stage.[2][4]

  • Hydrophobicity & Aggregation : Certain sequences within the peptide can be hydrophobic, leading to peptide aggregation on the solid-phase resin.[5][6] This can block reactive sites, leading to incomplete reactions and lower yields.[6]

  • Disulfide Bond Formation : Correctly forming the single intramolecular disulfide bond is a crucial final step. Improper conditions can lead to the formation of inactive intermolecular dimers or other byproducts.[7]

  • Achieving High Purity : The presence of deletion sequences, byproducts from side reactions, and incorrectly folded peptides necessitates robust purification protocols, typically involving reverse-phase HPLC.[5][7]

Troubleshooting Guide

Problem 1: Low crude peptide yield after solid-phase synthesis.

Cause & Solution

  • Peptide Aggregation : This is a common issue with hydrophobic or "difficult" sequences, leading to poor solvation and incomplete coupling or deprotection steps.[5][6]

    • Solution 1 : Switch the primary synthesis solvent from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which can improve solvation of hydrophobic peptides.[8]

    • Solution 2 : Incorporate "chaotropic" salts like CuLi or NaClO4 into the synthesis protocol to disrupt the hydrogen bonds that cause aggregation.[4]

    • Solution 3 : Synthesize the peptide at a higher temperature to reduce secondary structure formation.[4]

    • Solution 4 : Use a low-substitution resin to increase the distance between peptide chains, minimizing intermolecular interactions.[4]

  • Inefficient Coupling : The proline-rich nature of waglerins can hinder coupling efficiency.[2]

    • Solution 1 : Double-couple problematic amino acids. After the initial coupling reaction, repeat the step with a fresh solution of activated amino acid.[8]

    • Solution 2 : Use a more potent coupling agent. If standard activators like HBTU are inefficient, consider alternatives.

    • Solution 3 : Extend the coupling reaction time to ensure the reaction goes to completion.[8]

Problem 2: Multiple peaks observed during HPLC analysis of the crude product.

Cause & Solution

  • Side Reactions : During synthesis, various side reactions can occur, leading to impurities.[9][10]

    • Aspartimide Formation : Peptides containing aspartic acid (Asp) can form a stable five-membered ring, which can then reopen to form a mixture of alpha- and beta-coupled peptides.[4] Adding HOBt to the piperidine (B6355638) deprotection solution can suppress this side reaction.[4]

    • Diketopiperazine Formation : This occurs at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[4] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit this reaction.[4]

  • Incomplete Deprotection : Failure to completely remove the N-terminal Fmoc protecting group before the next coupling step results in deletion sequences.

    • Solution : Increase the deprotection time or use a stronger deprotection solution, such as one containing DBU.[4] Monitor the deprotection using UV to ensure it is complete.[6]

Problem 3: The final purified peptide shows little to no biological activity.

Cause & Solution

  • Incorrect Disulfide Bond Formation : The most common reason for inactivity is the incorrect formation of the disulfide bond. High peptide concentrations (>1.5 mg/mL) during the oxidation step can lead to the formation of inactive intermolecular dimers instead of the required intramolecularly bonded monomer.[7]

    • Solution : Perform the oxidation (disulfide bond formation) step at a low peptide concentration, ideally 1 mg/mL or less, in a slightly alkaline buffer (pH ~8.3).[7]

  • Absence of Disulfide Bond : The reduced (cysteine-containing) form of the peptide has significantly less toxicity than the oxidized form.[7]

    • Solution : Ensure the oxidation step has been performed correctly and for a sufficient duration. The conversion to the disulfide-bonded form can be monitored by RP-HPLC, as the oxidized form typically has a shorter retention time.[7]

  • Degradation : The peptide may have degraded during cleavage from the resin or during storage.

    • Solution : Use appropriate scavengers in the cleavage cocktail to prevent side reactions with reactive amino acid side chains.[11] Store the final lyophilized peptide at -20°C or lower.

Key Data Summary

Table 1: Lethality of Synthetic this compound Peptides

PeptideMurine i.p. LD50 (mg/kg)Key Structural FeatureReference
This compound I0.33Natural Sequence[7]
This compound II0.51His -> Tyr substitution at residue 10[2][7]
This compound SL-I0.22Ser-Leu added to N-terminus of this compound I[7]
[Ala, Ala]-Waglerin INon-toxicCys residues replaced by Ala (no disulfide bond)[3]
This compound I DimerNon-toxicIntermolecular disulfide bonds[7]

Table 2: HPLC Retention Times for Synthetic this compound I

Peptide FormHPLC ColumnRetention Time (min)SignificanceReference
Crude Synthetic (Reduced)Bio-Rad Hi-Pore RP318 (C18)17.30Cysteine residues are in free thiol form.[7]
Oxidized MonomerBio-Rad Hi-Pore RP318 (C18)16.00Correct intramolecular disulfide bond formed.[7]
Venom-Derived (Native)Bio-Rad Hi-Pore RP318 (C18)16.06Confirms synthetic product matches the natural peptide.[7]
Intermolecular DimerBio-Rad Hi-Pore RP318 (C18)17.73Inactive byproduct formed at high concentration.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound I

This protocol describes a general procedure for assembling the peptide chain on a solid support using Fmoc chemistry.

  • Resin Swelling : Accurately weigh the Rink Amide resin and place it in the reaction vessel. Add N,N-dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for 15-20 minutes. Drain the DMF.[11]

  • Fmoc Deprotection : Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (3-5 times).[11]

  • Amino Acid Coupling : In a separate vial, pre-activate the next Fmoc-protected amino acid by dissolving it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the reaction vessel and agitate for 1-2 hours.

  • Coupling Confirmation : Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin test).[11] If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Cycle : Repeat steps 2-4 for each amino acid in the this compound sequence until the full peptide is assembled.

  • Final Deprotection : After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying : Wash the peptide-resin complex with DMF, followed by dichloromethane (B109758) (DCM), and dry it under a vacuum.

Protocol 2: Cleavage and Disulfide Bond Formation

  • Cleavage from Resin : Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. Add the cocktail to the dried resin and react for 2-3 hours.

  • Peptide Precipitation : Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying : Dry the crude peptide pellet under a vacuum. The resulting product is the reduced, linear peptide.

  • Oxidation (Disulfide Bond Formation) : Dissolve the crude peptide in a slightly alkaline buffer (e.g., pH 8.3) at a concentration no greater than 1.0 mg/mL.[7] Stir the solution, exposed to air, at room temperature for at least 6 hours to facilitate the formation of the intramolecular disulfide bond.[7] The reaction progress can be monitored by RP-HPLC.[7]

  • Lyophilization : Once the oxidation is complete, freeze-dry the solution to obtain the crude, cyclized this compound peptide.

Protocol 3: Purification and Analysis by RP-HPLC

  • Sample Preparation : Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water.[7] Centrifuge to remove any insoluble material.[7]

  • HPLC System : Use a reverse-phase HPLC system with a C18 column (e.g., Bio-Rad Hi-Pore RP318, 0.46 x 25 cm).[7]

  • Solvents :

    • Solvent A: 0.09% TFA in water.[7]

    • Solvent B: 0.09% TFA in 70% acetonitrile.[7]

  • Gradient Elution : Purify the peptide using a linear gradient. For example, equilibrate the column with 18% Solvent B, then run a linear gradient from 18% to 35% Solvent B over 20 minutes at a flow rate of 1.0 mL/min.[7]

  • Detection & Fraction Collection : Monitor the column effluent at 210-220 nm.[7] Collect fractions corresponding to the main product peak.

  • Analysis : Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and confirm the molecular weight and integrity using mass spectrometry (e.g., ESI-Q-ToF-MS).[1]

Visual Guides

waglerin_synthesis_workflow start Start: Resin Selection (e.g., Rink Amide) spps 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage 2. Cleavage from Resin (TFA Cocktail) spps->cleavage Linear Peptide-Resin oxidation 3. Disulfide Bond Formation (pH 8.3, <1 mg/mL) cleavage->oxidation Crude Linear Peptide purification 4. RP-HPLC Purification (C18 Column) oxidation->purification Crude Cyclized Peptide analysis 5. Analysis & QC (HPLC, Mass Spec) purification->analysis Pure Fractions end End: Pure this compound Peptide analysis->end

Caption: Workflow for this compound peptide synthesis and purification.

troubleshooting_low_yield start Low Crude Yield Detected check_agg Check for Aggregation (Poor Swelling, Failed Tests) start->check_agg agg_sol Implement Anti-Aggregation Strategy: - Use NMP Solvent - Add Chaotropic Salts - Increase Temperature check_agg->agg_sol Yes check_coup Review Coupling Protocol check_agg->check_coup No re_synth Re-synthesize Peptide agg_sol->re_synth coup_sol Optimize Coupling: - Double Couple Difficult Residues - Extend Reaction Time - Use Stronger Activator check_coup->coup_sol Inefficient check_coup->re_synth Protocol OK coup_sol->re_synth

Caption: Troubleshooting flowchart for low peptide synthesis yield.

Caption: Correct vs. incorrect disulfide bond formation in this compound.

References

Waglerin-1 Species Selectivity: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the species selectivity of Waglerin-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound-1 and what is its primary mechanism of action?

A1: this compound-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple Pit Viper (Tropidolaemus wagleri).[1][2] It acts as a competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR), blocking the binding of acetylcholine and leading to neuromuscular paralysis.[1][3][4] The primary cause of death in susceptible animals is respiratory failure due to this neuromuscular block.[4]

Q2: Why am I observing a much weaker or no effect of this compound-1 in my experiments with rat or human cells/tissues compared to mouse models?

A2: This is a well-documented issue and is due to the inherent species selectivity of this compound-1. The toxin binds with significantly higher affinity to the mouse muscle nAChR than to its rat or human counterparts.[3] This difference in affinity is attributed to specific amino acid variations in the nAChR subunits between these species.[3]

Q3: What are the specific nAChR subunits that this compound-1 targets?

A3: this compound-1 selectively blocks the adult form of the muscle nAChR, which contains the epsilon (ε) subunit .[5][6][7] It has a much lower affinity for the fetal form of the receptor, which contains the gamma (γ) subunit .[5] This is why neonatal mice, which express the γ-subunit, are resistant to the lethal effects of this compound-1.[5][6]

Q4: Are there known off-target effects of this compound-1 that could be confounding my results?

A4: Yes, some studies have reported that this compound-1 can also interact with ionotropic GABA receptors, sometimes potentiating and other times depressing the GABA-activated currents depending on the neurons being studied.[8] If your experimental system expresses GABA receptors, it is important to consider potential off-target effects.

Troubleshooting Guide

Issue 1: Unexpectedly Low Potency or Lack of Effect
  • Possible Cause 1: Species of the experimental model.

    • Troubleshooting: Verify the species of your cell line, tissue preparation, or animal model. This compound-1 is significantly less potent in rats and humans compared to mice.[3][4] Refer to the data tables below for species-specific affinity differences. If possible, use a mouse-derived system for initial positive control experiments.

  • Possible Cause 2: Developmental stage of the model.

    • Troubleshooting: If you are working with a developmental model, be aware of the nAChR subunit switch from the fetal (gamma) to the adult (epsilon) form.[5] Neonatal models expressing the gamma subunit will be resistant to this compound-1.[5][6] Consider using models from a later developmental stage where the epsilon subunit is expressed.

  • Possible Cause 3: Incorrect peptide handling or storage.

    • Troubleshooting: this compound-1 is a peptide and can degrade if not stored properly. It should be stored at 4°C for short-term use and is stable for up to 12 months.[1] Ensure that the peptide has been reconstituted correctly according to the manufacturer's instructions and that the disulfide bond critical for its activity is intact.[2]

Issue 2: Inconsistent Results Between Batches of this compound-1
  • Possible Cause: Purity and integrity of the peptide.

    • Troubleshooting: Ensure you are using a high-purity (>90%) preparation of this compound-1.[1] If you are using a synthetic version, confirm its proper folding and disulfide bond formation, as this is critical for its biological activity.[2] Consider performing a quality control assay, such as mass spectrometry, to confirm the molecular weight and integrity of the peptide.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound-1's affinity and potency across different species and nAChR subunits.

Table 1: Species-Dependent Affinity of this compound-1 for the nAChR α-ε Subunit Interface

SpeciesRelative Binding AffinityKey Residues for Selectivity (ε-subunit)Key Residues for Selectivity (α-subunit)
MouseHighAsp59, Tyr115Trp187, Phe189
Rat~100-fold lower than mouseGlu59, Ser115Not Applicable
HumanLower than mouseNot explicitly defined in the same way as ratSer187, Thr189

Data compiled from Molles et al., 2002.[3]

Table 2: this compound-1 Potency on Mouse nAChRs

Receptor Subunit CompositionModel SystemIC50Effect
Adult (ε-subunit)Adult wild-type mouse end-plates50 nMDecreased ACh response to 4 +/- 1% of control at 1 µM
Fetal (γ-subunit)Wild-type mice < 11 days old> 1 µMACh response decreased to only 73 +/- 2% of control at 1 µM
Adult (ε-subunit knockout)Adult homozygous KO miceNo effectNo effect on ACh response

Data compiled from McArdle et al., 1999.[5]

Experimental Protocols

Key Experimental Methodology: Electrophysiological Recording on Phrenic Nerve-Hemidiaphragm Preparation

This protocol is adapted from studies investigating the neuromuscular blocking activity of this compound-1.[4]

  • Preparation: Isolate the phrenic nerve-hemidiaphragm from a mouse or rat.

  • Mounting: Mount the preparation in an organ bath containing an appropriate physiological salt solution (e.g., Krebs solution) and maintain at 37°C, aerated with 95% O2 and 5% CO2.

  • Stimulation: Supramaximally stimulate the phrenic nerve with single pulses to elicit twitch responses of the diaphragm.

  • Recording: Record the isometric twitch tension using a force transducer.

  • Application of this compound-1: After obtaining a stable baseline of twitch responses, add this compound-1 to the organ bath at the desired concentrations.

  • Data Analysis: Measure the percentage inhibition of the twitch height before and after the application of the toxin. To test for reversibility, wash the preparation with fresh physiological solution.

  • Direct Muscle Stimulation (Control): To confirm a neuromuscular junction site of action, stimulate the diaphragm muscle directly and observe if this compound-1 has any effect on the resulting contractions. A lack of effect on direct stimulation indicates a post-synaptic block.[4]

Visualizations

Waglerin1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR - ε subunit) Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Depolarization Waglerin1 This compound-1 Waglerin1->nAChR Blocks ACh->nAChR Binds

Caption: Mechanism of this compound-1 antagonism at the neuromuscular junction.

Waglerin1_Troubleshooting_Workflow Start Start: No/Low this compound-1 Effect Check_Species Check Species of Model Start->Check_Species Is_Mouse Is it a mouse model? Check_Species->Is_Mouse Check_Development Check Developmental Stage (γ to ε subunit switch) Is_Adult Is it an adult model? Check_Development->Is_Adult Check_Peptide Check Peptide Integrity (Storage, Purity) Is_High_Purity Is peptide high purity and stored correctly? Check_Peptide->Is_High_Purity Is_Mouse->Check_Development Yes Expected_Low_Effect Result Expected: Low potency in rat/human Is_Mouse->Expected_Low_Effect No Is_Adult->Check_Peptide Yes Expected_Resistance Result Expected: Resistance in neonatal models Is_Adult->Expected_Resistance No Consider_Degradation Troubleshoot: Source new peptide, QC check Is_High_Purity->Consider_Degradation No Positive_Control Proceed with Experiment: Effect should be observed Is_High_Purity->Positive_Control Yes

Caption: Troubleshooting workflow for unexpected this compound-1 experimental results.

References

Technical Support Center: Confirming Waglerin Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the bioactivity of waglerin in vitro. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro bioactivity of this compound-1?

This compound-1 is a peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri. Its primary and most well-characterized in vitro bioactivity is the competitive antagonism of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Specifically, it shows high selectivity for the adult form of the muscle nAChR that contains the epsilon (ε) subunit.[3][4] By binding to the nAChR, this compound blocks the binding of acetylcholine (ACh), thereby inhibiting the ion flow that leads to muscle contraction and resulting in paralysis.[5][6][7]

Q2: Besides muscle nAChRs, does this compound have other in vitro targets?

Yes, some studies have shown that this compound-1 can also interact with ionotropic GABA-A receptors.[2] It has been observed to depress the current induced by GABA in neurons of the nucleus accumbens in neonatal rats, suggesting it can act as an inhibitor of these receptors as well.[8]

Q3: What are the key in vitro assays to confirm the bioactivity of this compound?

To confirm the bioactivity of this compound, a series of in vitro assays can be performed:

  • Electrophysiology (e.g., Patch-Clamp): To directly measure the inhibitory effect of this compound on nAChR ion channel function.

  • Receptor Binding Assays: To quantify the binding affinity of this compound to nAChRs.

  • Calcium Imaging: To visualize the inhibition of calcium influx in muscle cells upon nAChR activation.

  • Cell Viability Assays (e.g., MTT Assay): To assess the cytotoxic effects of this compound on relevant cell lines.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound-1 bioactivity from published studies.

ParameterReceptor/Cell LineValueReference
IC50 Adult mouse muscle nAChR50 nM[4][9]
IC50 GABA-A receptor (neonatal rat nucleus accumbens neurons)2.5 µM[8]

Experimental Workflows and Signaling Pathways

This compound-1 Signaling Pathway

Waglerin1_Signaling_Pathway

Caption: this compound-1 signaling pathway at the neuromuscular junction.

General Experimental Workflow for In Vitro Bioactivity Confirmation

Experimental_Workflow start Start: this compound-1 Sample cell_prep Prepare Target Cells (e.g., muscle cells, nAChR-expressing cells) start->cell_prep assay_prep Prepare Assay Reagents start->assay_prep treatment Treat Cells with this compound-1 (Dose-Response) cell_prep->treatment assay_prep->treatment electrophysiology Electrophysiology (Patch-Clamp) treatment->electrophysiology binding_assay Receptor Binding Assay treatment->binding_assay calcium_imaging Calcium Imaging treatment->calcium_imaging viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (IC50, Kd, etc.) electrophysiology->data_analysis binding_assay->data_analysis calcium_imaging->data_analysis viability_assay->data_analysis end End: Bioactivity Confirmed data_analysis->end

Caption: General experimental workflow for confirming this compound-1 bioactivity.

Detailed Methodologies and Troubleshooting Guides

Electrophysiology (Patch-Clamp)

Objective: To measure the inhibition of ion currents through nAChRs by this compound-1.

Methodology:

  • Cell Preparation: Culture cells expressing the target nAChR subtype (e.g., TE671 cells or Xenopus oocytes injected with nAChR subunit cRNAs).

  • Recording Setup: Use a whole-cell patch-clamp configuration.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 90 CsF, 50 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES, pH 7.2.

  • Procedure: a. Obtain a whole-cell recording with a stable seal. b. Hold the cell at a negative potential (e.g., -70 mV). c. Apply a short pulse of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit an inward current. d. After establishing a stable baseline response, pre-incubate the cell with varying concentrations of this compound-1 for 5 minutes. e. Elicit the current again in the presence of this compound-1.

  • Data Analysis: Measure the peak amplitude of the inward current before and after this compound-1 application. Plot the percentage of inhibition against the this compound-1 concentration to determine the IC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Unstable Seal - Debris in pipette tip- Poor cell health- Mechanical vibration- Ensure clean pipette solutions and pulling environment.- Use healthy, low-passage number cells.- Isolate the setup from vibrations with an anti-vibration table.
High Series Resistance - Small pipette tip opening- Clogged pipette- Use pipettes with appropriate resistance (4-6 MΩ for whole-cell).- If resistance increases during recording, re-establish the seal or use a new cell.
No Response to Agonist - Low receptor expression- Degraded agonist solution- Use a cell line with confirmed high expression of the target nAChR.- Prepare fresh agonist solutions daily.
Inconsistent this compound-1 Effect - Incomplete solution exchange- Peptide sticking to tubing- Ensure the perfusion system allows for complete and rapid solution exchange.- Pre-treat the perfusion system with a bovine serum albumin (BSA) solution to reduce non-specific binding of the peptide.
Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound-1 for nAChRs.

Methodology:

  • Membrane Preparation: a. Culture cells expressing the target nAChR (e.g., HEK293 cells with stable expression). b. Harvest and homogenize the cells in an ice-cold assay buffer. c. Centrifuge to pellet the membranes and wash multiple times. d. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: A suitable radiolabeled nAChR antagonist, such as [³H]-Epibatidine or ¹²⁵I-α-bungarotoxin.

  • Procedure (Competition Binding): a. In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and serial dilutions of unlabeled this compound-1. b. For non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine). c. Incubate at room temperature for 2-3 hours to reach equilibrium. d. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. e. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound-1 to determine the IC50, from which the Ki can be calculated.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Total Binding Signal - Degraded radioligand- Low receptor density in membrane prep- Insufficient incubation time- Use a fresh batch of radioligand.- Optimize membrane preparation to enrich for the receptor.- Perform a time-course experiment to determine the time to reach binding equilibrium.
High Non-Specific Binding (NSB) - Radioligand concentration too high- Inefficient washing- Radioligand sticking to filters- Use a radioligand concentration at or below its Kd.- Ensure rapid and thorough washing with ice-cold buffer.- Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
Poor Reproducibility - Pipetting errors- Inconsistent membrane preparation- Use calibrated pipettes and ensure thorough mixing of reagents.- Standardize the membrane preparation protocol and use aliquots from the same batch for an experiment.
Calcium Imaging

Objective: To visualize and quantify the inhibitory effect of this compound-1 on agonist-induced calcium influx in muscle cells.

Methodology:

  • Cell Preparation: Plate muscle cells (e.g., C2C12 myotubes) on glass-bottom dishes.

  • Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) at 37°C.

  • Imaging: a. Mount the dish on a fluorescence microscope equipped for live-cell imaging. b. Acquire a baseline fluorescence reading. c. Perfuse the cells with a solution containing an nAChR agonist (e.g., carbachol) and record the increase in fluorescence. d. After a washout period, pre-incubate the cells with this compound-1 for 5-10 minutes. e. Re-apply the agonist in the presence of this compound-1 and record the fluorescence change.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) in response to the agonist with and without this compound-1. Compare the responses to determine the extent of inhibition.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Uneven Dye Loading - Cell clumping- Incomplete de-esterification of the dye- Ensure a single-cell suspension before plating.- Allow sufficient incubation time for the dye to be processed by intracellular esterases.
High Background Fluorescence - Incomplete washout of the dye- Autofluorescence from media components- Wash cells thoroughly after loading.- Use phenol (B47542) red-free imaging media.
No Response to Agonist - Low receptor expression- Cell damage during handling- Use differentiated myotubes which express higher levels of nAChRs.- Handle cells gently to maintain membrane integrity.
Signal Bleaching - High excitation light intensity- Prolonged exposure- Reduce the intensity and duration of the excitation light.- Use an anti-fade reagent if compatible with live-cell imaging.
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound-1.

Methodology:

  • Cell Seeding: Seed cells (e.g., a relevant neuronal or muscle cell line) in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound-1. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Absorbance Readings - Low cell number- Insufficient incubation with MTT- Optimize the initial cell seeding density.- Increase the MTT incubation time (up to 4 hours).
High Background - Contamination (bacterial or fungal)- Interference from phenol red in the medium- Maintain sterile technique.- Use phenol red-free medium for the assay.
Inconsistent Results Between Replicates - Uneven cell seeding- Incomplete dissolution of formazan crystals- Ensure a homogenous cell suspension when plating.- Mix the plate thoroughly after adding the solubilization solution.
Peptide Interference - this compound-1 may directly reduce MTT or interact with formazan.- Run a cell-free control with this compound-1 and MTT to check for direct chemical interactions.

References

Technical Support Center: Reducing Variability in Waglerin Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing waglerin in electrophysiology experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your this compound electrophysiology experiments.

Issue Potential Cause Recommended Action
No observable effect of This compound-1 (B1151378) Incorrect receptor subtype: this compound-1 is highly selective for the adult isoform of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR), which contains the epsilon (ε) subunit. Neonatal muscle expresses the gamma (γ) subunit, which is resistant to this compound-1.[1][2]- Confirm the age of the animal model. In mice, the switch from the γ to ε subunit occurs around postnatal day 11-12.[1][2] - If using a cell line, ensure it expresses the adult muscle nAChR isoform ((α1)₂β1δε).
Species differences: this compound-1 has a much higher affinity for mouse nAChRs than for rat or human receptors. Rats are particularly resistant to the effects of this compound-1.- Be aware of the species-specific potency of this compound-1. Experiments on rat preparations will require significantly higher concentrations.
Degraded this compound-1 stock: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.- Prepare fresh stock solutions of this compound-1. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store lyophilized peptide at -20°C or -80°C and stock solutions at -80°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable for solutions.
Inaccurate concentration: Errors in weighing or dilution can lead to a final concentration that is too low to elicit a response.- Have the concentration of your stock solution verified by a core facility if possible. - Perform a dose-response curve to determine the effective concentration range for your specific preparation.
Weaker than expected effect Suboptimal experimental temperature: The activity of ion channels and the binding of ligands can be temperature-dependent. Electrophysiology recordings with this compound-1 are typically performed at room temperature (21-24°C).[1]- Ensure your preparation is maintained at a stable and appropriate temperature throughout the experiment. - Be aware that lower temperatures can decrease the rate of acetylcholine release and prolong the duration of excitatory junction potentials (EJPs).
Incorrect pH of the recording solution: The charge state of both the peptide and the receptor can be affected by pH, potentially altering binding affinity. Recombinant this compound-1 is often supplied in a buffer at pH 7.5.- Prepare all recording solutions fresh and verify the pH before each experiment. - Maintain a stable pH of the bath solution throughout the recording.
Batch-to-batch variability of synthetic peptide: The purity and exact peptide content can vary between different synthesis batches.- If you suspect batch variability, it is advisable to test a new batch alongside a previously validated batch if possible. - Consider having the peptide content of a new batch independently verified.
Irreversible or slowly reversible block High concentration of this compound-1: While the effects of this compound-1 are reversible, higher concentrations may require longer washout periods.[3]- Use the lowest effective concentration of this compound-1 to achieve the desired block. - Ensure a continuous and adequate flow of washout solution over the preparation. - Monitor for recovery over an extended period.
Off-target effects: At micromolar concentrations, this compound-1 has been shown to interact with GABA-A receptors and inhibit presynaptic calcium channels, which could contribute to complex and less easily reversible effects.[4]- Be mindful of the concentration range used. The IC50 for the primary target (mouse nAChR) is in the nanomolar range (50 nM).[1][2] - If you suspect off-target effects, consider using more specific antagonists for other potential targets in control experiments.
High variability between recordings Inconsistent solution exchange: Incomplete or slow solution exchange during application and washout will lead to variable drug exposure times and concentrations.- Characterize the dead volume and exchange time of your perfusion system. - Ensure a consistent and rapid flow rate for all experiments.
Fluctuations in temperature or pH: As mentioned above, these parameters can significantly impact the results.- Use a temperature controller and monitor the bath temperature continuously. - Regularly check the pH of your stock and recording solutions.
Preparation viability: A decline in the health of the neuromuscular preparation over time will lead to rundown of synaptic responses, which can be mistaken for a drug effect.- Monitor baseline responses for a stable period before applying this compound-1. - Discard preparations that show significant rundown in baseline recordings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound-1?

A1: this compound-1 is a competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR). It selectively binds to the interface of the alpha (α) and epsilon (ε) subunits of the adult form of the receptor, thereby blocking the binding of acetylcholine and preventing depolarization of the muscle fiber.[1][2]

Q2: What is the recommended solvent and storage for this compound-1?

A2: Recombinant this compound-1 is often supplied in a buffered aqueous solution (e.g., 50 mM NaHepes, pH 7.5, 300 mM NaCl) and is stable for 12 months at 4°C. For long-term storage of lyophilized peptide or stock solutions, -80°C is recommended. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: Is the effect of this compound-1 reversible?

A3: Yes, the blockade of neuromuscular transmission by this compound-1 is reversible upon washout.[3] The time required for full recovery can depend on the concentration of this compound-1 used.

Q4: Why is there a difference in this compound-1 sensitivity between species?

A4: The amino acid sequences of the nAChR subunits, particularly the epsilon subunit, differ between species. These differences in the binding site residues lead to a significantly lower affinity of this compound-1 for rat and human receptors compared to mouse receptors.

Q5: Can I use cryoprotectants in my this compound-1 stock solution?

A5: While cryoprotectants like glycerol (B35011) are used for long-term storage of some biological samples, their effect on this compound-1 activity has not been extensively studied. It is generally recommended to store aliquots of this compound-1 in a suitable buffer at -80°C without cryoprotectants to avoid potential interference with its binding properties.

Data Presentation

Table 1: Potency of this compound-1 on Nicotinic Acetylcholine Receptors

PreparationIC50SpeciesReference
End-plate response to iontophoretically applied acetylcholine50 nMMouse (adult wild-type)[1][2]
Miniature end-plate potential (MEPP) amplitudeInhibition observed at 0.52 µMMouse[3]
End-plate potential (EPP) amplitudeInhibition observed at 1.2-4 nMMouse[3]

Table 2: Factors Influencing this compound-1 Electrophysiology Experiments

ParameterRecommended Range/ConditionPotential Impact of Deviation
Temperature 21-24°CAltered channel kinetics, ligand binding, and acetylcholine release.
pH 7.4Changes in the charge state of this compound-1 and the nAChR, affecting binding affinity.
Ionic Strength Standard physiological salineHigh ionic strength can screen electrostatic interactions, potentially weakening peptide-receptor binding.
Solvent Aqueous buffer (e.g., Ringer's solution)Organic solvents may affect peptide stability and can have direct effects on the preparation.

Experimental Protocols

Protocol 1: Preparation of Mouse Phrenic Nerve-Hemidiaphragm for Superfusion

This protocol is adapted from established methods for studying neuromuscular transmission.

Materials:

  • Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Dissection tools (fine scissors, forceps)

  • Sylgard-lined recording chamber

  • Perfusion system

  • Stimulating and recording electrodes

  • Electrophysiology rig (amplifier, digitizer, etc.)

Procedure:

  • Prepare fresh Krebs-Ringer solution and continuously bubble with carbogen gas for at least 30 minutes before and throughout the experiment to maintain a pH of 7.4.

  • Euthanize a mouse according to approved institutional protocols.

  • Quickly dissect the diaphragm with the phrenic nerve attached.

  • Immediately transfer the preparation to a dish containing cold, carbogen-gassed Krebs-Ringer solution.

  • Trim the hemidiaphragm to a suitable size and pin it out in a Sylgard-lined recording chamber.

  • Position the phrenic nerve in a suction electrode for stimulation.

  • Place the recording chamber on the microscope stage and begin continuous superfusion with carbogenated Krebs-Ringer solution at a constant flow rate.

  • Position a recording microelectrode (intracellular or extracellular) at the neuromuscular junction to record end-plate potentials (EPPs) or miniature end-plate potentials (MEPPs).

  • Allow the preparation to stabilize for at least 30 minutes, monitoring the baseline synaptic activity.

Protocol 2: Superfusion Application of this compound-1
  • Prepare a stock solution of this compound-1 in a suitable aqueous buffer.

  • Dilute the stock solution to the desired final concentration in Krebs-Ringer solution immediately before use.

  • After establishing a stable baseline recording of EPPs or MEPPs, switch the perfusion solution to the one containing this compound-1.

  • Ensure a rapid and complete exchange of the bath solution. The time to onset of the blocking effect should be noted.

  • Continue recording to observe the full effect of this compound-1.

  • For washout, switch the perfusion back to the control Krebs-Ringer solution.

  • Continuously record during the washout period to monitor the reversal of the block.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Isolate Phrenic Nerve- Hemidiaphragm mount Mount in Recording Chamber prep->mount stabilize Stabilize and Obtain Baseline Recording mount->stabilize apply_wag Superfuse with This compound-1 Solution stabilize->apply_wag record_effect Record Blockade of Synaptic Transmission apply_wag->record_effect washout Superfuse with Control Solution record_effect->washout record_recovery Record Reversal of Blockade washout->record_recovery analyze Analyze EPP/MEPP Amplitude and Frequency record_recovery->analyze dose_response Generate Dose-Response Curve (if applicable) analyze->dose_response signaling_pathway cluster_receptor Postsynaptic Membrane cluster_channel nAChR Adult Muscle nAChR ((α1)₂β1δε) ion_channel Cation Channel (Na⁺, K⁺) nAChR->ion_channel Opens ACh Acetylcholine ACh->nAChR Binds This compound This compound-1 This compound->nAChR Blocks depolarization Membrane Depolarization ion_channel->depolarization Leads to ap Muscle Action Potential depolarization->ap Triggers contraction Muscle Contraction ap->contraction Initiates

References

issues with recombinant waglerin folding and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant waglerin-1 (B1151378). The information provided addresses common challenges related to protein folding, activity, and purification.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound-1 is expressed, but it's insoluble and forms inclusion bodies. What should I do?

A1: Inclusion body formation is a common issue when overexpressing this compound-1 in E. coli due to the reducing environment of the cytoplasm, which is not conducive to the formation of the critical intramolecular disulfide bond.[1][2][3] Here are several strategies to address this:

  • Optimize Expression Conditions: Reduce the rate of protein expression to allow more time for proper folding. This can be achieved by lowering the induction temperature (e.g., 18-25°C), decreasing the concentration of the inducer (e.g., IPTG), or using a weaker promoter.

  • Periplasmic Expression: Target the this compound-1 peptide to the periplasm of E. coli. The periplasm provides an oxidizing environment that facilitates the correct formation of disulfide bonds.[1][2][4] This typically involves fusing a signal peptide (e.g., OmpA, pelB) to the N-terminus of this compound-1.

  • Use Specialized Host Strains: Employ E. coli strains engineered to promote disulfide bond formation in the cytoplasm, such as Origami™ or SHuffle™ strains, which have mutations in their thioredoxin reductase (trxB) and/or glutathione (B108866) reductase (gor) genes.[1][2]

  • Refolding from Inclusion Bodies: If the above strategies are not feasible, you can purify the inclusion bodies and refold the this compound-1 in vitro. This involves solubilizing the inclusion bodies with strong denaturants and then removing the denaturants to allow the peptide to refold.

Q2: I've purified this compound-1 from inclusion bodies, but it shows no biological activity. What could be the problem?

A2: The lack of activity in refolded this compound-1 is most likely due to incorrect folding, specifically the absence of the correct intramolecular disulfide bond between Cys11 and Cys15, which is critical for its bioactivity.[5][6] Other possibilities include:

  • Incorrect Disulfide Bridging: The formation of intermolecular disulfide bonds can lead to dimers or larger aggregates, which are inactive.[7] Scrambled intramolecular disulfide bonds (if more than two cysteines were present in the construct) can also result in a non-native conformation.

  • Oxidation of Other Residues: Harsh refolding conditions could lead to the oxidation of other amino acid residues, affecting the peptide's structure and function.

  • Incomplete Removal of Denaturants: Residual denaturants from the solubilization step can interfere with the peptide's activity.

Q3: How can I verify that my recombinant this compound-1 is correctly folded?

A3: Several analytical techniques can be used to assess the folding status of your this compound-1 preparation:

  • Reverse-Phase HPLC (RP-HPLC): Correctly folded, disulfide-bonded this compound-1 will have a different retention time compared to its reduced, unfolded form.[7] Typically, the more compact, folded form elutes earlier.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the peptide. By comparing the mass under non-reducing and reducing conditions, you can confirm the presence of a disulfide bond. Peptide mapping using LC-MS/MS after enzymatic digestion without reduction can pinpoint the exact cysteine residues involved in the disulfide bridge.[8][9][10][11]

  • Activity Assay: The ultimate confirmation of correct folding is the demonstration of biological activity. For this compound-1, this involves testing its ability to inhibit the nicotinic acetylcholine (B1216132) receptor (nAChR).[12][13]

Q4: What is the mechanism of action of this compound-1, and which receptor does it target?

A4: this compound-1 is a competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[5][14] It selectively blocks the epsilon (ε) subunit-containing form of the nAChR, which is the mature form found in adult muscle.[12][13][15] By binding to the nAChR, this compound-1 prevents acetylcholine from binding and activating the receptor, leading to a blockade of neuromuscular transmission and muscle paralysis.[16][17]

Troubleshooting Guides

Issue 1: Low Yield of Soluble Recombinant this compound-1
Possible Cause Troubleshooting Steps
High rate of protein expression leading to aggregation. Lower the induction temperature to 18-25°C. Reduce the inducer (e.g., IPTG) concentration. Use a weaker promoter or a lower copy number plasmid.
Toxicity of this compound-1 to the host cells. Use a tightly regulated expression system to minimize basal expression before induction. Consider expressing this compound-1 as a fusion protein with a solubility-enhancing tag (e.g., MBP, GST), which can be cleaved off after purification.
Codon usage not optimized for E. coli. Synthesize the this compound-1 gene with codons optimized for E. coli expression.
Issue 2: Inefficient Refolding of this compound-1 from Inclusion Bodies
Possible Cause Troubleshooting Steps
Precipitation during refolding. Perform refolding at a low protein concentration (<1 mg/mL) to favor intramolecular folding over intermolecular aggregation.[7] Optimize the refolding buffer by screening different pH values, additives (e.g., L-arginine, glycerol), and redox systems (e.g., GSH/GSSG). Consider on-column refolding where the denatured protein is bound to a chromatography resin and the denaturant is gradually removed.
Formation of inactive dimers or aggregates. Ensure the peptide is fully reduced before initiating refolding. Maintain a low peptide concentration during the oxidative folding step.[7]
Incorrect disulfide bond formation. Use a redox buffer system (e.g., a mixture of reduced and oxidized glutathione) to facilitate disulfide bond shuffling and the formation of the thermodynamically most stable, native disulfide bond.[18] Optimize the pH of the refolding buffer; a slightly alkaline pH (around 8.0-8.5) favors thiol-disulfide exchange reactions.[18]

Quantitative Data Summary

The biological activity of this compound-1 is highly dependent on its correct three-dimensional structure, which is stabilized by the intramolecular disulfide bond. Misfolded or aggregated forms exhibit significantly reduced or no toxicity.

This compound-1 Form Activity Metric Value Receptor/Model
Correctly folded, monomeric this compound-1 IC5050 nMAdult mouse nAChR
Correctly folded, monomeric this compound-1 LD50 (i.p. in mice)0.33 mg/kgIn vivo (mouse)
Reduced (cysteine-containing) this compound-1 LD50 (i.p. in mice)Statistically not significantly different from disulfide-bonded formIn vivo (mouse)
Dimeric this compound-1 (intermolecular disulfide bonds) ToxicityNo effect at doses up to 9 mg/kgIn vivo (mouse)
This compound-1 analogue with alanines replacing cysteines ToxicityNontoxicIn vivo (mouse)

Key Experimental Protocols

Protocol 1: Refolding of Recombinant this compound-1 from Inclusion Bodies

This protocol provides a general framework for the refolding of this compound-1. Optimization of specific parameters may be required.

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet from your E. coli expression in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.

    • Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer containing a low concentration of a denaturant (e.g., 2 M urea) to remove contaminating proteins and membrane components.[3][19]

  • Solubilization and Reduction:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant and a reducing agent (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).[3]

    • Incubate at room temperature with gentle stirring for 1-2 hours to ensure complete solubilization and reduction of all disulfide bonds.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding by Rapid Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG).

    • Rapidly dilute the solubilized this compound-1 solution into the refolding buffer to a final protein concentration of less than 1 mg/mL.[7]

    • Allow the refolding reaction to proceed at 4°C for 12-24 hours with gentle stirring.

  • Purification and Concentration:

    • Concentrate the refolded this compound-1 using tangential flow filtration or a similar method.

    • Purify the correctly folded monomeric this compound-1 from aggregates and misfolded species using size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay (Electrophysiology)

This protocol outlines a method to assess the functional activity of refolded this compound-1 using two-electrode voltage clamp (TEVC) recording on Xenopus oocytes expressing the nAChR.

  • Oocyte Preparation and Receptor Expression:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the subunits of the muscle-type nAChR (α, β, δ, and ε subunits).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -70 mV.

    • Establish a baseline response by applying acetylcholine (ACh) at its EC50 concentration and measuring the peak inward current.

  • This compound-1 Application and Measurement:

    • Apply different concentrations of your refolded this compound-1 to the oocyte by perfusing it through the recording chamber for a set incubation period.

    • After incubation with this compound-1, re-apply the EC50 concentration of ACh and measure the peak inward current.

    • Calculate the percentage of inhibition of the ACh-induced current by this compound-1.

  • Data Analysis:

    • Plot the percentage of inhibition against the this compound-1 concentration and fit the data to a dose-response curve to determine the IC50 value. A potent, correctly folded this compound-1 should have an IC50 in the nanomolar range.[12]

Visualizations

experimental_workflow cluster_expression Recombinant Expression cluster_refolding In Vitro Refolding cluster_analysis Analysis expr E. coli Expression lysis Cell Lysis expr->lysis ib_pellet Inclusion Body Pellet lysis->ib_pellet solubilize Solubilization & Reduction (6M GdnHCl, DTT) ib_pellet->solubilize refold Rapid Dilution Refolding (Redox Buffer, Arginine) solubilize->refold purify Purification (HPLC / SEC) refold->purify activity Activity Assay (nAChR Inhibition) purify->activity hplc RP-HPLC purify->hplc ms Mass Spectrometry purify->ms signaling_pathway cluster_downstream Downstream Signaling This compound This compound-1 inhibition This compound->inhibition nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel Opening (Na+ influx) nAChR->ion_channel ACh Acetylcholine ACh->nAChR inhibition->nAChR depolarization Membrane Depolarization ion_channel->depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction

References

Technical Support Center: Overcoming Waglerin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to waglerin in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells have stopped responding to this compound. How can I confirm they have developed resistance?

A1: The most direct method to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line against the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or XTT assay.[1][2]

Q2: What is the mechanism of action for This compound-1 (B1151378), and how does this relate to potential resistance?

A2: this compound-1 is a peptide toxin originally isolated from the venom of the Temple pit viper.[3][4] It acts as a competitive antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR), binding selectively to the epsilon (ε) subunit of the adult form of the receptor.[5][6][7] By binding to the nAChR, this compound-1 blocks the binding of acetylcholine, thereby inhibiting neuromuscular transmission.[3][8] Resistance could theoretically arise from any mechanism that prevents or circumvents this blockade.

Q3: What are the common biological mechanisms that could cause my cells to become resistant to this compound?

A3: While specific mechanisms for this compound resistance are not extensively documented, several general principles of drug resistance likely apply.[1] These include:

  • Alterations in the Drug Target: Mutations in the gene coding for the nAChR epsilon subunit (CHRNE) could alter the this compound-1 binding site, reducing its affinity.[9] Downregulation of CHRNE expression would also decrease the number of available targets.

  • Activation of Bypass Signaling Pathways: Cells might upregulate alternative signaling pathways to compensate for the inhibition of nAChR, thereby maintaining downstream signaling required for survival and proliferation.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins could potentially pump this compound out of the cell, although this is more common for small molecule drugs.[1]

  • Changes in Drug Metabolism: Cells may develop mechanisms to degrade or inactivate the this compound peptide more efficiently.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound-resistant cell lines.

Problem Possible Causes Solutions & Recommendations
Inconsistent IC50 values between experiments. 1. Reagent Variability: this compound peptide may have degraded. Assay reagents (e.g., MTT) may be expired or improperly stored.[1] 2. Cell Passage Number: High-passage cells can exhibit phenotypic drift and altered drug responses.[1][10] 3. Inconsistent Cell Seeding: Uneven cell numbers across wells leads to variability.[11][12]1. Prepare fresh this compound dilutions for each experiment from a properly stored stock.[3] Ensure all assay reagents are within their expiration dates. 2. Use cells within a consistent and limited passage number range. Regularly thaw a fresh vial of low-passage parental cells.[13] 3. Ensure a uniform single-cell suspension before seeding and verify cell counts.
Resistant cell line shows unexpected sensitivity (loss of resistance). 1. Genetic Drift: The resistant phenotype may be unstable without continuous selective pressure.[13] 2. Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response.[10][13] 3. Cross-Contamination: The resistant culture may have been contaminated with the sensitive parental cell line.[13]1. Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound.[14] 2. Regularly test all cell cultures for mycoplasma. 3. Confirm cell line identity using Short Tandem Repeat (STR) profiling.[13]
No significant difference in nAChR ε-subunit expression (Western Blot/qPCR) between sensitive and resistant cells. 1. Resistance is not due to target expression changes. The mechanism may involve a mutation in the receptor, preventing this compound binding, or activation of a bypass pathway.[9] 2. Suboptimal Assay: The antibody for Western blotting may lack specificity, or qPCR primers may be inefficient.[13]1. Sequence the coding region of the CHRNE gene to check for mutations. Investigate downstream signaling pathways using phosphoproteomics or RNA sequencing. 2. Validate antibodies with positive and negative controls.[13] Verify qPCR primer efficiency with a standard curve.

Data Presentation: Comparing Sensitive vs. Resistant Cell Lines

Summarizing quantitative data is crucial for confirming and characterizing resistance. Below are template tables for presenting typical experimental results.

Table 1: Comparison of this compound IC50 Values This table illustrates the shift in IC50 values that can be observed once a cell line develops resistance.

Cell LineThis compound IC50 (nM)Resistance Index (RI)1
Parental (Sensitive)50 ± 5.21.0
This compound-Resistant1250 ± 98.625.0
1Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)[14]

Table 2: Gene Expression Analysis of nAChR Subunits (Hypothetical Data) This table shows hypothetical qPCR results investigating the expression of the target subunit.

GeneParental (Relative Quantity)This compound-Resistant (Relative Quantity)Fold Change
CHRNE (ε-subunit)1.00 ± 0.120.25 ± 0.04-4.0
GAPDH (Control)1.00 ± 0.081.02 ± 0.091.02

Visualizations: Pathways and Workflows

Signaling & Resistance Mechanisms

waglerin_pathway cluster_membrane Cell Membrane nAChR nAChR (ε-subunit) Ion_Flux Ion Flux (Na+) nAChR->Ion_Flux This compound This compound-1 This compound->nAChR Blocks ACh Acetylcholine ACh->nAChR Activates Downstream Downstream Signaling (e.g., Muscle Contraction, Cell Proliferation) Ion_Flux->Downstream Resistance Resistance Mechanisms Mutation Target Mutation (CHRNE gene) Resistance->Mutation Downregulation Target Downregulation Resistance->Downregulation Bypass Bypass Pathway Activation Resistance->Bypass Mutation->nAChR Alters Binding Site Downregulation->nAChR Reduces Expression Bypass->Downstream Compensates

Caption: this compound-1 action and potential resistance mechanisms.

Experimental Workflow: Generating a Resistant Cell Line

resistance_workflow start Start: Parental Cell Line ic50_initial 1. Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial exposure 2. Culture cells with increasing this compound conc. (Start at IC20) ic50_initial->exposure monitoring 3. Monitor cell proliferation and morphology exposure->monitoring is_proliferating Cells Proliferating? monitoring->is_proliferating increase_dose 4. Increase this compound conc. (e.g., 1.5-2.0 fold) is_proliferating->increase_dose Yes maintain_dose Maintain current conc. until proliferation resumes is_proliferating->maintain_dose No increase_dose->exposure confirm 5. Confirm Resistance: Re-evaluate IC50 increase_dose->confirm After several cycles (e.g., >10x IC50) maintain_dose->monitoring characterize 6. Characterize Mechanism (qPCR, WB, Sequencing) confirm->characterize end End: Stable Resistant Line characterize->end

Caption: Workflow for developing a this compound-resistant cell line.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol is adapted from standard methods for generating drug-resistant cell lines.[14][15][16]

  • Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line using a standard cell viability assay like the MTT assay (see Protocol 2).[1]

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[1]

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium.[15] This increase is typically done in a stepwise manner (e.g., 1.5 to 2-fold increments).[15]

  • Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. Monitor the cells for signs of recovery and stable proliferation. If significant cell death occurs, revert to the previous lower concentration until the cells recover.[1]

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations (typically aiming for a final concentration at least 10-fold higher than the initial IC50), confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line.[14][15]

  • Cryopreservation: At various stages, cryopreserve stocks of the resistant cells for future use.

Protocol 2: IC50 Determination using MTT Assay

This protocol outlines the steps for a colorimetric assay to measure cell viability.[2][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include a vehicle control (medium with DMSO or buffer) and a blank (medium only).

  • Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][17]

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[2]

Protocol 3: Western Blotting for nAChR ε-subunit Expression

This protocol is for analyzing the expression of resistance-associated proteins.[18][19][20]

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors on ice.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the nAChR epsilon subunit overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Quantitative PCR (qPCR) for CHRNE Gene Expression

This protocol is for analyzing the mRNA expression level of the gene encoding the nAChR ε-subunit.[22][23]

  • RNA Extraction: Isolate total RNA from parental and resistant cell lines using a suitable kit or Trizol-based method.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[23]

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, cDNA template, and primers specific for the CHRNE gene and a stable housekeeping gene (e.g., GAPDH, ACTB).[22]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in CHRNE expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.[24]

References

Technical Support Center: Synthetic Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the quality control of synthetic waglerin-1 (B1151378).

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound-1 and what is its primary mechanism of action?

A1: Synthetic this compound-1 is a 22-amino acid peptide originally isolated from the venom of the Temple Pit Viper (Trimeresurus wagleri).[1][2] Its primary mechanism of action is as a competitive antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR).[3][4] It selectively binds to the epsilon (ε) subunit of the adult nAChR, blocking the binding of acetylcholine.[1][5][6] This inhibition of neuromuscular transmission leads to muscle relaxation and, at higher doses, paralysis.[3][4] Some evidence also suggests it may interact with GABA-A receptors.[1][3][7]

Q2: What are the critical quality control parameters for ensuring the reliability of a synthetic this compound-1 batch?

A2: A comprehensive quality control strategy is essential for synthetic peptides.[8][9] The key parameters for this compound-1 include:

  • Identity: Verification that the peptide has the correct molecular weight, corresponding to its amino acid sequence (GGKPDLRPCHPPCHYIPRPKPR). This is primarily done using Mass Spectrometry (MS).[10][11]

  • Purity: Assessment of the percentage of the target peptide relative to any impurities (e.g., deletion sequences, incompletely deprotected peptides). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[12][13]

  • Peptide Content: Quantification of the actual percentage of peptide in the lyophilized powder, which also contains water and counter-ions from the purification process (e.g., TFA or acetate).[12][13]

  • Disulfide Bond Formation: Confirmation that the single intramolecular disulfide bond between the two cysteine residues is correctly formed, as this is critical for its biological activity.[2][14] High-resolution mass spectrometry can confirm the mass shift of -2 Da associated with this bond formation.[10]

Q3: How should I properly store and handle my lyophilized synthetic this compound-1 to ensure its stability?

A3: Proper storage is crucial to prevent degradation.

  • Long-term Storage: Lyophilized this compound-1 should be stored at -20°C or colder in a dark, dry place.[15][16][17]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[15][17] Contamination with moisture significantly reduces the long-term stability of the peptide.[15]

  • Sensitive Residues: this compound-1 contains two cysteine residues, which are susceptible to oxidation.[16][17] After taking an aliquot, consider flushing the vial with an inert gas like dry nitrogen or argon before re-sealing to minimize exposure to air.[15]

Q4: What is the recommended procedure for reconstituting synthetic this compound-1 for experiments?

A4: There is no single solvent for all peptides.[15]

  • First, consult the Certificate of Analysis (COA) provided by the manufacturer for specific solubility instructions.

  • For biological assays, it is recommended to use sterile, high-purity water or a buffer solution (pH 5-6 is often optimal for peptide stability).[17]

  • If preparing a stock solution, dissolve the peptide to a concentration of 1-10 mg/mL. Briefly vortex or sonicate if necessary to aid dissolution.

  • Stability in Solution: Peptide solutions are far less stable than lyophilized powder. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[16][17] Store these aliquots at -20°C or -80°C.[16]

Q5: What are the expected analytical results for a high-quality synthetic this compound-1 sample?

A5: A high-quality sample should meet specific analytical criteria. The table below summarizes the key specifications and expected results from standard QC tests.

ParameterMethodTypical SpecificationExpected Result
Purity RP-HPLC (at 210-220 nm)>95% or >98%A single major peak accounting for the specified percentage of the total peak area. A characteristic shoulder on the front of the main peak may be observed.[14]
Identity Mass Spectrometry (ESI-MS or MALDI-TOF)Match to Theoretical MWA major signal corresponding to the calculated molecular weight of the peptide in its oxidized (disulfide-bonded) state.
Appearance Visual InspectionWhite Lyophilized PowderA uniform, white, fluffy solid.
Peptide Content Amino Acid Analysis or Nitrogen Analysis60-80% (Typical)The COA will specify the net peptide content. This value is crucial for calculating accurate concentrations for assays.

Troubleshooting Guide

Problem: My HPLC chromatogram shows multiple peaks or a lower purity than specified.

  • Possible Cause 1: Peptide Degradation. Improper storage or handling (e.g., moisture contamination, multiple freeze-thaw cycles) may have degraded the sample.[15][17]

    • Solution: Use a fresh, properly stored aliquot. Review your handling and storage procedures.

  • Possible Cause 2: Incorrect Disulfide Bond Formation. The sample may contain a mix of the correctly folded monomer, the reduced (linear) form, or intermolecular dimers.[14] These species will have different retention times on an RP-HPLC column.[14]

    • Solution: Ensure the synthesis and purification process included a dedicated oxidation step to form the intramolecular disulfide bond. The reduced form has a longer retention time.[14]

  • Possible Cause 3: Contamination. The sample may have been contaminated during handling.

    • Solution: Use sterile, filtered solvents and clean labware for all manipulations.

Problem: The mass spectrum shows a mass that does not match the theoretical molecular weight of this compound-1.

  • Solution: Compare the observed mass against the theoretical molecular weights of different potential forms of the peptide. Discrepancies can often be diagnostic.

Observed Mass DiscrepancyPotential CauseRecommended Action
Observed MW = Theoretical MW + 2 Da The peptide is in its reduced (linear) form, with free sulfhydryl groups on the cysteines.Confirm if an oxidation step was performed post-synthesis. The disulfide bond can be formed by dissolving the peptide at a low concentration in a slightly alkaline buffer (e.g., pH 8.3) and stirring in the presence of air.[14]
Observed MW = 2 x Theoretical MW The peptide has formed an intermolecular dimer through two disulfide bonds. This form is not toxic.[14]The dimer can be converted to the active monomer by treatment with a reducing agent (like β-mercaptoethanol) at an alkaline pH, followed by a re-oxidation step.[14]
Other Mass Deviations Incomplete removal of protecting groups from synthesis, unintended modifications (e.g., oxidation of other residues), or presence of deletion/truncated sequences.Contact the peptide supplier with the data. Further analysis by MS/MS may be required to identify the modification or sequence error.[10]

Problem: I am observing low or no biological activity in my functional assay.

  • Possible Cause 1: Incorrect Peptide Concentration. The concentration was calculated based on the gross weight of the lyophilized powder instead of the net peptide content specified on the COA.

    • Solution: Recalculate the concentration using the net peptide content value. For example, if the peptide content is 75%, a solution made from 1 mg of powder will have a peptide concentration of 0.75 mg/mL.

  • Possible Cause 2: Inactive Peptide Form. The peptide may be in the reduced or dimerized form, which have significantly lower or no toxicity compared to the correctly folded monomer.[2][14] A synthetic analogue with alanine (B10760859) replacing the cysteines is non-toxic, highlighting the importance of the disulfide bond.[2]

    • Solution: Verify the peptide's identity and disulfide bond status using HPLC and MS as described above.

  • Possible Cause 3: Presence of Inhibitory Impurities. Residual TFA from the purification process can interfere with cellular assays.[13]

    • Solution: If high sensitivity is required, consider obtaining the peptide as an acetate (B1210297) or HCl salt, which requires an additional ion-exchange step by the manufacturer.[13]

  • Possible Cause 4: Assay Specificity. this compound-1 is highly selective for the epsilon (ε) subunit of the nAChR, which is found in adult muscle.[5] It has a much lower affinity for the fetal (γ-subunit) form of the receptor.[4][5]

    • Solution: Ensure your experimental model (e.g., cell line, tissue preparation) expresses the adult form of the nAChR containing the ε-subunit.

Experimental Protocols & Visualizations

Protocol 1: Standard RP-HPLC Purity Analysis

This protocol outlines a general method for assessing the purity of synthetic this compound-1.

  • Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Sample Preparation: Reconstitute lyophilized this compound-1 in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

    • Gradient: A typical gradient might be a linear increase from 10% to 50% Mobile Phase B over 30 minutes.

  • Analysis:

    • Inject 10-20 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry Identity Verification

This protocol describes the verification of this compound-1's molecular weight.

  • Sample Preparation:

    • Dilute the reconstituted peptide sample (from Protocol 1) to approximately 10-20 pmol/µL using 50% ACN / 0.1% Formic Acid.

  • Instrumentation (ESI-MS):

    • Use an Electrospray Ionization (ESI) mass spectrometer.

    • Infuse the sample directly or via LC-MS.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range of approximately 400-1500.

  • Data Analysis:

    • The raw spectrum will show a series of peaks representing the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).

    • Use deconvolution software to process the raw data and calculate the neutral molecular mass (MW).

    • Compare the observed MW to the theoretical MW.

Table of Theoretical Molecular Weights for this compound-1

Peptide Form Modification Theoretical MW (Monoisotopic)
Oxidized (Active) Intramolecular Disulfide Bond ~2586.4 Da
Reduced (Linear) Two Free -SH Groups ~2588.4 Da

| Dimer | Two Intermolecular Disulfide Bonds | ~5172.8 Da |

Diagrams

QC_Workflow cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Purity & Identity cluster_2 Step 3: Quantification & Functional Testing cluster_3 Step 4: Final Product raw_material Lyophilized This compound-1 visual Visual Inspection (Color, Appearance) raw_material->visual solubility Solubility Test visual->solubility hplc RP-HPLC (Purity >95%) solubility->hplc ms Mass Spectrometry (Verify MW) hplc->ms aaa Peptide Content (e.g., AAA) ms->aaa release Qualified Batch for Research assay Functional Assay (e.g., nAChR Binding) aaa->assay assay->release Waglerin_Pathway cluster_receptor Postsynaptic Membrane nAChR α β δ α ε nAChR IonChannel Na+ Channel (Closed) ACh Acetylcholine (ACh) ACh->nAChR:f4 Binds This compound This compound-1 This compound->nAChR:f4 BLOCKS NoDepolarization No Muscle Cell Depolarization IonChannel->NoDepolarization Relaxation Muscle Relaxation NoDepolarization->Relaxation

References

Waglerin Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering and interpreting the off-target effects of waglerin peptides in their experiments. Waglerins, a group of peptides from the venom of the temple pit viper, Tropidolaemus wagleri, are known for their potent activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). However, their interactions with other molecular targets, particularly GABA-A receptors, can lead to complex and sometimes confounding experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of This compound-1 (B1151378)?

A1: The primary and most well-characterized on-target effect of this compound-1 is the competitive antagonism of the muscle-type nicotinic acetylcholine receptor (nAChR), with a high selectivity for the adult form containing the epsilon (ε) subunit.[1][2] This blockage of acetylcholine binding leads to muscle relaxation and, at higher doses, paralysis.

Q2: What are the known off-target effects of this compound-1?

A2: The most significant off-target effect of this compound-1 is its modulation of GABA-A receptors.[1][2] Depending on the neuronal population and the specific GABA-A receptor subunit composition, this compound-1 can either potentiate or inhibit GABA-induced currents.

Q3: At what concentrations are off-target effects typically observed?

A3: Off-target effects on GABA-A receptors generally occur at higher concentrations than those required for nAChR antagonism. For example, the IC50 for this compound-1 to decrease the end-plate response to acetylcholine in adult wild-type mice is approximately 50 nM.[3][4] In contrast, the IC50 for depressing GABA-induced currents in neonatal rat nucleus accumbens neurons is around 2.5 µM.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects can be achieved through a combination of approaches:

  • Concentration-response curves: Establish if the observed effect occurs at concentrations consistent with known on-target or off-target activities.

  • Selective antagonists: Use specific antagonists for the suspected on- and off-target receptors to see if they block the effect of this compound. For example, use a nAChR antagonist like d-tubocurarine or a GABA-A receptor antagonist like bicuculline.

  • Cell lines with specific receptor expression: Utilize cell lines expressing only the on-target receptor (e.g., specific nAChR subunits) or the off-target receptor (e.g., specific GABA-A receptor subunits) to isolate and characterize the interaction.

  • Knockout animal models: If available, use knockout animals lacking the on-target or a suspected off-target receptor to confirm the molecular basis of the observed effect.[3][4]

Q5: Are there known off-target effects for other this compound isoforms (this compound-2, -3, -4)?

A5: While this compound-1 is the most extensively studied, other isoforms exist (this compound-2, -3, and -4).[1][2] There is limited specific data on the off-target effects of these other isoforms. However, given their structural similarity to this compound-1, it is plausible that they may exhibit similar off-target profiles, though potentially with different potencies. Researchers should exercise caution and perform appropriate control experiments when working with these less-characterized isoforms.

Troubleshooting Guide

This guide addresses common issues encountered during electrophysiological experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or no response to this compound application. 1. Peptide Degradation: Peptides can be sensitive to storage conditions and repeated freeze-thaw cycles. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Species/Tissue Specificity: this compound-1 has a known species selectivity, with higher affinity for mouse nAChRs than for rat or human.[5] 4. Receptor Subtype Expression: The target tissue or cell line may not express the specific receptor subtype sensitive to this compound (e.g., fetal vs. adult nAChRs).[3][4]1. Aliquot stock solutions and store at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily. 2. Verify all calculations and ensure accurate pipetting. Consider using a fresh stock solution. 3. Confirm the species of your experimental model is appropriate for this compound studies. Be aware of potential differences in affinity. 4. Verify the expression of the target receptor subtype (e.g., ε-subunit containing nAChRs) in your system using RT-PCR, Western blot, or immunohistochemistry.
Observing both excitatory and inhibitory effects. 1. Mixed On- and Off-Target Effects: this compound may be acting on both nAChRs and GABA-A receptors in your preparation. 2. Heterogeneous Cell Population: The recorded cell population may consist of different neuronal types with varying receptor expression.1. Perform concentration-response experiments to determine if the effects have different potencies. Use selective antagonists for nAChRs and GABA-A receptors to isolate the respective contributions. 2. If possible, use single-cell recording techniques and identify the cell type being recorded through morphological and/or molecular markers.
High background noise or unstable recordings. 1. Poor Seal in Patch-Clamp: A low-resistance seal will increase noise. 2. Clogged Pipette Tip: Debris can obstruct the pipette opening. 3. Mechanical Instability: Vibrations in the setup can cause noise. 4. Electrical Interference: Nearby equipment can introduce electrical noise.1. Ensure clean, fire-polished pipettes and healthy cells. Aim for a seal resistance >1 GΩ. 2. Use filtered solutions and apply positive pressure to the pipette when approaching the cell. 3. Use an anti-vibration table and ensure all components of the rig are securely fastened. 4. Use a Faraday cage and ensure proper grounding of all equipment.
Difficulty in obtaining a reversible effect. 1. High Peptide Concentration: At high concentrations, washout may be slow. 2. Peptide Sticking to Tubing: Peptides can adsorb to the surface of perfusion system tubing.1. Use the lowest effective concentration of this compound. 2. Use low-adsorption tubing (e.g., FEP or PEEK) in your perfusion system. Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your solutions to reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound-1 activity. Note that Kd values are not widely reported in the literature; IC50/EC50 values are more common.

Table 1: On-Target Activity of this compound-1 on nAChRs

ParameterReceptor/SystemValueSpeciesReference
IC50 Muscle nAChR (end-plate response to ACh)50 nMMouse (adult)[3][4]

Table 2: Off-Target Activity of this compound-1 on GABA-A Receptors

ParameterEffectReceptor/SystemValueSpeciesReference
IC50 Depression of GABA-induced currentNucleus Accumbens Neurons2.5 µMRat (neonate)
EC50 Potentiation of GABA-induced currentHypothalamic NeuronsNot ReportedMouse

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of nAChR Currents

This protocol is designed to measure the effect of this compound on acetylcholine-evoked currents in a heterologous expression system or cultured neurons.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 or Xenopus oocytes) expressing the desired nAChR subunits (e.g., adult mouse α1, β1, δ, ε).

  • For neuronal cultures, plate primary neurons on coated coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Agonist: Acetylcholine (ACh). Prepare a stock solution and dilute to a working concentration (e.g., EC₂₀-EC₅₀ for the specific receptor subtype) in the external solution.

  • This compound: Prepare a stock solution in water or a suitable buffer and dilute to the desired concentrations in the external solution.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the membrane potential at -60 mV.

  • Apply ACh for a short duration (e.g., 1-2 seconds) to evoke a baseline current. Repeat applications until a stable response is achieved.

  • Pre-apply this compound for 1-2 minutes, followed by co-application of this compound and ACh.

  • Record the current response in the presence of this compound.

  • Perform a washout with the external solution to check for reversibility.

4. Data Analysis:

  • Measure the peak amplitude of the ACh-evoked current in the absence and presence of different concentrations of this compound.

  • Normalize the current in the presence of this compound to the control current.

  • Plot the normalized current against the this compound concentration and fit the data with the Hill equation to determine the IC50.

Protocol 2: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

This protocol is for measuring the modulatory effects of this compound on GABA-evoked currents in cultured neurons or brain slices.

1. Preparation:

  • Prepare acute brain slices or cultured neurons as required for your experiment.

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂ / 5% CO₂.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Agonist: GABA. Prepare a stock solution and dilute to a working concentration (e.g., EC₁₀-EC₂₀) in aCSF.

  • This compound: Prepare a stock solution and dilute to the desired concentrations in aCSF.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -70 mV.

  • Apply GABA to evoke a baseline current.

  • Co-apply this compound and GABA to observe modulation (potentiation or inhibition).

  • Washout with aCSF.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Calculate the percentage change in current amplitude to quantify the modulatory effect.

  • For concentration-response experiments, plot the percentage modulation against the this compound concentration.

Visualizations

Signaling Pathways

Waglerin_Signaling cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Waglerin1 This compound-1 nAChR Muscle nAChR (ε-subunit) Waglerin1->nAChR Antagonizes Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates ACh Acetylcholine ACh->nAChR Binds Waglerin2 This compound-1 GABA_A_R GABA-A Receptor Waglerin2->GABA_A_R Modulates (Potentiates or Inhibits) Neuronal_Inhibition Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Mediates GABA GABA GABA->GABA_A_R Binds Experimental_Workflow start Start: Observe Unexpected Effect of this compound hypothesis Hypothesize Off-Target Activity (e.g., on GABA-A Receptors) start->hypothesis lit_review Literature Review for Known Off-Targets hypothesis->lit_review dose_response Perform Concentration- Response Experiments hypothesis->dose_response antagonist_studies Use Selective Antagonists (e.g., Bicuculline) dose_response->antagonist_studies heterologous_exp Test in Heterologous Expression System (e.g., HEK293 with GABA-A R) antagonist_studies->heterologous_exp conclusion Conclusion: Confirm or Refute Off-Target Hypothesis heterologous_exp->conclusion Differentiating_Effects obs_effect Observed Effect low_conc Occurs at low nM concentration? obs_effect->low_conc blocked_by_nAChR_ant Blocked by nAChR antagonist? low_conc->blocked_by_nAChR_ant Yes high_conc Occurs at µM concentration? low_conc->high_conc No on_target On-Target Effect (nAChR) blocked_by_nAChR_ant->on_target Yes blocked_by_nAChR_ant->high_conc No blocked_by_GABAAR_ant Blocked by GABA-A R antagonist? high_conc->blocked_by_GABAAR_ant Yes off_target Off-Target Effect (GABA-A R) blocked_by_GABAAR_ant->off_target Yes

References

Technical Support Center: Optimizing Fluorescent Waglerin-1-FAM Imaging Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescently labeled Waglerin-1 (this compound-1-FAM) for imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound-1-FAM and what is its primary application?

A1: this compound-1-FAM is a fluorescently labeled version of this compound-1, a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper.[1] The peptide is a competitive antagonist of the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR), showing high selectivity for the adult form containing the epsilon (ε) subunit.[2] The addition of the carboxyfluorescein (FAM) fluorophore allows for the visualization and study of the expression and function of these specific nAChR subtypes in various experimental systems.

Q2: What is the mechanism of action of this compound-1?

A2: this compound-1 functions by competitively binding to the nicotinic acetylcholine receptor at the neuromuscular junction, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This inhibition of nAChR activation leads to muscle relaxation and, at higher concentrations, paralysis. Its high affinity for the α-ε subunit interface of the adult mouse nAChR makes it a selective tool for studying this receptor subtype.[2] this compound-1 has also been shown to interact with GABA(A) receptors, though its primary use in imaging is related to nAChRs.[3]

Q3: What are the spectral properties of the FAM dye?

A3: Carboxyfluorescein (FAM) is a widely used green fluorescent dye. Its spectral characteristics are important for selecting the appropriate microscope filters and light sources.

ParameterWavelength (nm)
Excitation Maximum~494 nm
Emission Maximum~518 nm

Q4: Is the fluorescence of FAM sensitive to pH?

A4: Yes, the fluorescence intensity of FAM is pH-dependent. It exhibits decreased fluorescence in acidic environments (below pH 7). For optimal and stable fluorescence, it is recommended to work in a pH range of 7.5 to 8.5.[4] This is an important consideration when preparing buffers and during live-cell imaging where intracellular compartments may have varying pH levels.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-1-FAM imaging experiments.

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Signal 1. Inappropriate filter set: The microscope's excitation and emission filters do not match the spectral properties of FAM. 2. Low receptor expression: The target cells have a low density of adult-type nAChRs. 3. Insufficient this compound-1-FAM concentration: The concentration of the fluorescent peptide is too low for detection. 4. Photobleaching: The FAM fluorophore has been damaged by excessive light exposure. 5. Incorrect buffer pH: The pH of the imaging buffer is acidic, quenching the FAM fluorescence.1. Filter set verification: Ensure you are using a standard FITC/GFP filter set that is appropriate for FAM's excitation and emission spectra. 2. Positive control: Use a cell line known to express high levels of adult nAChRs as a positive control. 3. Concentration optimization: Perform a titration experiment to determine the optimal concentration of this compound-1-FAM. Start with a concentration around the known IC50 of unlabeled this compound-1 (e.g., 50-100 nM) and adjust as needed. 4. Minimize light exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Capture images efficiently and avoid prolonged focusing on the sample. 5. Buffer pH adjustment: Ensure your imaging buffer is within the optimal pH range for FAM (7.5-8.5).
High Background Signal 1. Non-specific binding: this compound-1-FAM is binding to cellular components other than the nAChR. 2. Autofluorescence: The cells or the culture medium exhibit natural fluorescence. 3. Excess unbound probe: Inadequate washing has left a high concentration of unbound this compound-1-FAM in the sample. 4. High probe concentration: The concentration of this compound-1-FAM is too high, leading to increased non-specific binding.1. Blocking step: Incubate the cells with a blocking agent such as bovine serum albumin (BSA) before adding this compound-1-FAM to reduce non-specific binding sites.[5] 2. Autofluorescence check: Image an unstained sample of your cells under the same conditions to assess the level of autofluorescence. If high, consider using a different imaging medium or specific protocols to reduce autofluorescence. 3. Optimize washing: Increase the number and duration of washing steps after incubation with this compound-1-FAM to thoroughly remove the unbound probe. The use of a mild detergent like Tween-20 in the wash buffer can also help.[6] 4. Concentration titration: Use the lowest effective concentration of this compound-1-FAM that provides a detectable specific signal.
Phototoxicity / Cell Death 1. Excessive light exposure: High-intensity or prolonged illumination can generate reactive oxygen species (ROS), leading to cellular damage and death.[7] 2. High probe concentration: High concentrations of the peptide may have cytotoxic effects.1. Reduce light dose: Minimize the excitation light intensity and exposure time.[8] Use a more sensitive camera if available. For time-lapse imaging, increase the interval between image acquisitions. 2. Concentration optimization: Determine the lowest concentration of this compound-1-FAM that gives a satisfactory signal. 3. Use of antioxidants: Consider adding an antioxidant to the imaging medium to mitigate the effects of ROS.

Experimental Protocols

Cell Preparation and Labeling with this compound-1-FAM (Live-Cell Imaging)

This protocol provides a general guideline for labeling live cells with this compound-1-FAM. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells expressing adult-type nicotinic acetylcholine receptors

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • This compound-1-FAM

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Imaging dishes or plates with glass bottoms

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove the culture medium.

  • Blocking (Optional but Recommended): Add blocking buffer to the cells and incubate for 30 minutes at 37°C. This step helps to reduce non-specific binding.

  • Labeling:

    • Prepare the desired concentration of this compound-1-FAM in pre-warmed, phenol (B47542) red-free culture medium or a suitable imaging buffer (pH 7.5-8.5). A starting concentration of 50-100 nM is recommended.

    • Aspirate the blocking buffer and add the this compound-1-FAM solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Aspirate the this compound-1-FAM solution.

    • Wash the cells three times with pre-warmed imaging buffer to remove unbound probe. Allow the cells to sit in the buffer for 5 minutes during each wash.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
This compound-1 IC50 (mouse adult nAChR) 50 nMThis value for the unlabeled peptide can serve as a starting point for determining the optimal concentration of this compound-1-FAM.[9]
This compound-1-FAM Starting Concentration 50 - 200 nMThe optimal concentration should be determined empirically through titration to achieve a good signal-to-noise ratio.
Incubation Time 30 - 60 minutesShorter or longer times may be necessary depending on the cell type and receptor density.
Imaging Buffer pH 7.5 - 8.5Crucial for maintaining the fluorescence of the FAM dye.[4]
Signal-to-Noise Ratio (SNR) >10A higher SNR is desirable for quantitative analysis. This can be improved by optimizing probe concentration, washing steps, and imaging parameters.

Visualizations

Signaling Pathway of this compound-1

Waglerin1_Signaling cluster_synapse Neuromuscular Junction cluster_blockade Effect of this compound-1-FAM ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Wag1_FAM This compound-1-FAM Wag1_FAM->nAChR Competitively Binds & Blocks Ion_Channel_Opening Ion Channel Opening (Na+ influx) nAChR->Ion_Channel_Opening Leads to Postsynaptic_Membrane Postsynaptic Membrane Muscle_Contraction Muscle Contraction Ion_Channel_Opening->Muscle_Contraction Causes Wag1_FAM_bound This compound-1-FAM Bound to nAChR No_ACh_Binding Acetylcholine Binding Blocked Wag1_FAM_bound->No_ACh_Binding Results in No_Contraction Muscle Relaxation No_ACh_Binding->No_Contraction Leads to

Caption: Competitive antagonism of the nAChR by this compound-1-FAM.

Experimental Workflow for this compound-1-FAM Imaging

Workflow start Start cell_seeding 1. Seed Cells on Glass-Bottom Dish start->cell_seeding washing1 2. Wash with PBS cell_seeding->washing1 blocking 3. Block with BSA (Optional) washing1->blocking labeling 4. Incubate with This compound-1-FAM blocking->labeling washing2 5. Wash to Remove Unbound Probe labeling->washing2 imaging 6. Fluorescence Microscopy washing2->imaging analysis 7. Image Analysis (Quantification) imaging->analysis end End analysis->end

Caption: A typical experimental workflow for this compound-1-FAM cell labeling and imaging.

Troubleshooting Logic Diagram

Troubleshooting start Start Imaging check_signal Signal OK? start->check_signal no_signal No/Weak Signal check_signal->no_signal No (Weak) high_background High Background check_signal->high_background No (High Background) good_image Good Image Quality check_signal->good_image Yes check_filters Check Filter Set no_signal->check_filters check_concentration Increase Concentration? check_filters->check_concentration Filters OK check_photobleaching Reduce Light Exposure check_concentration->check_photobleaching Yes check_washing Improve Washing Steps high_background->check_washing add_blocking Add Blocking Step check_washing->add_blocking lower_concentration Lower Concentration add_blocking->lower_concentration

Caption: A decision tree for troubleshooting common issues in this compound-1-FAM imaging.

References

Validation & Comparative

Waglerin-1 vs. α-Bungarotoxin: A Comparative Guide to Nicotinic Acetylcholine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Waglerin-1 and α-Bungarotoxin, two potent neurotoxins that act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding the distinct binding properties of these toxins is crucial for their use as pharmacological tools in nAChR research and for the development of novel therapeutics targeting this important class of ligand-gated ion channels.

Executive Summary

This compound-1, a peptide from the venom of the Wagler's pit viper, exhibits high selectivity for the adult muscle-type nAChR, specifically at the α-ε subunit interface. In contrast, α-Bungarotoxin, a component of the venom from the banded krait, demonstrates a broader binding profile, with high affinity for both muscle-type and a variety of neuronal nAChRs, most notably the α7 subtype. This difference in selectivity makes them valuable for distinguishing between nAChR subtypes in various experimental models.

Quantitative Binding Data

The binding affinities of this compound-1 and α-Bungarotoxin for various nAChR subtypes are summarized in the table below. The data highlight the significant differences in their target preferences.

ToxinnAChR SubtypeSpeciesAffinity MetricValueReference
This compound-1 Adult Muscle (α1β1εδ)MouseIC₅₀50 nM[1][2]
Adult Muscle (α-ε interface)MouseSelectivity vs. α-δ2100-fold higher[3]
Adult Muscle (α-ε interface)HumanAffinity vs. Mouse70-fold lower[1]
Adult Muscle (α-δ interface)HumanAffinity vs. Mouse10-fold lower[1]
α-Bungarotoxin α7PC12 cellsK_d94 pM[4]
α7RatIC₅₀1.6 nM
α3β4RatIC₅₀> 3 µM
Muscle-typeMultipleGeneralHigh Affinity[5][6]
α1β1γδ (fetal muscle)HumanK_i0.23 nM
α1β1εδ (adult muscle)HumanK_i0.03 nM
α2β2HumanK_i> 10,000 nM
α3β2HumanK_i> 10,000 nM
α4β2HumanK_i> 10,000 nM
α2β4HumanK_i> 10,000 nM
α3β4HumanK_i> 10,000 nM
α4β4HumanK_i> 10,000 nM

Signaling Pathways and Mechanism of Action

Both this compound-1 and α-Bungarotoxin are competitive antagonists at nAChRs. They bind to the acetylcholine (ACh) binding site on the receptor, thereby preventing the endogenous ligand from binding and activating the channel. This blockade of nAChR activation inhibits the influx of cations (primarily Na⁺ and Ca²⁺), leading to a failure of postsynaptic membrane depolarization and inhibition of downstream signaling cascades.

nAChR_Antagonist_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh_vesicle->nAChR Binds Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization No Ion Influx (Na+, Ca2+) Signaling Downstream Signaling Depolarization->Signaling Inhibition Waglerin_Bungaro This compound-1 or α-Bungarotoxin Waglerin_Bungaro->nAChR Blocks

nAChR Antagonist Signaling Pathway

Experimental Protocols

The binding affinities and inhibitory concentrations presented in this guide are typically determined using competitive radioligand binding assays or electrophysiological techniques.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-labeled compound (the competitor, e.g., this compound-1 or unlabeled α-Bungarotoxin) to displace a radiolabeled ligand (e.g., ¹²⁵I-α-Bungarotoxin) from its receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the nAChR subtype of interest are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.[7]

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., ¹²⁵I-α-Bungarotoxin).

  • Increasing concentrations of the unlabeled competitor (this compound-1 or α-Bungarotoxin) are added to the incubation mixture.

  • The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.[8]

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[8][9]

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Prepare Membranes with nAChRs Start->Membrane_Prep Incubate 2. Incubate Membranes with: - Radiolabeled Ligand (e.g., ¹²⁵I-α-Bgt) - Competitor (this compound-1 or α-Bgt) Membrane_Prep->Incubate Filter 3. Separate Bound from Free Ligand (Vacuum Filtration) Incubate->Filter Count 4. Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Analyze Data (Determine IC₅₀ and Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp on cultured cells, directly measure the ion flow through nAChRs.

1. Receptor Expression:

  • The nAChR subunits of interest are expressed in a suitable system (e.g., Xenopus oocytes or a mammalian cell line).

2. Agonist Application:

  • A known concentration of an nAChR agonist (e.g., acetylcholine) is applied to the cell to elicit an ionic current.

3. Antagonist Application:

  • The cell is pre-incubated with or co-applied with various concentrations of the antagonist (this compound-1 or α-Bungarotoxin).

4. Measurement of Inhibition:

  • The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is measured.

5. Data Analysis:

  • A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC₅₀.

Conclusion

This compound-1 and α-Bungarotoxin are both potent antagonists of nAChRs, but their distinct subtype selectivities make them uniquely valuable research tools. This compound-1's high specificity for the adult muscle nAChR containing the ε subunit allows for the targeted study of this receptor subtype. In contrast, α-Bungarotoxin's broad-spectrum antagonism, particularly its high affinity for the neuronal α7 subtype, makes it a workhorse for characterizing a wider range of nAChRs. The choice between these two toxins will ultimately depend on the specific nAChR subtype and the biological question being investigated. The experimental protocols outlined in this guide provide a foundation for the quantitative comparison of these and other nAChR ligands.

References

Waglerin Isoform Selectivity for Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of waglerin isoforms for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes based on available experimental data. Waglerins are a group of small peptide toxins isolated from the venom of the temple pit viper, Tropidolaemus wagleri, and are known to act as antagonists of nAChRs.[1][2][3] This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison for research and drug development purposes.

Data Presentation

The available quantitative data primarily focuses on This compound-1 (B1151378), which has been studied in detail for its interaction with muscle-type nAChRs. Data for other this compound isoforms is limited, preventing a direct quantitative comparison of potency.

Table 1: Quantitative Selectivity Data for this compound-1
Target nAChRSpeciesSubunit InterfaceMethodMeasured Value (IC₅₀)Fold SelectivityReference
Adult MuscleMouseα1β1δεElectrophysiology50 nM-[4][5]
Adult MuscleMouseα-ε vs α-δCompetitive Binding-~2100-fold higher affinity for α-ε[6]
Adult MuscleMouse vs. Human/Ratα-εCompetitive Binding-~100-fold higher affinity for mouse[6]
Fetal MuscleMouseα1β1γδElectrophysiologyNo significant block at 1 µMHighly selective for adult (ε) over fetal (γ) form[4][5]
Table 2: Qualitative Comparison of Known this compound Isoforms
IsoformKnown nAChR SelectivityQuantitative Data AvailableNeuronal nAChR ActivityReference
This compound-1 Selective antagonist for the ε-subunit of adult muscle nAChR.[1][3][4]Yes (IC₅₀ = 50 nM on mouse muscle nAChR)Not reported in the literature; primarily active on muscle-type nAChRs.[2][4]
This compound-2 No specific nAChR selectivity data available.NoNot reported[1][3]
This compound-3 Described as a selective blocker of the ε-subunit of muscle nAChR.[4][7]NoNot reported[4][7]
This compound-4 No specific nAChR selectivity data available.NoNot reported[1][3]

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental approaches: electrophysiology at the neuromuscular junction and competitive binding assays using site-directed mutagenesis.

Electrophysiological Analysis of nAChR Blockade

This method is used to determine the functional effect of this compound isoforms on nAChR activity at the neuromuscular junction.

  • Preparation: An isolated nerve-muscle preparation, such as the mouse triangularis sterni or soleus muscle, is used.

  • Stimulation: The motor nerve is stimulated to evoke end-plate potentials (EPPs), or acetylcholine (ACh) is applied directly to the end-plate via iontophoresis.

  • Recording: Intracellular microelectrodes are used to record the postsynaptic membrane potential (EPPs or response to ACh).

  • Procedure:

    • Control responses to nerve stimulation or iontophoretic ACh application are recorded.

    • The preparation is bathed in a solution containing a known concentration of the this compound peptide.

    • Responses are recorded again in the presence of the this compound isoform.

    • The reduction in the amplitude of the EPP or ACh response is measured.

    • A concentration-response curve is generated by testing a range of this compound concentrations to calculate the IC₅₀ value, which is the concentration required to inhibit 50% of the control response.[4]

  • Selectivity Determination: This method was crucial in demonstrating that this compound-1 blocks the adult (ε-subunit) nAChR but not the neonatal (γ-subunit) form, as neonatal muscle preparations were resistant to the peptide's effects.[4][5]

Competitive Binding Assays and Site-Directed Mutagenesis

This approach is used to identify the specific subunits and amino acid residues responsible for the high-affinity binding of this compound-1.

  • Cell Lines: Human embryonic kidney (HEK) cells are transfected with cDNAs encoding different nAChR subunits (e.g., mouse, rat, human α, δ, and ε subunits).

  • Mutagenesis: Site-directed mutagenesis is used to alter specific amino acid residues in the nAChR subunits to test their importance for this compound binding.

  • Binding Assay:

    • Membranes from the transfected cells expressing the nAChRs of interest are prepared.

    • These membranes are incubated with a radiolabeled ligand that binds to the nAChR, such as ¹²⁵I-α-bungarotoxin.

    • Increasing concentrations of unlabeled this compound-1 are added to compete with the radioligand for binding to the receptor.

    • The amount of bound radioactivity is measured, and the displacement by this compound-1 is used to determine its binding affinity (Kᵢ).

  • Selectivity Determination: By comparing the binding affinity of this compound-1 to wild-type versus mutant receptors, and to receptors from different species, researchers have pinpointed specific amino acid residues in the α and ε subunits that account for the high species and subunit interface selectivity of this compound-1.[6][8]

Mandatory Visualizations

Signaling Pathway of this compound-1 at the Neuromuscular Junction

G cluster_1 Postsynaptic Muscle Membrane ACh Acetylcholine (ACh) nAChR Adult Muscle nAChR (α₂βδε) ACh->nAChR Binds IonChannel Ion Channel (Closed) nAChR->IonChannel Opens Na_Influx Na+ Influx Depolarization Depolarization MuscleContraction Muscle Contraction Waglerin1 This compound-1 Waglerin1->nAChR Competitively Binds (Antagonist)

Caption: Competitive antagonism of this compound-1 at the adult muscle nAChR.

Experimental Workflow for Determining this compound-1 Subtype Selectivity

G cluster_0 In Vivo / Ex Vivo Analysis cluster_1 Results & Conclusion start Hypothesis: This compound-1 is selective for ε-subunit containing nAChR ko_mice Generate ε-subunit knockout (KO) mice start->ko_mice wt_mice Wild-Type (WT) Adult Mice start->wt_mice muscle_prep Prepare neuromuscular junctions from both WT and KO mice ko_mice->muscle_prep wt_mice->muscle_prep electro Electrophysiology: Measure block of ACh response by this compound-1 muscle_prep->electro result_wt Result: WT mice show nAChR block (IC₅₀ = 50 nM) electro->result_wt result_ko Result: KO mice show resistance to This compound-1 block electro->result_ko conclusion Conclusion: This compound-1 selectively blocks the ε-subunit containing nAChR result_wt->conclusion result_ko->conclusion

Caption: Workflow for confirming nAChR ε-subunit selectivity of this compound-1.

Summary and Conclusion

The current body of scientific literature provides a detailed understanding of the selectivity of this compound-1, establishing it as a potent and highly specific competitive antagonist of the adult muscle nAChR.[9] Its selectivity is remarkable on multiple levels:

  • Subunit Isoform: It preferentially blocks the adult (ε-subunit) over the fetal (γ-subunit) nAChR.[4][5]

  • Subunit Interface: It exhibits a strong preference for the α-ε binding site over the α-δ site within the same receptor.[9][10]

  • Species: It has a significantly higher affinity for the mouse nAChR compared to rat and human orthologs.[6][9]

While this compound-3 is also reported to be selective for the ε-subunit of the muscle nAChR, there is a notable lack of quantitative data to compare its potency directly with this compound-1.[4][7] Furthermore, there is a significant gap in the literature concerning the activity of any this compound isoform on neuronal nAChR subtypes. This indicates that while waglerins are valuable tools for studying the neuromuscular junction, their potential effects on the central nervous system via nAChRs remain largely unexplored. Future research should aim to characterize the full spectrum of this compound isoform activity to better understand their pharmacological profile and potential as research tools or therapeutic leads.

References

Waglerin-1 as an Adult Nicotinic Acetylcholine Receptor Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Waglerin-1 (B1151378), a peptide toxin isolated from the venom of the temple pit viper (Tropidolaemus wagleri), has been identified as a potent and selective antagonist of the adult muscle nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] This guide provides a comprehensive comparison of this compound-1 with other established nAChR blockers, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Comparative Efficacy of nAChR Blockers

The inhibitory potency of this compound-1 and other antagonists against the adult muscle nAChR has been quantified using various experimental approaches. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these blockers.

CompoundReceptor SubtypeSpeciesIC50Reference(s)
This compound-1 Adult Muscle (ε-subunit containing)Mouse50 nM[2][4]
α-Bungarotoxin α7 nAChRNot Specified1.6 nM[5]
d-Tubocurarine Embryonic MuscleMouse41 nM[6]
Pancuronium (B99182) Embryonic MuscleMouse5.5 nM[6][7]
Vecuronium (B1682833) Muscle (fetal and adult)Mouse1-2 nM[8]
Rocuronium (B1662866) Adult MuscleMouse~20 nM[9]
Atracurium Not SpecifiedNot SpecifiedNot Specified[10][11]
Cisatracurium (B1209417) Adult MuscleMouse54 nM[12]
α-Conotoxin EI Muscle (α1β1δε)Not Specified187 nM[13]
α-Conotoxin GI MuscleXenopus oocytes42.0 nM[14]
αD-Conotoxin FrXXA Adult Muscle (m(α1)2β1δε)Mouse351 nM[15]

Experimental Protocols

The characterization of nAChR antagonists relies on standardized electrophysiological and biochemical assays.

Two-electrode Voltage Clamp (TEVC) Electrophysiology

This technique is widely used to study the function of ion channels, like nAChRs, expressed in Xenopus oocytes.[16][17][18][19]

Objective: To determine the inhibitory concentration (IC50) of a compound on acetylcholine-evoked currents in cells expressing nAChRs.

Methodology:

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., adult muscle-type α1, β1, δ, ε subunits).[8][20] The oocytes are then incubated to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.[16] These electrodes are used to clamp the membrane potential at a holding potential (e.g., -60 mV) and to record the resulting currents.[16]

  • Agonist and Antagonist Application: A baseline current is established. Acetylcholine (ACh) at a fixed concentration (e.g., 100 µM) is applied to the oocyte to evoke an inward current.[20][21] To determine the inhibitory effect, the oocyte is pre-incubated with the antagonist at various concentrations before the co-application with ACh.[22]

  • Data Analysis: The peak current amplitude in the presence of the antagonist is measured and compared to the control current elicited by ACh alone. A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration. The IC50 value is then calculated from this curve.[21]

Radioligand Binding Assay

This biochemical assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[1][23][24]

Objective: To determine the binding affinity (Ki) of an unlabeled compound for a specific nAChR subtype.

Methodology:

  • Membrane Preparation: Cell membranes containing the nAChR of interest are prepared from cell lines (e.g., HEK293) stably expressing the receptor or from tissue known to be rich in the target receptor.[1][23]

  • Competitive Binding: The membrane preparation is incubated with a radiolabeled ligand with high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled test compound.[1][25][26]

  • Separation and Detection: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.[23] The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.[27]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathway of nAChR activation at the neuromuscular junction and the experimental workflow for characterizing nAChR antagonists.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicle Synaptic Vesicle Ca2+ Influx->Synaptic Vesicle Triggers fusion ACh Release ACh Release Synaptic Vesicle->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Waglerin1 This compound-1 Waglerin1->nAChR Blocks ACh binding Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux Ion Channel Opening->Na+ Influx / K+ Efflux End-Plate Potential (EPP) End-Plate Potential (EPP) Na+ Influx / K+ Efflux->End-Plate Potential (EPP) Muscle Contraction Muscle Contraction End-Plate Potential (EPP)->Muscle Contraction Initiates

Caption: nAChR signaling at the neuromuscular junction and the inhibitory action of this compound-1.

Experimental_Workflow cluster_0 Receptor Preparation cluster_1 Assay cluster_2 Data Acquisition cluster_3 Analysis A1 Cell Culture (e.g., HEK293) or Xenopus Oocytes A2 Transfection/Injection with nAChR Subunit cRNAs A1->A2 A3 Receptor Expression A2->A3 B1 Two-Electrode Voltage Clamp (TEVC) A3->B1 B2 Radioligand Binding Assay A3->B2 C1 Measure ACh-evoked Currents B1->C1 C2 Measure Radioligand Displacement B2->C2 D1 Generate Concentration-Response Curve C1->D1 C2->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (from IC50) D2->D3

Caption: Workflow for the characterization of nAChR antagonists.

References

Comparative Analysis of Waglerins from Snake Venoms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Waglerin peptides, potent neurotoxins found in the venom of the temple pit viper (Tropidolaemus wagleri) and its relatives. This analysis, supported by experimental data, delves into their mechanisms of action, receptor affinities, and toxicities, offering valuable insights for pharmacology and drug discovery.

Waglerins are a group of small, proline-rich peptides that act as antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), primarily at the neuromuscular junction. This blockade of cholinergic transmission leads to paralysis and, in sufficient doses, respiratory failure.[1][2] Several isoforms of this compound have been identified, with this compound-1 being the most extensively studied. Evidence also suggests that some Waglerins can modulate the function of GABA-A receptors, highlighting a broader spectrum of activity.[1][3][4]

This guide presents a comparative overview of different this compound isoforms and a related peptide from a congeneric species, focusing on their biochemical properties and biological activities.

Quantitative Analysis of this compound Isoforms

The following tables summarize the available quantitative data for different this compound peptides, providing a basis for comparing their potency and toxicity.

Table 1: Amino Acid Sequences of this compound Isoforms and a Related Peptide

Peptide NameSnake SpeciesAmino Acid SequenceSequence Length
This compound-1Tropidolaemus wagleriGGKPDLRPCHPPCHYIPRPKPR[5]22
This compound-2Tropidolaemus wagleriNot definitively identified in searches.-
This compound-3 (SL-I)Tropidolaemus wagleriSLGGKPDLRPCYPPCHYIPRPKPR[6]24
This compound-4Tropidolaemus wagleriNot definitively identified in searches.-
This compound-like peptideTropidolaemus subannulatusSequence differs from T. wagleri this compound-1 at two positions: Y¹⁷→H and I¹⁸→R.[6]24

Table 2: Comparative Biological Activity of this compound Isoforms

PeptideReceptor TargetAssayValueSpecies/TissueReference
This compound-1Muscle nAChR (ε-subunit)IC₅₀50 nMAdult Mouse[7][8]
This compound-1GABA-A ReceptorIC₅₀2.5 µMNeonatal Rat Nucleus Accumbens Neurons[4]
This compound-1GABA-A ReceptorEC₅₀ (Potentiation/Suppression)24 µM-[3]
This compound-2--Data not available--
This compound-3 (SL-I)--Data not available--
This compound-4--Data not available--

Table 3: Comparative Lethality of this compound Isoforms

PeptideLD₅₀ (mg/kg, i.p.)SpeciesReference
This compound I0.33Mouse[9]
This compound II0.51Mouse[9]
This compound-3 (SL-I)0.22Mouse[9]
This compound-4Data not available--

Signaling Pathways and Mechanisms of Action

Waglerins primarily exert their neurotoxic effects by acting as competitive antagonists at the nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. This action prevents the binding of acetylcholine, thereby inhibiting muscle contraction and leading to flaccid paralysis. This compound-1 exhibits a notable selectivity for the epsilon (ε) subunit-containing nAChRs, which are characteristic of mature muscle tissue.[1][7][8]

In addition to their effects on nAChRs, at least this compound-1 has been shown to modulate GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction can lead to either potentiation or suppression of the receptor's function, suggesting a more complex pharmacological profile than initially understood.[3][4]

Waglerin_Signaling_Pathways cluster_NMJ Neuromuscular Junction cluster_CNS Central Nervous System ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to MuscleContraction Muscle Contraction nAChR->MuscleContraction Activates Paralysis Paralysis GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to NeuronalInhibition Neuronal Inhibition GABAAR->NeuronalInhibition Mediates AlteredInhibition Altered Neuronal Inhibition This compound This compound This compound->nAChR Antagonizes This compound->GABAAR Modulates

Figure 1: Signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound peptides. Below are synthesized protocols for key experiments based on established methods for studying snake venom neurotoxins.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines the steps to determine the binding affinity (IC₅₀ or Kᵢ) of this compound isoforms for the nicotinic acetylcholine receptor.

  • Receptor Preparation:

    • Homogenize tissue rich in the target nAChR subtype (e.g., electric organ of Torpedo californica for muscle-type receptors or cultured cells expressing specific recombinant subunits) in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, combine the prepared membrane suspension, a radiolabeled ligand known to bind to the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and varying concentrations of the this compound peptide to be tested.

    • For determining non-specific binding, include a set of wells with a high concentration of a known non-radioactive nAChR antagonist.

    • Incubate the mixture at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

Electrophysiological Analysis of nAChR and GABA-A Receptor Modulation

This protocol describes the use of two-electrode voltage-clamp or patch-clamp techniques to measure the effect of Waglerins on receptor function.

  • Cell Preparation:

    • Use Xenopus oocytes injected with cRNA encoding the desired nAChR or GABA-A receptor subunits, or cultured mammalian cells (e.g., HEK293) transiently or stably expressing the recombinant receptors.

    • For patch-clamp experiments, prepare single-cell suspensions.

  • Electrophysiological Recording:

    • Place the oocyte or cell in a recording chamber continuously perfused with an appropriate external solution.

    • For two-electrode voltage-clamp in oocytes, impale the cell with two microelectrodes (one for voltage recording and one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • For whole-cell patch-clamp, form a high-resistance seal between a glass micropipette filled with an internal solution and the cell membrane, and then rupture the membrane patch to gain electrical access to the cell interior. Clamp the cell at a desired holding potential.

  • Drug Application and Data Acquisition:

    • Apply the natural agonist (acetylcholine for nAChRs or GABA for GABA-A receptors) to elicit a baseline current response.

    • After washing out the agonist, pre-apply the this compound peptide for a defined period.

    • Co-apply the agonist and the this compound peptide and record the current response.

    • Record currents using an appropriate amplifier and digitize the data for computer analysis.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound.

    • Construct a concentration-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the fitted curve.

Experimental_Workflow cluster_venom Venom & Peptide Preparation cluster_receptor Receptor Source Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_in_vivo In Vivo Studies cluster_conclusion Comparative Analysis Venom Snake Venom (T. wagleri) Purification Purification of This compound Isoforms Venom->Purification BindingAssay Radioligand Binding Assay Purification->BindingAssay Electrophysiology Electrophysiology (Voltage/Patch Clamp) Purification->Electrophysiology Toxicity Toxicity Studies (e.g., mouse injection) Purification->Toxicity Tissue Receptor-rich Tissue (e.g., Torpedo electric organ) Homogenization Membrane Preparation Tissue->Homogenization Cells Recombinant Cell Lines (e.g., HEK293, Oocytes) Cells->Electrophysiology Homogenization->BindingAssay IC50_Ki Determine IC50/Ki Values BindingAssay->IC50_Ki Electrophysiology->IC50_Ki Comparison Compare Potency, Selectivity, and Toxicity IC50_Ki->Comparison LD50 Determine LD50 Values LD50->Comparison Toxicity->LD50

References

Waglerin vs. Other Nicotinic Acetylcholine Receptor Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of waglerin, a peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), with other well-established nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Overview of this compound and its Mechanism of Action

This compound-1 (B1151378) is a 22-amino acid peptide that functions as a competitive antagonist of the nicotinic acetylcholine receptor, primarily at the neuromuscular junction.[1] Its mechanism involves binding to the nAChR, thereby preventing the binding of the endogenous agonist acetylcholine (ACh) and subsequent ion channel opening. A key characteristic of this compound-1 is its remarkable selectivity for the adult (epsilon subunit-containing) muscle nAChR subtype over the fetal (gamma subunit-containing) form.[2][3] Furthermore, this compound exhibits significant species-specific differences in its potency.

Comparative Efficacy of nAChR Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other commonly used nAChR antagonists. It is important to note that direct comparisons of absolute potency can be challenging due to variations in experimental conditions, such as the specific nAChR subtype, expression system, and assay methodology.

AntagonistnAChR SubtypeTest SystemPotency (IC50 / Ki)Reference
This compound-1 Adult Mouse Muscle (α1β1δε)Mouse Neuromuscular Junction50 nM (IC50)[1][3]
Human Muscle (α1β1δε)~3.5 µM (IC50, estimated 70-fold lower affinity than mouse)[1]
Neuronal (α7, α4β2)Recombinant Human ReceptorsLow micromolar affinity (Ki > 10 µM)[1]
d-Tubocurarine Embryonic Mouse Muscle (α1β1δγ)BC3H-1 Cells41 nM (IC50)[4]
Rat Diaphragm (Adult Muscle)Rat Nerve-Muscle Preparation1.82 µM (IC50)[5]
Bovine Adrenal Medullary Cells (Neuronal)Cultured Cells3.9 µM (IC50)[6]
α-Bungarotoxin Muscle-type nAChRTorpedo californicaHigh affinity, often considered pseudo-irreversible[7]
Human Muscle (α1β1δγ/ε)High affinity[8]
Neuronal α7High affinity[9]
Pancuronium (B99182) Embryonic Mouse Muscle (α1β1δγ)BC3H-1 Cells5.5 nM (IC50)[4]
Bovine Adrenal Medullary Cells (Neuronal)Cultured Cells7.6 µM (IC50)[6]
Mecamylamine Rat Chromaffin Cell (Neuronal)Whole-cell patch clamp0.34 µM (IC50)[1]

Key Observations:

  • This compound-1 demonstrates high potency and selectivity for the adult mouse muscle nAChR.[1][3] Its affinity for human muscle nAChRs is significantly lower.[1] Available data suggests this compound has a low affinity for neuronal nAChR subtypes.[1]

  • d-Tubocurarine is a classic competitive antagonist with high affinity for muscle nAChRs, though its potency can vary between different muscle types and species.[4][5]

  • α-Bungarotoxin is a potent, long-lasting antagonist of muscle-type and certain neuronal (α7) nAChRs, often used to characterize and isolate these receptors.[7][8][9]

  • Pancuronium is a potent non-depolarizing neuromuscular blocking agent with high affinity for muscle nAChRs.[4]

  • Mecamylamine is a non-competitive antagonist that primarily acts on neuronal nAChRs and is known to cross the blood-brain barrier.[1]

Experimental Protocols

Electrophysiological Assay for nAChR Antagonist Efficacy

This protocol describes a method for determining the IC50 of an antagonist on nAChRs expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines) using two-electrode voltage clamp or patch-clamp electrophysiology.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Recording chamber.

  • Perfusion system.

  • Glass microelectrodes.

  • Voltage-clamp amplifier and data acquisition system.

  • External recording solution (e.g., ND96 for oocytes).

  • Internal electrode solution.

  • Acetylcholine (ACh) or other suitable agonist.

  • Antagonist stock solution.

Procedure:

  • Cell Preparation: Prepare and place the nAChR-expressing cell in the recording chamber and perfuse with the external recording solution.

  • Electrode Placement: Impale the cell with two microelectrodes (or establish a whole-cell patch-clamp configuration).

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.[10]

  • Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC20 or EC50) to establish a baseline current.

  • Antagonist Pre-incubation: Perfuse the cell with the external solution containing a specific concentration of the antagonist for a defined period (e.g., 5 minutes) to allow for binding equilibrium.[10]

  • Co-application: Co-apply the same concentration of ACh with the antagonist and record the resulting current.

  • Washout: Perfuse the cell with the external solution to wash out the antagonist and agonist, allowing the current to return to baseline.

  • Concentration-Response Curve: Repeat steps 5-7 with a range of antagonist concentrations.

  • Data Analysis: Normalize the current response in the presence of the antagonist to the control response (agonist alone). Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for nAChR Antagonist Affinity

This protocol outlines a competitive radioligand binding assay to determine the Ki of an antagonist for a specific nAChR subtype using cell membranes.

Materials:

  • Cell membranes prepared from cells or tissues expressing the nAChR of interest.

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[11][12]

  • Unlabeled antagonist for competition.

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[12]

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the nAChR and prepare a membrane fraction through centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[11]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.[11]

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).[11]

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test antagonist.[11]

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[11]

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds This compound This compound This compound->nAChR_closed Blocks Binding Other_Antagonist Other Antagonists (e.g., d-Tubocurarine) Other_Antagonist->nAChR_closed Blocks Binding nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ion_Influx Ion Influx (Na+, Ca2+) nAChR_open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: nAChR signaling and antagonist action.

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay E_Start Prepare nAChR- expressing cells E_Record Establish Voltage Clamp & Record Baseline Current E_Start->E_Record E_Antagonist Apply Antagonist E_Record->E_Antagonist E_Coapply Co-apply Agonist & Antagonist E_Antagonist->E_Coapply E_Analyze Analyze Current Inhibition & Determine IC50 E_Coapply->E_Analyze B_Start Prepare Cell Membranes B_Incubate Incubate Membranes with Radioligand & Antagonist B_Start->B_Incubate B_Filter Separate Bound/ Free Ligand B_Incubate->B_Filter B_Quantify Quantify Radioactivity B_Filter->B_Quantify B_Analyze Analyze Data & Determine Ki B_Quantify->B_Analyze

Caption: Workflow for nAChR antagonist assays.

References

A Comparative Analysis of Waglerin Sensitivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varying effects of waglerin, a peptide toxin from the venom of the temple pit viper, Tropidolaemus wagleri. This guide details the cross-species differences in sensitivity, the underlying molecular mechanisms, and the experimental protocols used in its study.

This compound-1 (B1151378), a key component of the venom of the temple pit viper (Tropidolaemus wagleri), is a potent neurotoxin that exhibits significant variation in its lethal and inhibitory effects across different animal species. This variability is primarily attributed to species-specific differences in the molecular structure of its target: the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. Understanding these differences is crucial for research in toxicology, pharmacology, and the development of novel therapeutic agents.

Quantitative Comparison of this compound Sensitivity

The sensitivity to this compound varies dramatically among vertebrates. Mammals, in particular, show a wide range of responses, from high susceptibility in mice to pronounced resistance in rats. The following table summarizes the available quantitative data on this compound toxicity and inhibitory activity.

SpeciesThis compound IsoformAssay TypeValueReference
Mouse (Mus musculus) This compound-1LD50 (intraperitoneal)0.33-0.369 mg/kg[1]
This compound-3LD50 (intraperitoneal)0.22 mg/kg[1]
This compound-1IC50 (adult muscle nAChR)50 nM
Rat (Rattus norvegicus) This compound-1In vivo toxicityResistant (no toxic effects up to 10 µg/g, i.v.)[1]
This compound-1In vitro muscle twitchNo block at concentrations up to 40 µM
Human (Homo sapiens) This compound-1nAChR AffinityLower affinity than mouse nAChR[2]
Frog This compound (whole venom)In vivo toxicityLess susceptible than mice (specific LD50 not determined)[3]

Molecular Basis of Species-Specific Sensitivity

The primary determinant of this compound sensitivity is the amino acid sequence of the epsilon (ε) and alpha (α) subunits of the muscle-type nicotinic acetylcholine receptor. This compound-1 selectively binds to and blocks the adult form of the nAChR, which contains the ε-subunit.

Mammalian Differences: The striking difference in sensitivity between mice and rats is due to variations in key amino acid residues within the ε-subunit. Specifically, residues at positions 59 and 115 have been identified as critical determinants of this compound-1 affinity.[2] The mouse nAChR ε-subunit contains an aspartic acid at position 59 and a tyrosine at position 115, which confer high affinity for the toxin. In contrast, the rat ε-subunit has a glutamic acid and a serine at these respective positions, leading to significantly lower binding affinity and resistance to this compound's effects.[2] Human nAChRs also exhibit lower affinity for this compound-1 compared to mouse receptors. This is attributed to differences in amino acid residues within both the α and ε subunits.[2]

Developmental Changes: The resistance of neonatal mice to this compound-1 highlights a developmental shift in nAChR subunit composition. In early development, the muscle nAChR contains a gamma (γ) subunit instead of the ε-subunit. As the neuromuscular junction matures, the γ-subunit is replaced by the ε-subunit, rendering the receptor sensitive to this compound-1.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors of the neuromuscular junction. Its binding to the nAChR prevents the neurotransmitter acetylcholine (ACh) from binding and activating the receptor, thereby inhibiting the influx of sodium ions and preventing muscle cell depolarization. This blockade of neuromuscular transmission leads to flaccid paralysis and, at lethal doses, death by respiratory failure.

waglerin_signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Muscle Fiber Action_Potential Action Potential Arrives Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx ACh_Vesicles ACh Vesicles Fuse Ca_Influx->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR Binds Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR Blocks

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Experimental Protocols

The study of this compound sensitivity relies on a variety of in vivo and in vitro experimental techniques. Below are detailed methodologies for key experiments.

In Vivo Lethality Assay (LD50 Determination)

This protocol is used to determine the median lethal dose (LD50) of this compound in an animal model, typically mice.

Methodology:

  • Animal Model: Use a standardized strain of mice (e.g., BALB/c), of a specific age and weight range.

  • Toxin Preparation: Dissolve purified this compound in sterile saline to the desired concentrations.

  • Administration: Inject a fixed volume of the this compound solution intraperitoneally (i.p.) or intravenously (i.v.) into groups of mice at different dose levels. A control group should receive saline only.

  • Observation: Monitor the animals continuously for a set period (e.g., 24-48 hours) and record the time of death.

  • Data Analysis: Calculate the LD50 value using a statistical method such as probit analysis.

ld50_workflow Start Animal Acclimatization Dose_Prep This compound Dose Preparation Start->Dose_Prep Grouping Group Animals Dose_Prep->Grouping Injection Intraperitoneal Injection Grouping->Injection Observation Observe for 24-48h Injection->Observation Data_Collection Record Mortality Observation->Data_Collection Analysis Calculate LD50 (Probit Analysis) Data_Collection->Analysis End Results Analysis->End

Caption: Experimental workflow for determining the LD50 of this compound.

In Vitro Neuromuscular Junction Blockade Assay

This assay assesses the effect of this compound on neuromuscular transmission in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: Dissect the phrenic nerve-hemidiaphragm muscle from a euthanized animal (e.g., mouse or rat).

  • Mounting: Mount the tissue in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C.

  • Stimulation and Recording: Attach the muscle to a force transducer to record isometric contractions. Stimulate the phrenic nerve with supramaximal electrical pulses at a constant frequency (e.g., 0.1 Hz) to elicit twitch responses.

  • This compound Application: After a stable baseline of twitch responses is established, add this compound to the organ bath at increasing concentrations.

  • Data Analysis: Measure the reduction in twitch height at each concentration and calculate the IC50 value (the concentration that causes 50% inhibition of the twitch response).

Electrophysiological Recording of End-Plate Potentials

This technique directly measures the electrical activity at the neuromuscular junction to characterize the effects of this compound.

Methodology:

  • Preparation: Use an isolated neuromuscular preparation, such as the mouse triangularis sterni or diaphragm muscle.

  • Recording: Impale a muscle fiber near the end-plate with a glass microelectrode to record intracellular potentials.

  • Measurement: Record spontaneous miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) in response to nerve stimulation.

  • This compound Application: Perfuse the preparation with a solution containing this compound.

  • Data Analysis: Measure the amplitude and frequency of mEPPs and the amplitude of EPPs before and after this compound application to quantify the extent of receptor blockade.

Conclusion

The cross-species variation in sensitivity to this compound provides a fascinating case study in molecular co-evolution and highlights the importance of subtle differences in protein structure for toxin-receptor interactions. For researchers, this knowledge is invaluable for selecting appropriate animal models and for interpreting toxicological and pharmacological data. For drug development professionals, the high specificity of this compound for certain nAChR subtypes offers a potential scaffold for the design of novel muscle relaxants or other therapeutic agents that target the neuromuscular junction. Further research into the sensitivity of this compound in a wider range of species, particularly the natural prey of Tropidolaemus wagleri, will undoubtedly provide deeper insights into the evolutionary pressures that have shaped this potent neurotoxin.

References

Validating Waglerin-1's Effect on GABA-A Receptors: A Comparative Guide to Antagonist-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the effect of waglerin-1 (B1151378) on γ-aminobutyric acid type A (GABA-A) receptors using well-characterized antagonists, bicuculline (B1666979) and picrotoxin (B1677862). The data and protocols presented herein are designed to assist in the elucidation of this compound-1's mechanism of action at this critical inhibitory neurotransmitter receptor.

This compound-1, a 22-amino acid peptide from the venom of Wagler's pit viper (Trimeresurus wagleri), has been shown to modulate GABA-A receptor function.[1][2] Understanding its precise interaction with the receptor is crucial for its potential development as a therapeutic agent. The use of antagonists with known binding sites and mechanisms of action, such as the competitive antagonist bicuculline and the non-competitive channel blocker picrotoxin, provides a robust framework for characterizing the nature of this compound-1's inhibitory effect.

Data Presentation: this compound-1 and Antagonist Effects on GABA-A Receptor Function

The following tables summarize key quantitative data from electrophysiological studies on the effects of this compound-1, bicuculline, and picrotoxin on GABA-A receptor currents.

Table 1: Effect of this compound-1 on GABA-A Receptor Currents

ParameterValueCell TypeExperimental ConditionReference
IC50 of this compound-1 2.5 µMNeurons from nucleus accumbens (rat)Inhibition of current induced by 10 µM GABA[1]
GABA EC50 Shift From 12 ± 3 µM to 27 ± 5 µMNeurons from nucleus accumbens (rat)In the presence of 2.5 µM this compound-1[1]

This rightward shift in the GABA EC50 in the presence of this compound-1 is indicative of a competitive or mixed non-competitive antagonism.[1]

Table 2: Comparative Effects of GABA-A Receptor Antagonists

AntagonistMechanism of ActionTypical IC50Effect on GABA Dose-Response CurveReference
Bicuculline Competitive~2 µMParallel rightward shift, no change in maximum response[3]
Picrotoxin Non-competitive (channel blocker)~0.6 µMReduction in maximum response, minimal EC50 shift[4][5]

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the effects of this compound-1 and its antagonists on GABA-A receptors.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to the application of GABA and various modulators.

1. Cell Preparation:

  • Neurons (e.g., from the nucleus accumbens or hypothalamus) are acutely dissociated or cultured.[1][2]

  • Alternatively, HEK293 cells heterologously expressing specific GABA-A receptor subunit combinations can be used for more controlled studies.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3. Recording:

  • Cells are visualized under a microscope, and a glass micropipette with a tip resistance of 3-5 MΩ is used to form a giga-ohm seal with the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -60 mV.

4. Drug Application:

  • GABA, this compound-1, bicuculline, and picrotoxin are prepared as stock solutions and diluted to their final concentrations in the external solution.

  • A rapid solution exchange system is used to apply the different solutions to the clamped cell.

5. Data Acquisition and Analysis:

  • GABA-evoked currents are recorded in the absence and presence of this compound-1 and/or the antagonists.

  • Dose-response curves for GABA are generated by applying increasing concentrations of GABA.

  • The effect of the antagonist is quantified by measuring the reduction in the peak amplitude of the GABA-evoked current.

  • For competitive antagonism, a Schild analysis can be performed by measuring the rightward shift of the GABA dose-response curve at different antagonist concentrations.[6][7][8][9][10]

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-Gated Ion Channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound-1 This compound->GABA_A_Receptor Competes with GABA (Hypothesized) Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Competitive Antagonist Chloride Cl- Ions GABA_A_Receptor->Chloride Opens Channel Picrotoxin Picrotoxin Picrotoxin->GABA_A_Receptor Blocks Pore (Non-competitive) Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling and points of antagonist intervention.

Experimental Workflow for Antagonist Validation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Dissociation Solution_Prep Prepare External & Internal Solutions Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Drug_Prep Prepare GABA, this compound-1, Bicuculline, Picrotoxin Solution_Prep->Patch_Clamp Control Record Baseline GABA Current Drug_Prep->Control Patch_Clamp->Control Waglerin_App Apply this compound-1 + GABA Control->Waglerin_App Antagonist_App Co-apply Antagonist + This compound-1 + GABA Waglerin_App->Antagonist_App Dose_Response Generate Dose-Response Curves Antagonist_App->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Schild_Plot Perform Schild Analysis (for competitive antagonists) Dose_Response->Schild_Plot Mechanism Determine Mechanism of Inhibition IC50_Calc->Mechanism Schild_Plot->Mechanism

Caption: Workflow for validating this compound-1's effect with antagonists.

References

Synthetic vs. Native Waglerin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and native forms of bioactive peptides is critical. This guide provides an objective comparison of the activity of synthetic versus native waglerin, a peptide toxin from the venom of the Wagler's pit viper (Tropidolaemus wagleri), with a focus on experimental data and methodologies.

This compound-1 (B1151378), a 22-amino acid peptide, is a potent antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR), specifically targeting the adult ε-subunit.[1][2] This targeted activity leads to neuromuscular blockade and, in sufficient doses, respiratory failure, which is the primary cause of death in mouse models.[1] Early and pivotal research has demonstrated that the synthetic and native forms of this compound are, for all intents and purposes, biologically equivalent.

A foundational study directly compared synthetic this compound I and II with their naturally occurring counterparts isolated from venom. The research concluded that the chromatographic behavior, specific lethalities, and the symptomology observed in test subjects were "essentially identical".[3] This equivalence is crucial for research and development, as it validates the use of synthetic this compound as a reliable substitute for the native peptide in experimental settings, ensuring consistency and availability.

Quantitative Comparison of this compound Activity

To provide a clear overview of the biological activity, the following tables summarize key quantitative data from studies on both synthetic and native this compound.

ParameterSynthetic this compound-1Native this compound-1SpeciesAssayReference
Lethal Dose (LD50) 0.33 mg/kg (i.p.)Equivalent to syntheticMouseIn vivo lethality[3]
IC50 (ACh Response) 50 nMNot explicitly tested side-by-side, but synthetic form used to establish this valueMouse (adult wild-type)Electrophysiology on diaphragm muscle[1][4]
ParameterSynthetic this compound AnalogueActivity Compared to Native this compound-1Reference
[Ala¹¹, Ala¹⁵]-Waglerin-1 NontoxicDisruption of the disulfide bond abolishes lethal activity.[5]
[Ala¹⁰]-Waglerin-1 No toxicityReplacement of His¹⁰, located near the disulfide loop, eliminates toxicity.[6]

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound-1 action is the competitive antagonism of the nicotinic acetylcholine receptor at the neuromuscular junction. The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

waglerin_signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel 1. Arrival Ca_ion Ca²⁺ Ca_channel->Ca_ion 2. Opens Vesicles Synaptic Vesicles (containing ACh) Ca_ion->Vesicles 3. Influx ACh_release ACh Release Vesicles->ACh_release 4. Fusion ACh ACh ACh_release->ACh 5. Exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 6. Binds This compound This compound This compound->nAChR Antagonism Ion_channel Ion Channel Opening nAChR->Ion_channel 7. Activation Block Blockade nAChR->Block Na_ion Na⁺ Influx Ion_channel->Na_ion Depolarization Depolarization (EPP) Na_ion->Depolarization Contraction Muscle Contraction Depolarization->Contraction Block->Ion_channel Prevents Opening

Caption: this compound's antagonistic action on the nAChR signaling pathway.

experimental_workflow cluster_0 Synthesis & Purification cluster_1 In Vivo Assay cluster_2 Ex Vivo Assay synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization ld50 LD50 Determination in Mice characterization->ld50 Test Synthetic Peptide dissection Mouse Phrenic Nerve- Hemidiaphragm Dissection characterization->dissection observation Symptomology Observation ld50->observation electrophysiology Electrophysiological Recording (MEPPs, EPPs) dissection->electrophysiology Apply Peptide data_analysis IC50 Calculation electrophysiology->data_analysis

Caption: Experimental workflow for this compound activity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of this compound.

In Vivo Lethality (LD50) Assay

The median lethal dose (LD50) of synthetic waglerins was determined to assess their toxicity.

  • Subjects: Male Swiss-Webster mice (14-16g).

  • Procedure:

    • Synthetic peptides were dissolved in a suitable solvent (e.g., 0.1% trifluoroacetic acid) and neutralized with Tris or N-ethylmorpholine immediately before injection.

    • Mice were divided into groups (3 to 5 groups of 4 mice each).

    • Each group was administered a different dose of the this compound peptide via intraperitoneal (i.p.) injection.

    • Control groups were injected with the solvent alone.

    • The animals were observed for signs of toxicity and mortality over a specified period.

    • The LD50, the dose at which 50% of the animals died, was then calculated.[3]

Neuromuscular Junction Electrophysiology

The effects of this compound on neuromuscular transmission are studied using an ex vivo mouse phrenic nerve-hemidiaphragm preparation.[7][8]

  • Preparation:

    • The phrenic nerve and the attached hemidiaphragm muscle are dissected from a mouse.

    • The preparation is mounted in a bath containing a physiological salt solution and maintained at a constant temperature.

  • Recording:

    • Miniature Endplate Potentials (MEPPs): Spontaneous postsynaptic potentials resulting from the release of a single quantum of acetylcholine (ACh) are recorded using intracellular microelectrodes.

    • Evoked Endplate Potentials (EPPs): The phrenic nerve is stimulated with a supramaximal pulse to elicit a synchronized release of ACh, and the resulting postsynaptic potential is recorded.

  • Procedure:

    • Baseline MEPP and EPP amplitudes and frequencies are recorded.

    • This compound is added to the bath at various concentrations.

    • Changes in MEPP and EPP amplitude are recorded to determine the inhibitory effect of the peptide.

    • To determine the IC50 for the ACh response, ACh is applied directly to the end-plate via iontophoresis, and the resulting depolarization is measured before and after the application of this compound.[1][4]

Conclusion

References

Unmasking the Serpent's Kiss: Pinpointing the Waglerin-1 Binding Site on the Nicotinic Acetylcholine Receptor Through Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding Waglerin-1's Molecular Target

This compound-1 (B1151378), a 22-amino acid peptide toxin from the venom of the temple viper, Tropidolaemus wagleri, is a potent and selective antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Its high affinity and subtype selectivity have made it a valuable molecular probe for studying the structure and function of the nAChR. This guide provides a comparative overview of the experimental data and methodologies used to precisely identify the this compound-1 binding site through site-directed mutagenesis, offering researchers a comprehensive resource for understanding this crucial toxin-receptor interaction.

The Competitive Landscape: this compound-1 vs. Other nAChR Ligands

This compound-1's primary mechanism of action is the competitive antagonism of acetylcholine at the nAChR, thereby blocking neuromuscular transmission and leading to paralysis.[1] Its binding affinity is remarkably specific for the adult (α1)₂β1δε isoform of the muscle nAChR, with a significantly lower affinity for the fetal (α1)₂β1δγ isoform.[2] This selectivity is a key feature that distinguishes it from broader-acting antagonists like α-bungarotoxin.

LigandReceptor SubtypeAffinity (IC₅₀/Kᵢ)Key FeaturesReference
This compound-1 Adult muscle nAChR (α1)₂β1δε~50 nM (IC₅₀)High selectivity for the ε subunit-containing receptor.[2]
Fetal muscle nAChR (α1)₂β1δγ>1 µM (IC₅₀)Significantly lower affinity compared to the adult form.[2]
Neuronal nAChRsLow affinityPrimarily targets muscle-type receptors.[3]
α-Bungarotoxin Muscle nAChR (α1)₂β1δε/γSub-nanomolar (Kᵢ)Binds with very high affinity to both adult and fetal muscle nAChRs.[4][5]
Neuronal α7 nAChRNanomolar (Kᵢ)Also a potent antagonist of the α7 neuronal nAChR.[6]
d-tubocurarine Muscle & Neuronal nAChRsMicromolar (Kᵢ)Non-selective competitive antagonist.[7]

Deciphering the Binding Pocket: Key Residues Identified Through Mutagenesis

Site-directed mutagenesis has been the cornerstone in elucidating the specific amino acid residues that form the this compound-1 binding pocket on the nAChR. By systematically substituting key residues and observing the resultant changes in this compound-1 affinity, researchers have painted a detailed picture of the molecular interactions. The binding site is located at the interface between the α1 and ε subunits and the α1 and δ subunits.

Critical Residues in the nAChR Subunits for this compound-1 Binding:
SubunitWild-Type ResidueMutant ResidueEffect on this compound-1 AffinityReference
ε (epsilon) Asp59GluSignificant decrease[8]
Tyr115SerSignificant decrease[8]
Gly57-Contributes to high affinity[9]
Tyr111-Contributes to high affinity[9]
Asp173-Essential for high affinity[9]
α1 (alpha) Trp187SerSignificant decrease[8]
Phe189ThrSignificant decrease[8]
δ (delta) Lys34-Contributes to lower affinity compared to ε[9]

These studies reveal that a combination of electrostatic and hydrophobic interactions governs the high-affinity binding of this compound-1. The species-specific differences in this compound-1 potency are also explained by variations in these key residues between organisms like mice, rats, and humans.[8]

Experimental Corner: Protocols for Unraveling the Interaction

The confirmation of the this compound-1 binding site relies on a series of well-established molecular biology and electrophysiology techniques.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes into the nAChR subunit cDNAs.

Protocol:

  • Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation. The primers should have a melting temperature (Tm) of ≥78°C.[10]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid DNA containing the target subunit cDNA as a template. The reaction typically involves 12-18 cycles.

  • Template Digestion: Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically targets methylated and hemimethylated DNA.[11]

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through DNA sequencing.

Expression in Xenopus Oocytes

Xenopus laevis oocytes are a robust system for the heterologous expression of ion channels.

Protocol:

  • cRNA Synthesis: Linearize the plasmids containing the wild-type or mutant nAChR subunit cDNAs and in vitro transcribe capped cRNAs using a suitable RNA polymerase (e.g., T7 or SP6).[12]

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis frog.[13]

  • cRNA Injection: Inject the oocytes with a mixture of the cRNAs encoding the desired α, β, δ, and ε/γ subunits (typically 5-50 ng total cRNA).[13]

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression on the cell surface.[12]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow through the expressed nAChR channels in response to acetylcholine and its blockade by this compound-1.

Protocol:

  • Oocyte Placement: Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Impaling: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and the other for current injection.[13]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 to -100 mV.

  • Agonist Application: Apply acetylcholine (ACh) to the oocyte to elicit an inward current.

  • Antagonist Application: Co-apply or pre-apply this compound-1 with ACh to measure the extent of current inhibition.

  • Data Analysis: Determine the IC₅₀ value of this compound-1 by fitting the concentration-response data to a logistical equation.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound-1 to compete with a radiolabeled ligand for binding to the nAChR.

Protocol:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR of interest.[14]

  • Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin), and varying concentrations of unlabeled this compound-1.[14]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Kᵢ value for this compound-1 from the IC₅₀ value obtained from the competition curve using the Cheng-Prusoff equation.[14]

Visualizing the Process and Pathway

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Oocyte Expression cluster_analysis Functional Analysis Primer_Design Primer Design PCR PCR Amplification Primer_Design->PCR Digestion DpnI Digestion PCR->Digestion Transformation Transformation Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing cRNA_Synth cRNA Synthesis Sequencing->cRNA_Synth Injection cRNA Injection cRNA_Synth->Injection Oocyte_Prep Oocyte Preparation Oocyte_Prep->Injection Incubation Incubation Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Binding_Assay Radioligand Binding Assay Incubation->Binding_Assay

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) ACh_Binding Acetylcholine Binding Site (α-ε/δ interface) Ion_Channel Ion Channel Pore ACh_Binding->Ion_Channel Opens No_Influx No Na+ Influx ACh_Binding->No_Influx Na_Influx Na+ Influx Ion_Channel->Na_Influx ACh Acetylcholine (ACh) ACh->ACh_Binding Binds This compound This compound-1 This compound->ACh_Binding Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction No_Depolarization No Depolarization No_Influx->No_Depolarization Paralysis Paralysis No_Depolarization->Paralysis

By employing these powerful techniques, researchers have successfully pinpointed the this compound-1 binding site on the nAChR, providing invaluable insights into the molecular basis of its potent and selective antagonism. This knowledge not only enhances our understanding of toxin-receptor interactions but also provides a foundation for the design of novel therapeutic agents targeting the nicotinic acetylcholine receptor.

References

A Comparative Analysis of Waglerin and Conotoxins: Potent Neuromodulatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct characteristics, mechanisms of action, and experimental evaluation of waglerin and conotoxin families.

This guide provides a comprehensive comparison of this compound, a peptide toxin from the venom of Wagler's pit viper, and conotoxins, a diverse class of peptides from the venom of marine cone snails. Both this compound and various conotoxin families are potent neuromodulators that target ion channels and receptors, making them valuable tools in neuroscience research and potential leads for novel therapeutics. This document presents their key differences in origin, structure, target selectivity, and mechanism of action, supported by quantitative data and detailed experimental protocols.

General Characteristics

FeatureThis compound-1 (B1151378)Conotoxins
Source Venom of the Temple Pit Viper (Tropidolaemus wagleri)Venom of marine cone snails (Conus species)
Structure 22-24 amino acid peptide with a single disulfide bond.[1]Highly diverse family of small peptides (12-30 amino acids) with multiple disulfide bonds, forming distinct structural frameworks (e.g., globular, ribbon).[2]
Primary Target Class Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)Broad range including nAChRs, voltage-gated sodium, potassium, and calcium channels, and G-protein coupled receptors.[2]

Target Specificity and Potency: A Quantitative Comparison

The following tables summarize the inhibitory concentrations (IC50) of this compound-1 and representative conotoxins on their primary targets. This data highlights the distinct selectivity profiles of these peptides.

Table 2.1: this compound-1 Potency on Nicotinic Acetylcholine Receptors
ToxinTargetIC50 (nM)SpeciesReference
This compound-1Adult Muscle nAChR (α1β1δε)50Mouse[3][4]

This compound-1 exhibits strong selectivity for the epsilon (ε) subunit-containing adult form of the muscle nAChR over the fetal form containing the gamma (γ) subunit.[3][4] It also shows species-specific potency, with higher affinity for mouse nAChRs compared to rat and human orthologs.[5]

Table 2.2: α-Conotoxin Potency on Nicotinic Acetylcholine Receptors
ToxinTargetIC50 (nM)SpeciesReference
α-Conotoxin ImINeuronal α7 nAChR220Rat[6]
Neuronal α9 nAChR1800Rat[6]
Muscle α1β1γδ nAChR51000Mouse[6]
α-Conotoxin GIDNeuronal α3β2 nAChR3.4Rat[7]
Neuronal α7 nAChR5.1Rat[7]
Neuronal α4β2 nAChR128.6Rat[7]
α-Conotoxin LvIFNeuronal rα3β2 nAChR8.9Rat[8]
Neuronal rα6/α3β2β3 nAChR14.4Rat[8]
α-Conotoxin EIMuscle α1β1δε nAChR187Human[9]

α-Conotoxins demonstrate remarkable subtype selectivity, with different members targeting specific neuronal or muscle nAChR isoforms with high affinity.

Table 2.3: µ-Conotoxin Potency on Voltage-Gated Sodium Channels (NaV)
ToxinTargetIC50 (nM)SpeciesReference
µ-Conotoxin SxIIIChNaV1.1132Human[10]
hNaV1.2364Human[10]
hNaV1.389Human[10]
µ-Conotoxin SmIIIAhNaV1.1235Human[10]
hNaV1.2172Human[10]
hNaV1.395Human[10]
µ-Conotoxin KIIIAhNaV1.1136Human[10]
hNaV1.2186Human[10]
hNaV1.3>1000Human[10]
µ-Conotoxin GIIIArNaV1.450Rat[11]
hNaV1.41500Human[11]
µO-Conotoxin MfVIAhNaV1.481Human[11]
hNaV1.5431Human[11]
hNaV1.61200Human[11]
hNaV1.72300Human[11]

µ-Conotoxins are potent blockers of voltage-gated sodium channels, often exhibiting selectivity for different isoforms, which are crucial for the generation and propagation of action potentials.

Table 2.4: ω-Conotoxin Potency on Voltage-Gated Calcium Channels (CaV)
ToxinTargetIC50 (nM)SpeciesReference
ω-Conotoxin Bu8rCaV2.289Rat[12]
ω-Conotoxin MVIIArCaV2.2~180Rat[12]
ω-Conotoxin SO-3rCaV2.2~180Rat[12]

ω-Conotoxins are highly selective blockers of N-type voltage-gated calcium channels, which play a critical role in neurotransmitter release at presynaptic terminals.

Mechanisms of Action and Signaling Pathways

The distinct molecular targets of this compound and the different conotoxin families result in varied physiological effects. The following diagrams illustrate their primary mechanisms of action.

Waglerin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ActionPotential Action Potential AChVesicles ACh Vesicles ActionPotential->AChVesicles Triggers AChRelease ACh Release AChVesicles->AChRelease ACh Acetylcholine (ACh) AChRelease->ACh nAChR Nicotinic ACh Receptor (ε-subunit) ACh->nAChR Binds & Activates MuscleContraction Muscle Contraction nAChR->MuscleContraction Depolarization leads to This compound This compound-1 This compound->nAChR Competitively Blocks

Figure 1: Mechanism of action of this compound-1 at the neuromuscular junction.

Alpha_Conotoxin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Muscle AChVesicles ACh Vesicles AChRelease ACh Release AChVesicles->AChRelease ACh Acetylcholine (ACh) AChRelease->ACh nAChR Nicotinic ACh Receptor (Neuronal or Muscle) ACh->nAChR Binds & Activates PostsynapticResponse Postsynaptic Response (e.g., Depolarization) nAChR->PostsynapticResponse AlphaConotoxin α-Conotoxin AlphaConotoxin->nAChR Competitively Blocks

Figure 2: Mechanism of action of α-conotoxins at cholinergic synapses.

Mu_Conotoxin_Mechanism cluster_membrane Axonal Membrane NaChannel Voltage-Gated Na+ Channel (NaV) NaInflux Na+ Influx NaChannel->NaInflux MuConotoxin µ-Conotoxin MuConotoxin->NaChannel Blocks Pore ActionPotential Action Potential Propagation NaInflux->ActionPotential Omega_Conotoxin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives CaChannel Voltage-Gated Ca2+ Channel (N-type) ActionPotential->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux VesicleFusion Vesicle Fusion CaInflux->VesicleFusion NeurotransmitterRelease Neurotransmitter Release VesicleFusion->NeurotransmitterRelease Neurotransmitter Neurotransmitters NeurotransmitterRelease->Neurotransmitter OmegaConotoxin ω-Conotoxin OmegaConotoxin->CaChannel Blocks Pore Receptors Receptors Neurotransmitter->Receptors Bind to PostsynapticSignal Postsynaptic Signal Receptors->PostsynapticSignal TEVC_Workflow Start Start: Oocyte Preparation Inject Inject nAChR cRNA Start->Inject Incubate Incubate (2-7 days) Inject->Incubate Record Two-Electrode Voltage Clamp Recording Incubate->Record Baseline Establish Baseline Current (ACh Application) Record->Baseline ApplyToxin Apply Toxin (Increasing Concentrations) Baseline->ApplyToxin RecordInhibited Record Inhibited Current (ACh + Toxin) ApplyToxin->RecordInhibited Analyze Data Analysis: Calculate % Inhibition RecordInhibited->Analyze Plot Plot Dose-Response Curve Analyze->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

References

Unveiling the Kinetics of Waglerin-1: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Waglerin-1's performance as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, supported by available experimental data. We delve into its mechanism of action, compare its binding kinetics with other known nAChR antagonists, and provide detailed experimental protocols for further investigation.

This compound-1 (B1151378), a 22-amino acid peptide isolated from the venom of the Temple Viper (Tropidolaemus wagleri), is a potent and selective competitive antagonist of the adult muscle nicotinic acetylcholine receptor (nAChR).[1][2][3] Its high affinity and selectivity for the ε-subunit-containing adult isoform of the muscle nAChR make it a valuable tool for studying neuromuscular transmission and a potential lead for therapeutic development.[2][4][5] This guide will explore the kinetic studies that validate its mechanism of action and compare its performance with other nAChR antagonists.

Mechanism of Action: A Selective Blockade

This compound-1 exerts its effect at the neuromuscular junction by competitively binding to the nAChR, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh).[3] This inhibition of ACh binding prevents the opening of the ion channel, leading to a blockade of neuromuscular transmission and subsequent muscle relaxation.[6][7][8]

A key feature of this compound-1 is its remarkable selectivity for the adult (α1)₂β1εδ isoform of the muscle nAChR over the fetal (α1)₂β1γδ isoform.[2][4] This selectivity is attributed to specific amino acid residues within the ε-subunit, which create a high-affinity binding site for the toxin.[1][3]

This compound-1 Signaling Pathway at the Neuromuscular Junction cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR nAChR (ε-subunit) ACh->nAChR Binding This compound This compound This compound->nAChR Competitive Antagonism Ion Channel Ion Channel (Closed) nAChR->Ion Channel Muscle Contraction Muscle Contraction Ion Channel->Muscle Contraction No Depolarization

Figure 1. Competitive antagonism of this compound-1 at the nAChR.

Comparative Kinetic Data

To provide a comparative perspective, the table below summarizes the available kinetic data for this compound-1 and other well-characterized nAChR antagonists. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and receptor subtypes.

AntagonistReceptor SubtypeIC50Kikon (M⁻¹s⁻¹)koff (s⁻¹)Reference(s)
This compound-1 Adult Mouse Muscle (α1)₂β1εδ50 nM---[2]
α-Bungarotoxin Torpedo Muscle-~0.1 nM~1 x 10⁵~1 x 10⁻⁵[9]
α-Conotoxin ImI Frog Muscle----[10]
α-Conotoxin MI (Iodo-α-MI) Embryonic Mouse Muscle (α1)₂β1γδ-0.98 nM1.4 x 10⁶1.4 x 10⁻³[11]
(+)-Tubocurarine Embryonic Mouse Muscle (BC3H1 cells)-130 nM1.1 x 10⁷1.4[12]
Pancuronium Embryonic Mouse Muscle (BC3H1 cells)-21 nM3.0 x 10⁷0.63[12]
Cisatracurium Embryonic Mouse Muscle (BC3H1 cells)-130 nM1.5 x 10⁷1.9[12]
Syn-AKE® Muscle nAChR (in vitro)----[6][7][8]

Note: The data for α-Bungarotoxin is often described as pseudo-irreversible due to its very slow dissociation rate. The provided values are estimations. Data for Syn-AKE® is primarily from manufacturer information and lacks peer-reviewed kinetic studies.

Experimental Protocols

To facilitate further research into the kinetics of this compound-1 and other nAChR antagonists, this section outlines detailed methodologies for key experiments.

Electrophysiological Determination of Kinetic Constants

This method allows for the direct measurement of the on- and off-rates of antagonist binding by recording ion channel activity in real-time.

Experimental Workflow:

Workflow for Electrophysiological Kinetic Analysis Cell Culture 1. Cell Culture (e.g., HEK cells expressing nAChR) Patch Clamp 2. Whole-Cell or Outside-Out Patch Clamp Configuration Cell Culture->Patch Clamp Agonist Application 3. Rapid Application of ACh to elicit a control current Patch Clamp->Agonist Application Antagonist Application 4. Co-application of ACh and This compound-1 at various concentrations Agonist Application->Antagonist Application Washout 5. Washout of this compound-1 to measure recovery of current Antagonist Application->Washout Data Analysis 6. Data Analysis to determine kon, koff, and Ki Washout->Data Analysis

Figure 2. Electrophysiological workflow for kinetic studies.

Detailed Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO) stably expressing the desired nAChR subtype (e.g., adult mouse muscle (α1)₂β1εδ).

  • Patch-Clamp Recording: Employ the whole-cell or outside-out patch-clamp technique to record ion channel currents.[13]

  • Rapid Solution Exchange: Use a rapid solution exchange system to apply agonist (ACh) and antagonist (this compound-1) with millisecond time resolution.[12]

  • Determination of kon: Apply a saturating concentration of ACh to elicit a maximal current. Then, co-apply ACh with a known concentration of this compound-1 and measure the rate of current inhibition. The observed rate of inhibition (k_obs) will be a linear function of the antagonist concentration, and the slope of this relationship will yield the association rate constant (kon).

  • Determination of koff: After reaching equilibrium block with this compound-1, rapidly switch to a solution containing only ACh and measure the rate of current recovery. This recovery rate directly corresponds to the dissociation rate constant (koff).

  • Calculation of Ki: The equilibrium inhibition constant (Ki) can be calculated as the ratio of koff/kon.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled antagonist (this compound-1) by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

Workflow for Competitive Radioligand Binding Assay Membrane Prep 1. Prepare Membranes from cells or tissue expressing nAChR Incubation 2. Incubate membranes with a fixed concentration of radioligand (e.g., [¹²⁵I]α-Bungarotoxin) and varying concentrations of this compound-1 Membrane Prep->Incubation Filtration 3. Separate bound from free radioligand by rapid filtration Incubation->Filtration Quantification 4. Quantify bound radioactivity using a scintillation counter Filtration->Quantification Data Analysis 5. Generate a competition curve and calculate IC50 and Ki Quantification->Data Analysis

Figure 3. Radioligand binding assay workflow.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissue expressing the nAChR of interest and isolate the membrane fraction by centrifugation.[14][15]

  • Radioligand: Choose a suitable radiolabeled antagonist with high affinity for the nAChR, such as [¹²⁵I]α-bungarotoxin.[16][17][18]

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (this compound-1).[19][20]

  • Separation and Counting: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21][22][23][24][25]

Conclusion

Kinetic studies are fundamental to validating the mechanism of action of a pharmacological agent. While the existing data for this compound-1 firmly establishes it as a potent and selective competitive antagonist of the adult muscle nAChR, a complete kinetic profile including its association and dissociation rates would provide a more nuanced understanding of its interaction with the receptor. The experimental protocols outlined in this guide offer a clear path for researchers to further elucidate the kinetic properties of this compound-1 and other novel nAChR modulators. Such data is invaluable for structure-activity relationship studies and the rational design of new therapeutic agents targeting the nicotinic acetylcholine receptor.

References

quantitative comparison of waglerin binding affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding affinities of waglerin-1 (B1151378), a peptide toxin isolated from the venom of the temple viper (Tropidolaemus wagleri), to its primary molecular targets: nicotinic acetylcholine (B1216132) receptors (nAChRs) and, to a lesser extent, γ-aminobutyric acid type A (GABA-A) receptors. This document summarizes key experimental data, outlines methodologies for affinity determination, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound-1

This compound-1 exhibits a notable selectivity for the adult muscle-type nicotinic acetylcholine receptor (nAChR), with significant variations in affinity observed between different nAChR subunits and across species. Its interaction with GABA-A receptors is characterized by a considerably lower affinity.

Receptor TargetSpeciesSubunit/InterfaceAffinity MetricValueReference
Nicotinic Acetylcholine Receptor (nAChR)Mouse (adult)Muscle (general)IC₅₀50 nM[1][2]
Nicotinic Acetylcholine Receptor (nAChR)Mouseα-ε subunit interfaceK_d_9.8 nM[3]
Nicotinic Acetylcholine Receptor (nAChR)Mouseα-δ subunit interfaceK_d_20.2 µM[3]
Nicotinic Acetylcholine Receptor (nAChR)Humanα1β1δεK_d1_692 nM[3]
Nicotinic Acetylcholine Receptor (nAChR)Humanα1β1δεK_d2_200 µM[3]
Nicotinic Acetylcholine Receptor (nAChR)Ratα1β1δεK_d1_1.1 µM[3]
Nicotinic Acetylcholine Receptor (nAChR)Ratα1β1δεK_d2_36 µM[3]
GABA-A ReceptorNot SpecifiedNot SpecifiedEC₅₀24 µM[3]

Relative Affinity Comparisons:

  • This compound-1 binds with approximately 2100-fold higher affinity to the α-ε subunit interface compared to the α-δ interface of the mouse nAChR[4].

  • The binding affinity of this compound-1 for the mouse nAChR α-ε interface is about 100-fold tighter than for the corresponding human or rat nAChR α-ε interface[4].

Experimental Protocols

The determination of this compound-1 binding affinities predominantly relies on two key experimental techniques: competitive radioligand binding assays and two-electrode voltage clamp electrophysiology.

Competitive Radioligand Binding Assay

This method is employed to determine the binding affinity of an unlabeled ligand (this compound-1) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (K_i_) of this compound-1 for a specific receptor.

Materials:

  • Receptor source: Membrane preparations from cells expressing the nAChR subtype of interest or tissue homogenates.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., ¹²⁵I-α-bungarotoxin for muscle-type nAChRs).

  • Unlabeled competitor: this compound-1 at various concentrations.

  • Assay buffer.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of this compound-1 are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes containing the receptors and the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound-1. The IC₅₀ value (the concentration of this compound-1 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the ion flow across the membrane of a cell expressing the target receptor in response to an agonist, and how this flow is affected by an antagonist like this compound-1.

Objective: To determine the concentration of this compound-1 required to inhibit the agonist-induced current by 50% (IC₅₀).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR of interest.

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

  • Recording solution (e.g., Ringer's solution).

  • Agonist solution (e.g., acetylcholine).

  • This compound-1 solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with the cRNA encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrode Impalement: An oocyte expressing the receptors is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).

  • Agonist Application: The agonist (acetylcholine) is applied to the oocyte via the perfusion system, which activates the nAChRs and elicits an inward current.

  • Antagonist Application: After a baseline response to the agonist is established, the oocyte is perfused with solutions containing increasing concentrations of this compound-1, followed by co-application of the agonist.

  • Data Recording and Analysis: The peak amplitude of the agonist-induced current is measured in the absence and presence of different concentrations of this compound-1. The percentage of inhibition is calculated for each this compound-1 concentration, and the data are plotted to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation (Membranes/Cells) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand (e.g., ¹²⁵I-α-Bgt) Radioligand->Incubation This compound This compound-1 (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ and K_i_ Determination) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Nicotinic Acetylcholine Receptor Antagonism by this compound-1

G cluster_pathway nAChR Signaling at the Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound-1 This compound->nAChR Competitively Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Block Blockade of ACh Binding nAChR->Block Blocked by this compound-1 Depolarization Membrane Depolarization IonChannel->Depolarization Leads to MuscleContraction Muscle Contraction Depolarization->MuscleContraction Initiates NoDepolarization No Depolarization Block->NoDepolarization Prevents Paralysis Muscle Paralysis NoDepolarization->Paralysis Results in

Caption: Competitive antagonism of nAChR by this compound-1.

References

Assessing the Specificity of Waglerin-1 in Tissue Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Waglerin-1 (B1151378), a peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), with other neuromuscular blocking agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document serves as a valuable resource for assessing the specificity of this compound-1 in tissue preparations and its potential applications in research and drug development.

Executive Summary

This compound-1 is a potent neurotoxin that exhibits remarkable specificity for the adult isoform of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR) in certain species, particularly mice. This high degree of selectivity, especially for the ε-subunit of the nAChR, distinguishes it from classical neuromuscular blockers like the non-selective antagonist α-bungarotoxin and the depolarizing agonist succinylcholine. Understanding this specificity is crucial for its use as a pharmacological tool and for exploring its therapeutic potential. This guide delves into the comparative pharmacology of this compound-1, its known off-target effects, and the experimental protocols required to assess its activity.

Comparative Analysis of Neuromuscular Blocking Agents

This compound-1's primary mechanism of action is the competitive antagonism of the nicotinic acetylcholine receptor at the neuromuscular junction. However, its specificity profile sets it apart from other agents that lead to muscle paralysis.

Mechanism of Action and Receptor Specificity
  • This compound-1: Acts as a competitive antagonist at the nAChR. It displays a high affinity for the adult (α1)₂β1δε isoform of the muscle nAChR, with a pronounced selectivity for the α-ε subunit interface.[1] This underlies its potent effect in adult mice. In contrast, it has a significantly lower affinity for the fetal (α1)₂β1δγ isoform, rendering neonatal mice resistant to its effects.[2]

  • α-Bungarotoxin: A classic competitive antagonist of muscle nAChRs. It binds with very high affinity to the α-subunits, near the acetylcholine binding site, leading to a near-irreversible blockade.[3][4] Unlike this compound-1, it does not exhibit a strong preference for the ε-subunit-containing isoform.

  • Succinylcholine: A depolarizing neuromuscular blocker. It acts as an agonist at the nAChR, mimicking acetylcholine.[5] Its persistence at the neuromuscular junction leads to prolonged depolarization of the motor endplate, which in turn causes a transient period of muscle fasciculations followed by flaccid paralysis.[5]

Quantitative Comparison of Potency and Specificity

The following table summarizes the key pharmacological parameters of this compound-1 and its alternatives. Direct comparative studies under identical conditions are limited; therefore, the presented data is compiled from various sources.

AgentMechanism of ActionTarget Receptor(s)Potency (IC₅₀/K_d)Species/Subunit Specificity
This compound-1 Competitive AntagonistAdult muscle nAChR (α1)₂β1δεIC₅₀ ≈ 50 nM (on adult mouse end-plate response to ACh)[6]High selectivity for mouse ε-subunit; ~2000-fold higher affinity for α-ε vs. α-δ interface.[7] Low affinity for rat and human nAChRs.[1]
α-Bungarotoxin Competitive AntagonistMuscle nAChRs, some neuronal nAChRsK_d ≈ 3-6 nM (on purified α-subunit)[4]Binds with high affinity to the α-subunits of most vertebrate muscle nAChRs.[8]
Succinylcholine Depolarizing AgonistMuscle and neuronal nAChRsPotency is typically measured by clinical effective dose (ED₉₅) rather than IC₅₀.Acts on all nicotinic acetylcholine receptors at the neuromuscular junction.[5]

Off-Target Effects of this compound-1

While highly specific for the adult mouse muscle nAChR, this compound-1 is not entirely devoid of off-target effects. Studies have indicated that it can modulate the function of GABA-A receptors in the central nervous system. This interaction appears to be complex, with this compound-1 capable of both potentiating and inhibiting GABA-induced currents, depending on the specific GABA-A receptor subunit composition and the neuronal cell type. Researchers should be aware of these potential central effects when interpreting data from in vivo studies.

Experimental Protocols

Accurate assessment of this compound-1's specificity requires robust experimental designs. Below are detailed methodologies for key experiments.

Electrophysiological Assessment of Neuromuscular Blockade

This protocol is designed to measure the effect of this compound-1 on neuromuscular transmission in an isolated tissue preparation.

a. Tissue Preparation:

  • Humanely euthanize a mouse and dissect the phrenic nerve-hemidiaphragm preparation in a dissecting dish containing oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer solution at room temperature.

  • Carefully transfer the preparation to a recording chamber continuously perfused with oxygenated Krebs-Ringer solution maintained at 37°C.

  • Attach the central tendon to a force transducer to record muscle contractions.

  • Place the phrenic nerve in a suction electrode for electrical stimulation.

b. Recording Procedure:

  • Stimulate the phrenic nerve with supramaximal square-wave pulses (0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.

  • Record a stable baseline of twitch tension for at least 20 minutes.

  • Introduce this compound-1 into the perfusing solution at the desired concentration.

  • Record the gradual reduction in twitch tension until a steady-state block is achieved.

  • To assess the effect on direct muscle stimulation, place stimulating electrodes on either side of the muscle belly and deliver supramaximal pulses to elicit direct muscle twitches in the presence of the toxin.

  • For washout, perfuse the preparation with toxin-free Krebs-Ringer solution and record the recovery of twitch tension.

c. Data Analysis:

  • Express the twitch tension in the presence of this compound-1 as a percentage of the baseline tension.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound-1 concentration and fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assay

This protocol measures the competitive binding of this compound-1 to nAChRs using a radiolabeled ligand like [¹²⁵I]α-bungarotoxin.

a. Membrane Preparation:

  • Homogenize tissue rich in the target receptor (e.g., mouse diaphragm muscle) in ice-cold homogenization buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation in fresh buffer.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

b. Binding Assay:

  • In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add membrane preparation, radiolabeled ligand (e.g., [¹²⁵I]α-bungarotoxin), and assay buffer.

  • Non-specific Binding: Add membrane preparation, radiolabeled ligand, and a high concentration of a non-labeled competitor (e.g., unlabeled α-bungarotoxin or nicotine).

  • Competitive Binding: Add membrane preparation, radiolabeled ligand, and varying concentrations of this compound-1.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound-1 concentration.

  • Determine the IC₅₀ value from the resulting competition curve.

  • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling at the Neuromuscular Junction

cluster_0 Motor Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Muscle End-Plate cluster_3 Drug Intervention Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Vesicle fusion Vesicle fusion Ca2+ influx->Vesicle fusion ACh release ACh release Vesicle fusion->ACh release Exocytosis ACh ACh nAChR Nicotinic ACh Receptor (α₂βδε/γ) ACh->nAChR Binds Na+ influx Na+ influx, K+ efflux nAChR->Na+ influx Opens EPP End-Plate Potential Na+ influx->EPP Muscle AP Muscle Action Potential EPP->Muscle AP Contraction Muscle Contraction Muscle AP->Contraction This compound-1 This compound-1 This compound-1->nAChR Blocks (ε-specific) α-Bungarotoxin α-Bungarotoxin α-Bungarotoxin->nAChR Blocks Succinylcholine Succinylcholine Succinylcholine->nAChR Activates (prolonged)

Caption: Neuromuscular junction signaling and sites of drug action.

Experimental Workflow for Electrophysiological Assessment

Tissue Dissection\n(Phrenic nerve-diaphragm) Tissue Dissection (Phrenic nerve-diaphragm) Mount in Recording Chamber Mount in Recording Chamber Tissue Dissection\n(Phrenic nerve-diaphragm)->Mount in Recording Chamber Record Baseline\n(Nerve Stimulation) Record Baseline (Nerve Stimulation) Mount in Recording Chamber->Record Baseline\n(Nerve Stimulation) Apply this compound-1 Apply this compound-1 Record Baseline\n(Nerve Stimulation)->Apply this compound-1 Record Effect on\nTwitch Tension Record Effect on Twitch Tension Apply this compound-1->Record Effect on\nTwitch Tension Washout Washout Record Effect on\nTwitch Tension->Washout Data Analysis\n(IC₅₀ Calculation) Data Analysis (IC₅₀ Calculation) Record Effect on\nTwitch Tension->Data Analysis\n(IC₅₀ Calculation) Record Recovery Record Recovery Washout->Record Recovery

Caption: Workflow for assessing neuromuscular blockade.

Specificity of this compound-1

cluster_0 Mouse nAChR cluster_1 Rat nAChR This compound-1 This compound-1 Adult (ε-subunit) Adult (ε-subunit) This compound-1->Adult (ε-subunit) Fetal (γ-subunit) Fetal (γ-subunit) This compound-1->Fetal (γ-subunit) Rat Adult nAChR Rat Adult nAChR This compound-1->Rat Adult nAChR High Affinity Block High Affinity Block Adult (ε-subunit)->High Affinity Block Strong Inhibition Low Affinity Low Affinity Fetal (γ-subunit)->Low Affinity No significant block Rat Adult nAChR->Low Affinity Resistant

Caption: this compound-1's receptor and species specificity.

References

Waglerin's Differential Impact on Fetal and Adult Neuromuscular Junctions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Waglerin-1 (B1151378), a peptide toxin isolated from the venom of the Temple Viper (Tropidolaemus wagleri), exhibits a remarkable and highly specific inhibitory effect on the adult neuromuscular junction, while leaving the fetal counterpart largely unaffected. This selective antagonism provides a powerful tool for studying the developmental changes in the nicotinic acetylcholine (B1216132) receptor (nAChR) and holds potential for therapeutic applications. This guide provides an objective comparison of this compound's effects on fetal versus adult end-plates, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms.

Core Mechanism: A Tale of Two Subunits

The differential sensitivity to this compound-1 hinges on a critical developmental shift in the subunit composition of the muscle nAChR. The fetal nAChR is a pentameric protein composed of two alpha (α), one beta (β), one delta (δ), and one gamma (γ) subunit (α2βδγ).[1][2] As the neuromuscular junction matures, the γ-subunit is replaced by an epsilon (ε) subunit, giving rise to the adult nAChR isoform (α2βδε).[1][2][3]

This compound-1 selectively targets and blocks the ε-subunit-containing adult nAChR.[4][5][6] This specificity is the primary reason for its potent paralytic effect in adult animals and its relative ineffectiveness in neonates.[4]

Quantitative Comparison of this compound-1's Effects

The following table summarizes the key quantitative differences in the effects of this compound-1 on fetal (neonatal) and adult mouse end-plates.

ParameterFetal (Neonatal) End-PlateAdult End-PlateReference(s)
Lethality ResistantSusceptible[4]
IC50 for ACh Response Not determined; high resistance50 nM[4]
Inhibition of ACh Response (1 µM this compound-1) Decreased to 73 ± 2% of controlDecreased to 4 ± 1% of control (in heterozygous KO mice)[4]
Effect on MEPPs and EPPs (1 µM this compound-1) ResistantInhibited[4]
α-Bungarotoxin Binding Unaffected by this compound-1Reduced by this compound-1[4][6]

MEPP: Miniature End-Plate Potential; EPP: Evoked End-Plate Potential; ACh: Acetylcholine; KO: Knockout

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the differential effects of this compound.

Electrophysiological Recording on Nerve-Muscle Preparations
  • Objective: To measure the effect of this compound on synaptic transmission.

  • Preparation: Phrenic nerve-diaphragm or triangularis sterni nerve-muscle preparations are isolated from neonatal and adult mice (including wild-type, and ε-subunit knockout and heterozygous mice).[4][7][8]

  • Methodology:

    • The muscle preparation is mounted in a bath containing a physiological saline solution.

    • Intracellular recordings are made from muscle fibers near the end-plate region using glass microelectrodes to measure MEPPs (spontaneous release of acetylcholine) and EPPs (evoked by nerve stimulation).

    • For ACh response, acetylcholine is applied iontophoretically to the end-plate.[4]

    • This compound-1 is added to the bath at various concentrations, and the changes in the amplitude and frequency of MEPPs, EPP amplitude, and the response to ACh are recorded.[4][7]

  • Key Findings: this compound-1 significantly reduces MEPP and EPP amplitudes and the response to ACh in adult but not neonatal preparations.[4]

α-Bungarotoxin Binding Assay
  • Objective: To visualize the competition between this compound-1 and α-bungarotoxin for binding to the nAChR.

  • Preparation: Triangularis sterni muscles from neonatal and adult mice.[4][6]

  • Methodology:

    • Muscles are pre-incubated with a high concentration of this compound-1 (e.g., 5 µM).[9]

    • Subsequently, the muscles are incubated with fluorescently-labeled α-bungarotoxin (e.g., Texas Red-α-bungarotoxin) in the continued presence of this compound-1.

    • The end-plate regions are then visualized using fluorescence microscopy.

  • Key Findings: Pre-incubation with this compound-1 significantly reduces the fluorescence intensity at the end-plates of adult mice, indicating it prevents α-bungarotoxin from binding. In contrast, fluorescence at neonatal end-plates is unaffected, showing this compound-1 does not block the fetal nAChR.[4][6][9]

Visualizing the Mechanisms

Signaling Pathway of this compound-1 Inhibition

waglerin_pathway cluster_fetal Fetal End-Plate cluster_adult Adult End-Plate Fetal_nAChR Fetal nAChR (α2βδγ) Fetal_Channel_Open Ion Channel Opens (Na+ influx) Fetal_nAChR->Fetal_Channel_Open ACh binds Fetal_Depolarization Depolarization Fetal_Channel_Open->Fetal_Depolarization Adult_nAChR Adult nAChR (α2βδε) Adult_Channel_Blocked Ion Channel Blocked Adult_nAChR->Adult_Channel_Blocked ACh binding inhibited No_Depolarization No Depolarization (Paralysis) Adult_Channel_Blocked->No_Depolarization This compound This compound-1 This compound->Fetal_nAChR No affinity This compound->Adult_nAChR Selectively Binds to ε-subunit ACh Acetylcholine (ACh) ACh->Fetal_nAChR ACh->Adult_nAChR

Caption: this compound-1 selectively blocks the adult (ε-subunit) nAChR, preventing depolarization.

Experimental Workflow for Comparing this compound's Effects

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis & Comparison Adult_Mouse Adult Mouse Adult_Prep Isolate Nerve-Muscle (e.g., Triangularis Sterni) Adult_Mouse->Adult_Prep Neonatal_Mouse Neonatal Mouse Neonatal_Prep Isolate Nerve-Muscle (e.g., Triangularis Sterni) Neonatal_Mouse->Neonatal_Prep Electro Electrophysiology (MEPPs, EPPs, ACh Response) Adult_Prep->Electro Binding α-Bungarotoxin Binding Assay Adult_Prep->Binding Neonatal_Prep->Electro Neonatal_Prep->Binding Compare_Electro Compare IC50, % Inhibition Electro->Compare_Electro Compare_Binding Compare Fluorescence Intensity Binding->Compare_Binding Conclusion Conclusion: ε-subunit selective blockade Compare_Electro->Conclusion Compare_Binding->Conclusion

Caption: Workflow for comparing this compound's effects on fetal vs. adult neuromuscular junctions.

Presynaptic vs. Postsynaptic Effects

While the primary mechanism of this compound's selectivity is the postsynaptic nAChR, some evidence suggests it may also have presynaptic effects. One study indicated that this compound-I can decrease the quantal content of EPPs and reduce calcium currents at the nerve terminal, suggesting a potential, though less pronounced, presynaptic action.[7] However, the dramatic difference between its effects on fetal and adult systems is overwhelmingly attributed to the postsynaptic receptor subtype. The primary cause of death from this compound-1 in susceptible animals is respiratory failure resulting from this potent neuromuscular blockade.[8]

Conclusion

The selective antagonism of this compound-1 for the adult, ε-subunit-containing nAChR makes it an invaluable pharmacological tool. The clear distinction in its effects on fetal and adult end-plates, supported by robust quantitative data, underscores the functional importance of the developmental γ-to-ε subunit switch. For researchers in neuroscience and drug development, this compound-1 offers a precise means to probe the structure-function relationships of nAChR isoforms and to investigate the physiological consequences of their differential expression.

References

Safety Operating Guide

Navigating the Safe Disposal of Waglerin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of waglerin, a neurotoxic peptide, ensuring laboratory safety and regulatory compliance.

This compound, a peptide toxin isolated from the venom of the Temple pit viper (Tropidolaemus wagleri), is a potent antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to paralysis and respiratory failure in animal models.[1][2][3] Due to its high toxicity, all materials contaminated with this compound, including the peptide itself, solutions, and used consumables, must be handled and disposed of as hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe management of this compound waste streams.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, adherence to strict safety protocols is mandatory to minimize the risk of exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound in its solid (lyophilized) or solution form.[4][5]

  • Designated Work Area: Conduct all handling of this compound, especially the weighing of lyophilized powder, within a certified chemical fume hood or other suitable containment to prevent inhalation of aerosolized particles.[4][6]

  • Spill Management: Maintain a readily accessible chemical spill kit. In case of a spill, cover the area with absorbent material, apply a suitable decontamination solution, and allow for sufficient contact time before cleaning.[7][8]

Step-by-Step Disposal Protocol for this compound Waste

The recommended final disposal method for this compound and associated waste is incineration by a licensed hazardous waste management facility.[9] The following procedures focus on the safe collection, segregation, and decontamination of this compound waste in the laboratory prior to its collection by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation at the Point of Generation:

Proper segregation is critical to ensure safe and compliant disposal.[5] Establish three distinct waste streams for all materials that come into contact with this compound:

  • Solid Waste: This includes contaminated personal protective equipment (gloves, disposable lab coats), pipette tips, microfuge tubes, and absorbent paper.

  • Liquid Waste: This stream comprises unused this compound solutions, contaminated buffers, and the first rinse from cleaning contaminated glassware.

  • Sharps Waste: Needles, syringes, and any other contaminated items capable of puncturing the skin must be collected separately.[5]

2. Collection and Containment:

  • Solid Waste: Collect in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste: this compound."[5]

  • Liquid Waste: Collect in a designated, sealed, and chemically compatible (e.g., high-density polyethylene (B3416737) or glass) waste container. The container must be clearly labeled "Hazardous Waste: Liquid this compound." Never pour this compound solutions down the drain.[4][10]

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[5]

3. Decontamination and Inactivation:

Many toxins can be inactivated by chemical treatment or autoclaving.[7]

  • Chemical Inactivation: Solutions of sodium hypochlorite (B82951) (bleach) and sodium hydroxide (B78521) are effective against a range of biological toxins.[7][9] For general decontamination of work surfaces and equipment, treatment with a fresh solution of at least 1% sodium hypochlorite for a contact time of 30 minutes is a common starting point.[7][9]

  • Autoclaving: Contaminated solid waste, such as pipette tips and microfuge tubes, should be placed in a secondary, autoclavable container before treatment. Steam autoclaving at a temperature of at least 121°C for a minimum of 60 minutes is recommended for many biological toxins.[7][11]

Important: After any chemical inactivation or autoclaving, the treated waste must still be disposed of as hazardous chemical waste through your institutional EHS program.[8][11]

Summary of General Toxin Inactivation Methods

The following table summarizes decontamination methods that have been found to be effective for other biological toxins. These procedures have not been validated for this compound and should be considered as a reference, underscoring the need for consultation with safety professionals.

Toxin ClassInactivation MethodConcentration/ParametersContact TimeReference(s)
Protein Toxins Sodium Hypochlorite (NaOCl)≥0.1% - 1.0%≥30 minutes[7][9]
Sodium Hydroxide (NaOH)≥0.25 NVaries[7][11]
Steam Autoclaving>121°C for 1 hour60 minutes[7][11]
Low M.W. Toxins Sodium Hypochlorite (NaOCl) with Sodium Hydroxide (NaOH)2.5% NaOCl with 0.25 N NaOH4 hours[7][9]
Incineration>815°C (1500°F)-[9]

Procedural Diagrams

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the decision-making process and necessary steps for the safe management of this compound from receipt to final disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_disposal Decontamination & Disposal start Receive this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Lyophilized Powder fume_hood->weigh reconstitute Reconstitute in Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment generate_waste Generate Contaminated Waste experiment->generate_waste segregate Segregate Waste Streams generate_waste->segregate solid_waste Solid Waste (PPE, Tubes) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquids sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps decon Decontaminate (Optional, per EHS) - Chemical Inactivation - Autoclaving solid_waste->decon collect Collect in Labeled Hazardous Waste Containers liquid_waste->collect sharps_waste->collect decon->collect ehs_pickup Arrange for EHS Pickup collect->ehs_pickup incineration Incineration via Licensed Facility ehs_pickup->incineration G cluster_powder Powder Spill cluster_liquid Liquid Spill spill Spill Occurs evacuate Alert Personnel & Restrict Access spill->evacuate ppe Don Additional PPE (e.g., two pairs of gloves) evacuate->ppe contain Gently Cover Spill with Absorbent Material ppe->contain dampen Dampen Absorbent Material to Prevent Aerosolization contain->dampen absorb Allow Liquid to Absorb contain->absorb decon_sol Apply Decontamination Solution (e.g., >1% NaOCl) dampen->decon_sol absorb->decon_sol contact_time Allow Sufficient Contact Time (e.g., 30 min) decon_sol->contact_time cleanup Clean Area from Perimeter Inward contact_time->cleanup dispose Dispose of all Cleanup Materials as Hazardous this compound Waste cleanup->dispose final_clean Clean Area with Soap and Water dispose->final_clean report Report Incident to Supervisor/EHS final_clean->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.